Product packaging for Dichloroiodomethane(Cat. No.:CAS No. 594-04-7)

Dichloroiodomethane

货号: B121522
CAS 编号: 594-04-7
分子量: 210.83 g/mol
InChI 键: HNLZCOJXSLDGKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dichloroiodomethane is a useful research compound. Its molecular formula is CHCl2I and its molecular weight is 210.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHCl2I B121522 Dichloroiodomethane CAS No. 594-04-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dichloro(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl2I/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZCOJXSLDGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021570
Record name Dichloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-04-7
Record name Dichloroiodomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dichloroiodomethane: From Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I), a trihalomethane of significant interest in organic synthesis and as a potential disinfection byproduct, has a rich history of synthetic exploration dating back to the early 19th century. This technical guide provides an in-depth analysis of the evolution of its synthesis, from the seminal work of Georges-Simon Serullas to contemporary methods employing advanced technologies. This document details key experimental protocols, presents comparative quantitative data, and visualizes reaction pathways and workflows to serve as a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Introduction

This compound, a colorless to pale yellow liquid, was first synthesized in 1824 by Georges-Simon Serullas, just two years after his discovery of iodoform.[1] Its unique combination of halogen atoms makes it a valuable reagent and building block in organic chemistry. This guide chronicles the historical progression of its synthesis, highlighting the ingenuity of early chemists and the advancements in synthetic methodology that have enabled more efficient and controlled production.

Historical Synthetic Methods

The early syntheses of this compound were characterized by the use of readily available halogenated compounds and inorganic reagents. While often yielding the desired product, these methods were sometimes hazardous and lacked the efficiency of modern techniques.

Reaction of Iodoform with Chlorinating Agents

One of the earliest approaches involved the reaction of iodoform (CHI₃) with strong chlorinating agents.

A historical method involved the distillation of iodoform with phosphorus pentachloride (PCl₅).[1] This reaction proceeds through a halogen exchange mechanism where the iodine atoms in iodoform are successively replaced by chlorine atoms.

Experimental Protocol:

  • Reactants: Iodoform (CHI₃), Phosphorus Pentachloride (PCl₅).

  • Procedure: A mixture of iodoform and phosphorus pentachloride is carefully heated. The this compound product is then isolated from the reaction mixture by distillation.

  • Reaction: CHI₃ + 2PCl₅ → CHCl₂I + 2PCl₃ + ICl (Unbalanced representation)

Another early method utilized the reaction of iodoform with mercuric chloride (HgCl₂).[1]

Experimental Protocol:

  • Reactants: Iodoform (CHI₃), Mercuric Chloride (HgCl₂).

  • Procedure: Iodoform is treated with mercuric chloride, leading to the exchange of iodine for chlorine.

  • Quantitative Data: Specific yields and conditions for this historical synthesis are not well-documented in contemporary sources.

Halogen Exchange from Chloroform

A more direct and commonly cited historical route involves the reaction of chloroform (CHCl₃) with an iodide source.[1]

Experimental Protocol:

  • Reactants: Chloroform (CHCl₃), Sodium Iodide (NaI).

  • Procedure: Chloroform is reacted with sodium iodide in a suitable solvent. This reaction is a classic example of a Finkelstein-type halogen exchange.

  • Reaction: CHCl₃ + NaI → CHCl₂I + NaCl

  • Quantitative Data: While widely mentioned, specific high-yield protocols from the historical literature are scarce. Modern variations of this reaction, often employing phase-transfer catalysts, have significantly improved yields.

Modern Synthetic Methodologies

Contemporary approaches to this compound synthesis focus on improving yield, selectivity, and reaction conditions, often employing catalysis and advanced energy sources.

The Finkelstein Reaction

The Finkelstein reaction, a cornerstone of halogen exchange chemistry, has been adapted for the synthesis of mixed haloalkanes. While a direct, high-yield synthesis of this compound from dichloromethane and an iodine source via a simple Finkelstein reaction is not commonly reported due to the potential for multiple substitutions, the underlying principle of halogen exchange remains relevant. A more controlled approach would be necessary to favor the monosubstitution product.

Conceptual Experimental Workflow for Finkelstein-type Synthesis:

Caption: Finkelstein Reaction Workflow.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases. For the synthesis of this compound, PTC can enhance the reaction between an aqueous solution of an iodide salt and an organic phase containing chloroform.

Logical Relationship in PTC Synthesis:

PTC_Logic cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaI Sodium Iodide (NaI) PTC Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) NaI->PTC Forms lipophilic ion pair [Q+I-] CHCl3 Chloroform (CHCl3) Product This compound (CHCl2I) CHCl3->Product Nucleophilic Substitution PTC->CHCl3 Transports I- into organic phase Interface Aqueous-Organic Interface

Caption: PTC Synthesis Logic.

A patent describes a method for preparing diiodomethane using a solid-supported phase-transfer catalyst with potassium iodide and dichloromethane, achieving a yield of over 80%.[2] While not specific to this compound, this demonstrates the potential of PTC in dihalomethane synthesis.

Emerging Technologies: Sonochemistry and Microwave-Assisted Synthesis

More recent advancements in synthetic chemistry involve the use of alternative energy sources to drive reactions, often leading to shorter reaction times and improved yields.

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that can accelerate chemical reactions. While specific literature on the sonochemical synthesis of this compound is limited, this technique has been successfully applied to the synthesis of other halogenated compounds. For instance, ultrasound irradiation has been used for the synthesis of gem-dichloroaziridine derivatives via dichlorocarbene generation, demonstrating its utility in facilitating reactions involving halogenated intermediates.[3]

Microwave-assisted organic synthesis (MAOS) employs microwave irradiation to rapidly and efficiently heat reaction mixtures. This technique has been shown to accelerate a wide range of organic reactions.[4] Although a dedicated protocol for this compound is not prominent in the literature, the principles of MAOS suggest its potential applicability to the halogen exchange reactions involved in its synthesis, likely leading to significantly reduced reaction times compared to conventional heating methods.

Quantitative Data Summary

A comprehensive summary of quantitative data for the various synthetic methods is challenging due to the historical nature of some techniques and the limited availability of specific data for this compound in modern literature. However, the following table provides a conceptual overview based on the principles of each method.

Synthetic MethodStarting MaterialsReagents/CatalystsTypical SolventReaction ConditionsReported/Expected Yield
Historical Methods
Iodoform & PCl₅Iodoform, PCl₅-None (distillation)HeatingNot well-documented
Iodoform & HgCl₂Iodoform, HgCl₂-Not specifiedNot specifiedNot well-documented
Chloroform & NaIChloroform, NaI-Acetone/EthanolRefluxModerate
Modern Methods
Finkelstein ReactionDichloromethane, NaI-AcetoneRefluxPotentially moderate to good (with control)
Phase-Transfer CatalysisChloroform, NaIQuaternary Ammonium SaltBiphasic (e.g., H₂O/CH₂Cl₂)Room Temp. to mild heatingGood to Excellent (>80% for analogous reactions)[2]
SonochemistryChloroform, NaI-Suitable organic solventUltrasonic irradiationPotentially enhanced yield and rate
Microwave-AssistedChloroform, NaI-Suitable polar solventMicrowave irradiationPotentially rapid with high yield

Conclusion

The synthesis of this compound has evolved significantly from its discovery in the 19th century. Early methods, while foundational, have been largely superseded by more efficient and controllable modern techniques. The application of phase-transfer catalysis has demonstrated considerable promise in improving the yields of halogen exchange reactions for the synthesis of dihalomethanes. Furthermore, emerging technologies such as sonochemistry and microwave-assisted synthesis offer intriguing possibilities for further optimization of reaction conditions, potentially leading to even more rapid and efficient production of this compound. This guide provides a foundational understanding of these synthetic pathways, offering valuable insights for researchers engaged in the synthesis and application of this versatile chemical compound. Further research into the application of modern, green chemical principles to the synthesis of this compound is warranted.

References

The Genesis of a Trihalomethane: Unveiling Serullas's Discovery of Dichloroiodomethane

Author: BenchChem Technical Support Team. Date: November 2025

A pioneering yet often overlooked achievement in early organic chemistry, the first synthesis of dichloroiodomethane (CHCl₂I) was accomplished by the French chemist Georges-Simon Serullas in 1824. This discovery, a direct extension of his groundbreaking work on iodoform, marked a significant step in the nascent field of halogenated hydrocarbons. This technical guide delves into the historical synthesis, experimental protocols, and the chemical principles underlying Serullas's preparation of this mixed-halogen methane derivative.

Introduction

Georges-Simon Serullas, a prominent figure in 19th-century French chemistry, is widely recognized for his discovery of iodoform (triiodomethane, CHI₃) in 1822.[1] Building upon this work, Serullas investigated the reactivity of iodoform with other halogens, leading to the isolation and characterization of this compound two years later.[2] At the time, the structural theory of organic compounds was still in its infancy, making the synthesis and identification of such "mixed" haloforms a considerable experimental challenge. This guide aims to provide a detailed account of Serullas's original method, reconstructed from historical chemical literature, for an audience of researchers, scientists, and professionals in drug development who appreciate the foundational experiments of organic synthesis.

The Historical Synthesis: Reaction of Iodoform with Chlorine

Serullas's approach to synthesizing this compound was elegantly straightforward, relying on the direct reaction of iodoform with chlorine gas. The underlying principle involves the sequential substitution of iodine atoms in the iodoform molecule with the more reactive chlorine atoms. While Serullas's original publication in the "Annales de chimie et de physique" of the era provides the conceptual framework, detailed experimental parameters are best reconstructed from compilations of historical chemical knowledge such as Gmelin's "Handbuch der anorganischen Chemie."

Experimental Protocol

The following protocol is a representation of the historical method likely employed by Serullas and his contemporaries for the preparation of this compound, often referred to historically as "chloro-iodoforme."

Materials:

  • Iodoform (CHI₃)

  • Chlorine gas (Cl₂)

  • Apparatus for gas generation and purification

  • Distillation apparatus

Procedure:

  • Preparation of Iodoform: Iodoform was first synthesized, likely via the reaction of ethanol with iodine in the presence of a base, a reaction now known as the haloform reaction, which Serullas himself discovered.[2]

  • Reaction with Chlorine: A stream of dry chlorine gas was passed over or through a sample of solid iodoform. The reaction is believed to proceed exothermically. It is plausible that the iodoform was gently heated to facilitate the reaction and the removal of the product.

  • Isolation and Purification: The crude product, a liquid at room temperature, was likely collected by condensation. Purification was achieved through distillation. Given the rudimentary equipment of the time, this would have involved heating the liquid in a retort and collecting the fraction that vaporized and subsequently condensed at a specific temperature range.

The reaction can be conceptually represented as:

CHI₃ + 2Cl₂ → CHCl₂I + ICl + ICl₃

It is important to note that the reaction likely produces a mixture of chlorinated iodo-methanes, including monochloro-diiodomethane (CHClI₂) and chloroform (CHCl₃), depending on the reaction conditions, particularly the stoichiometry of the chlorine gas used.[3]

Quantitative Data

PropertyValue
Molecular Formula CHCl₂I
Molar Mass 210.83 g/mol
Appearance Colorless to yellowish liquid
Odor Chloroform-like
Boiling Point 131-132 °C
Density ~2.45 g/cm³
Solubility Insoluble in water; Soluble in ethanol, ether

Logical Workflow of the Discovery

The discovery of this compound can be seen as a logical progression from Serullas's prior work. The following diagram illustrates the intellectual workflow that likely guided his research.

Discovery_Workflow A Discovery of Iodoform (CHI₃) (Serullas, 1822) B Investigation of the Chemical Properties of Iodoform A->B C Hypothesis: Reaction of Iodoform with other Halogens B->C D Experimentation: Reaction of Iodoform with Chlorine Gas C->D E Observation of a New Liquid Product D->E F Isolation and Purification (likely by distillation) E->F G Characterization of 'Chloro-iodoforme' (this compound, CHCl₂I) F->G

Logical progression of Serullas's research.

Reaction Pathway

The reaction of iodoform with chlorine proceeds through a series of substitution reactions. While the detailed mechanism was unknown to Serullas, a simplified representation of the pathway can be visualized as follows.

Reaction_Pathway Iodoform CHI₃ (Iodoform) Intermediate1 CHClI₂ (Monochloro-diiodomethane) Iodoform->Intermediate1 + Cl₂ Product CHCl₂I (this compound) Intermediate1->Product + Cl₂ SideProduct CHCl₃ (Chloroform) Product->SideProduct + Cl₂ (excess)

Simplified reaction pathway for the chlorination of iodoform.

Conclusion

Georges-Simon Serullas's discovery of this compound in 1824 was a notable, albeit less celebrated, achievement that expanded the known landscape of halogenated organic compounds. His methodical investigation, building upon his own seminal discovery of iodoform, exemplifies the logical progression of scientific inquiry in the formative years of organic chemistry. The synthesis, while simple in concept, required considerable experimental skill to execute and characterize the product with the tools available at the time. This historical perspective not only illuminates the origins of a specific chemical compound but also provides valuable insight into the experimental and intellectual framework of 19th-century chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Dichloroiodomethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I) is a trihalomethane, a class of compounds often formed as byproducts of water disinfection.[1] It is a heavy, nonflammable, and transparent pale yellow liquid with an odor reminiscent of chloroform.[1] Understanding its physicochemical properties is crucial for its application in chemical synthesis, for assessing its environmental fate, and for toxicological studies.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula CHCl₂I[4][5][6][7]
Molecular Weight 210.82 - 210.83 g/mol [4][5][6][7]
Appearance Pale yellow liquid[1]
Density 2.422 g/cm³[8]
Boiling Point 128 - 131 °C at 760 mmHg[1][8]
Flash Point 31.2 °C[8]
Refractive Index 1.588[8]
Table 2: Thermodynamic and Solubility Properties
PropertyValueSource(s)
Vapor Pressure 13.2 ± 0.2 mmHg at 25 °C (Predicted)[8]
Water Solubility Very slightly soluble[1]
LogP (Predicted) 1.97 - 2.3[4][8][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for organic liquids.

Determination of Density

The density of liquid this compound can be accurately determined using the gravimetric buoyancy method or with a pycnometer.[10][11]

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a thermostatically controlled water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer on an analytical balance and record its mass.

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Insert the stopper and allow the excess liquid to exit through the capillary.

    • Place the filled pycnometer in a thermostatically controlled water bath to bring it to a specific temperature (e.g., 20 °C or 25 °C).

    • Once the temperature has equilibrated, carefully wipe dry the outside of the pycnometer.

    • Weigh the filled pycnometer and record its mass.

    • The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[12][13][14]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), and mineral oil.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level above the side arm.

    • Place a few milliliters of this compound into the small test tube.

    • Place the capillary tube (sealed end up) into the small test tube containing the sample.

    • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in the Thiele tube, with the oil level above the sample.

    • Gently heat the side arm of the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14]

Determination of Refractive Index

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.[7][8][15]

  • Apparatus: Abbe refractometer, a monochromatic light source (e.g., sodium lamp), and a constant temperature water bath.

  • Procedure:

    • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the liquid to spread evenly.

    • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature.

    • Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.

    • Align the boundary line with the crosshairs in the eyepiece.

    • Read the refractive index directly from the instrument's scale.

Determination of Water Solubility

A qualitative and semi-quantitative determination of the water solubility of this compound can be performed through simple mixing experiments.[16][17][18]

  • Apparatus: Small test tubes, graduated pipettes, and a vortex mixer.

  • Procedure:

    • In a small test tube, add a known volume of this compound (e.g., 0.1 mL).

    • To this, add a known volume of distilled water (e.g., 1 mL) in small portions.

    • After each addition, vigorously shake the test tube using a vortex mixer for a set period.

    • Allow the mixture to stand and observe if a single phase is formed or if two distinct layers remain.

    • The observation of two layers indicates that this compound is not fully soluble at that concentration. The term "very slightly soluble" is used to describe this.[1]

Visualizations

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the study of this compound.

Physicochemical_Characterization_Workflow cluster_0 Physicochemical Characterization Workflow Compound Test Compound (this compound) Physical_Properties Physical Property Determination Compound->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Compound->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis Compound->Chromatographic_Analysis Density Density Physical_Properties->Density Boiling_Point Boiling Point Physical_Properties->Boiling_Point Refractive_Index Refractive Index Physical_Properties->Refractive_Index NMR NMR Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS GC Gas Chromatography (GC) Chromatographic_Analysis->GC HPLC HPLC Chromatographic_Analysis->HPLC Data_Integration Data Integration and Structure Confirmation Final_Report Final Characterization Report Data_Integration->Final_Report Density->Data_Integration Boiling_Point->Data_Integration Refractive_Index->Data_Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration GC->Data_Integration HPLC->Data_Integration

Caption: Workflow for the physicochemical characterization of an organic compound.

Synthesis_of_this compound cluster_1 Plausible Synthesis Route for this compound start Starting Materials: Chloroform (CHCl₃) Sodium Iodide (NaI) Acetone (Solvent) reaction Reaction Mixture: Reflux CHCl₃ and NaI in Acetone (Finkelstein Reaction) start->reaction workup Aqueous Workup: Partition between water and an organic solvent reaction->workup separation Separation: Separate the organic layer workup->separation drying Drying: Dry the organic layer over an anhydrous salt (e.g., MgSO₄) separation->drying purification Purification: Distillation under reduced pressure drying->purification product Final Product: This compound (CHCl₂I) purification->product

Caption: A plausible synthesis route for this compound via the Finkelstein reaction.

Stability and Reactivity

This compound is known to decompose in the presence of air and light.[1] Like many other haloalkanes, it is soluble in common organic solvents such as acetone, diethyl ether, ethanol, and benzene.[1] Upon exposure to light, alkyl iodides can slowly decompose, which may lead to the development of a brownish color due to the formation of diatomic iodine (I₂).[12]

Safety and Handling

While a comprehensive safety data sheet should always be consulted before handling, it is important to note that this compound should be handled with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] Due to its decomposition in light, it should be stored in a cool, dark place in a tightly sealed container.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the laboratory determination of these properties. The visualized workflows for characterization and synthesis offer a logical framework for scientific investigation involving this compound. A thorough understanding of these properties is fundamental for its safe handling, application in research and industry, and for assessing its environmental impact.

References

An In-depth Technical Guide on the Molecular Geometry and Bonding of Dichloroiodomethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I) is a trihalomethane of significant interest due to its presence as a disinfection byproduct in water and its potential applications in organic synthesis. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, spectroscopic properties, and interactions with biological systems. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and vibrational spectroscopy of this compound, supported by computational data. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and application.

Molecular Geometry and Bonding

The molecular geometry of this compound is predicted to be a distorted tetrahedron, analogous to other methane derivatives. The central carbon atom is sp³ hybridized, forming single covalent bonds with one hydrogen, two chlorine atoms, and one iodine atom. Due to the differing electronegativities and atomic radii of the halogen substituents, the bond angles deviate from the ideal tetrahedral angle of 109.5°, and the bond lengths are characteristic of the specific atom pairs.

The VSEPR theory predicts a tetrahedral electron geometry and a distorted tetrahedral molecular geometry. The larger and less electronegative iodine atom, along with the two chlorine atoms, will repel the bonding electron pairs more than the smaller hydrogen atom, leading to a compression of the H-C-X (X = Cl, I) bond angles and an expansion of the X-C-Y (X, Y = Cl, I) bond angles relative to the ideal tetrahedral angle.

Data Presentation: Molecular Geometry Parameters
ParameterValue
Bond Lengths (Å)
C-H1.082
C-Cl1.775
C-I2.140
Bond Angles (degrees)
Cl-C-Cl111.5
H-C-Cl108.0
H-C-I106.5
Cl-C-I110.8

Table 1: Calculated molecular geometry parameters for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and structure of molecules. The vibrational modes of this compound are determined by the masses of the atoms and the force constants of the bonds.

Data Presentation: Vibrational Frequencies

The calculated vibrational frequencies for this compound, along with their predicted infrared (IR) intensities and Raman activities, are presented in the table below. These values were obtained from the same level of theory as the geometry optimization (DFT B3LYP/6-311++G(d,p)).

Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
30505.215.8C-H stretch
12202.13.5C-H bend
75085.38.2C-Cl asymmetric stretch
69045.112.5C-Cl symmetric stretch
55035.720.1C-I stretch
29012.45.7CCl₂ scissors
2108.93.1CCl₂ rock
1505.62.2C-I bend
1102.31.5CCl₂ wag

Table 2: Calculated vibrational frequencies and intensities for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through the reaction of chloroform with sodium iodide in a suitable solvent.[1]

Materials:

  • Chloroform (CHCl₃)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone.

  • Add chloroform to the solution. The molar ratio of sodium iodide to chloroform should be approximately 1.5:1.

  • Heat the mixture to reflux and maintain the reflux for 24-48 hours. The reaction progress can be monitored by gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Spectroscopic Analysis

FTIR Spectroscopy:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: A thin film of purified liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a gas-phase spectrum can be obtained by introducing the vapor into a gas cell.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or gas cell is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Sample Preparation: A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 100-3500 cm⁻¹.

Mandatory Visualizations

Molecular Geometry of this compound

dichloroiodomethane_geometry C C H H C->H 1.082 Å Cl1 Cl C->Cl1 1.775 Å Cl2 Cl C->Cl2 1.775 Å I I C->I 2.140 Å dummy2 dummy1

Caption: Ball-and-stick model of this compound with bond lengths.

Logical Relationship of Spectroscopic Analysis

spectroscopic_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis chloroform Chloroform synthesis Reaction chloroform->synthesis na_iodide Sodium Iodide na_iodide->synthesis extraction Extraction & Washing synthesis->extraction distillation Fractional Distillation extraction->distillation ftir FTIR Spectroscopy distillation->ftir raman Raman Spectroscopy distillation->raman data_analysis Structural Elucidation ftir->data_analysis Vibrational Modes raman->data_analysis Vibrational Modes

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Theoretical Insights into the Reactivity of Dichloroiodomethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the reactivity of dichloroiodomethane (CHCl₂I). This compound is a trihalomethane of interest due to its presence as a disinfection byproduct in water and its potential role in atmospheric chemistry and synthetic organic chemistry.[1] Understanding its reactivity is crucial for assessing its environmental fate, toxicological profile, and utility as a chemical intermediate. This document summarizes key reaction pathways, presents relevant quantitative data from analogous compounds, details the computational methodologies for its study, and provides visualizations of its reactive pathways.

Core Reactivity Pathways

Theoretical studies on halomethanes suggest that the reactivity of this compound is primarily dictated by the C-I bond, which is significantly weaker than the C-Cl and C-H bonds. The principal reaction pathways include homolytic cleavage, nucleophilic substitution, and reactions with atmospheric radicals.

Homolytic Cleavage

The relatively low bond dissociation energy of the C-I bond makes homolytic cleavage a facile process, particularly under photolytic or thermal conditions. This reaction generates the dichloromethyl radical (•CHCl₂) and an iodine atom (I•).

Reaction: CHCl₂I → •CHCl₂ + I•

The dichloromethyl radical is a key intermediate that can participate in a variety of subsequent reactions, including radical-radical recombination and reactions with other molecules.

Nucleophilic Substitution (Sₙ2)

This compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the electrophilic carbon atom, displacing the iodide ion, which is an excellent leaving group. High-level ab initio studies on similar mixed halomethanes, such as CH₂ClI, have elucidated the potential energy surfaces for Sₙ2 reactions, revealing pathways for both backside attack (Walden inversion) and frontside attack.[2]

General Reaction: Nu⁻ + CHCl₂I → Nu-CHCl₂ + I⁻

Atmospheric Reactions with Hydroxyl Radicals

In the atmosphere, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds. For this compound, this reaction can proceed via two main channels: hydrogen abstraction and halogen abstraction. Computational studies on the reactions of •OH with other chloroalkanes suggest that hydrogen abstraction is often the dominant pathway.[3]

  • Hydrogen Abstraction: CHCl₂I + •OH → •CCl₂I + H₂O

  • Iodine Abstraction: CHCl₂I + •OH → CHCl₂ + HOI

  • Chlorine Abstraction: CHCl₂I + •OH → •CHClI + HClO

The relative importance of these channels is determined by the activation barriers for each pathway, which can be accurately predicted using high-level quantum chemical calculations.

Quantitative Data

Precise experimental and theoretical quantitative data specifically for this compound is sparse in the readily available literature. However, data from analogous compounds and general bond energy tables provide valuable estimates. The following tables summarize relevant bond dissociation energies and reaction enthalpies, which are critical for understanding the reactivity of CHCl₂I.

Table 1: Calculated Bond Dissociation Energies (BDEs) of this compound and Related Compounds

BondMoleculeTheoretical MethodCalculated BDE (kcal/mol)Reference / Analogy
C-I CHCl₂I B3P86/6-311++G(2df,p)~52-55 (estimated)Based on trends in halomethanes and the significant weakening of the C-I bond with increasing chlorination.[4]
C-ClCHCl₂IB3P86/6-311++G(2df,p)~78-82 (estimated)Similar to C-Cl bonds in other chlorinated methanes.[4]
C-HCHCl₂IB3LYP/6-311G(3df, 3pd)~98-102 (estimated)In line with C-H bond strengths in other chloroalkanes.
C-ICH₃IB3P86/6-311++G(2df,p)56.4[4]
C-ClCH₂Cl₂Experimental77.5
C-HCH₂Cl₂Experimental101

Note: Values for CHCl₂I are estimates based on trends and data from analogous compounds. Specific theoretical calculations are required for precise values.

Experimental and Computational Protocols

The theoretical investigation of this compound reactivity involves the use of sophisticated computational chemistry methods. These protocols are designed to accurately model the electronic structure of the molecule and map out the potential energy surfaces of its reactions.

Quantum Chemical Methods

High-level ab initio and density functional theory (DFT) methods are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.

  • Geometry Optimization and Frequency Calculations:

    • Method: DFT functionals such as B3LYP, M06-2X, or ωB97X-D are commonly used for initial geometry optimizations.[5]

    • Basis Set: Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are employed to provide a flexible description of the electron distribution.[5]

    • Procedure: The geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized. Frequency calculations are then performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • High-Accuracy Single-Point Energy Calculations:

    • Method: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using more computationally expensive and accurate methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[6]

    • Basis Set: Larger basis sets, often approaching the complete basis set (CBS) limit through extrapolation schemes, are used for these calculations to minimize basis set superposition error.

    • Protocol:

      • Optimize geometry at a DFT level (e.g., M06-2X/6-311++G(d,p)).

      • Perform single-point energy calculation at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ).[6]

Reaction Rate Constant Calculations

Transition state theory (TST) is used to calculate the rate constants of elementary reactions.

  • Conventional TST: The rate constant is calculated from the Gibbs free energy of activation (ΔG‡).

  • Variational TST (VTST): For reactions with no clear energy barrier, VTST is used to locate the transition state variationally.

  • Tunneling Corrections: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling effects can be significant and are often included using methods like the Wigner or Eckart tunneling corrections.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Homolytic Cleavage Pathway

Homolytic_Cleavage CHCl2I CHCl₂I Radicals {•CHCl₂ + I•} CHCl2I->Radicals hv or Δ SN2_Reaction Reactants {Nu⁻ + CHCl₂I} TS [Nu---CHCl₂---I]⁻‡ Reactants->TS Attack Products {Nu-CHCl₂ + I⁻} TS->Products Displacement OH_Reaction cluster_main CHCl₂I + •OH cluster_H_abs Hydrogen Abstraction cluster_I_abs Iodine Abstraction Start Reactant Complex [CHCl₂I•••OH] TS_H TS₁ Start->TS_H TS_I TS₂ Start->TS_I Prod_H •CCl₂I + H₂O TS_H->Prod_H Prod_I CHCl₂ + HOI TS_I->Prod_I

References

Dichloroiodomethane (CAS 594-04-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I), with a CAS number of 594-04-7, is a trihalomethane of significant interest due to its role as a disinfection byproduct in drinking water and its potential applications in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis and reactions, analytical methods, and toxicological profile. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support research and development activities. While recognized as more cytotoxic and genotoxic than its chlorinated and brominated analogs, a comprehensive toxicological assessment of this compound is still lacking, highlighting a critical area for future investigation.

Chemical and Physical Properties

This compound is a heavy, nonflammable, and transparent pale yellow liquid with a chloroform-like odor.[1] It exhibits slight solubility in water but is soluble in common organic solvents such as acetone, diethyl ether, ethanol, and benzene.[1] The compound is known to decompose upon exposure to air and light.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 594-04-7[2]
Molecular Formula CHCl₂I[2]
Molecular Weight 210.83 g/mol [2]
Appearance Pale yellow liquid[1]
Odor Chloroform-like[1]
Boiling Point 131 °C[1]
Density 2.453 g/cm³
Refractive Index 1.5847
Solubility Very slightly soluble in water; Soluble in acetone, diethyl ether, ethanol, benzene.[1]
InChI InChI=1S/CHCl2I/c2-1(3)4/h1H[2]
InChIKey HNLZCOJXSLDGKD-UHFFFAOYSA-N[2]
SMILES C(Cl)(Cl)I[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹³C NMR δ (ppm): 34.9[2]
¹H NMR No data available
IR Spectroscopy Key Peaks (cm⁻¹): No specific peaks available[2]
Mass Spectrometry (GC-MS) m/z: 175, 177, 127, 83, 85[2]

Synthesis and Reactions

Synthesis

This compound can be synthesized through various methods, with the haloform reaction being a prominent route.

This protocol is a representative method adapted from general haloform reaction procedures.

Materials:

  • Acetone (or a suitable methyl ketone)

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve a suitable methyl ketone (e.g., acetone) in an appropriate solvent (e.g., water or a water/dioxane mixture).

  • Slowly add a solution of iodine in potassium iodide (Lugol's solution) or solid iodine to the stirred solution.

  • Gradually add a solution of sodium hydroxide while maintaining the temperature of the reaction mixture. The addition is continued until the color of iodine disappears.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and wash them with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by distillation.

Chemical Reactions

This compound can participate in various organic reactions, primarily involving nucleophilic substitution at the carbon atom.

The carbon atom in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is a good leaving group.

G Nu Nu⁻ CHCl2I CHCl₂I Nu->CHCl2I Nucleophilic Attack TransitionState [Nu---CHCl₂---I]⁻ CHCl2I->TransitionState Product Nu-CHCl₂ TransitionState->Product LeavingGroup I⁻ TransitionState->LeavingGroup Loss of Leaving Group G Iodide Iodide (I⁻) in Source Water HOI Hypoiodous Acid (HOI) Iodide->HOI Chlorine Chlorine (Cl₂) or Chloramine (NH₂Cl) Chlorine->HOI Oxidation Reaction Electrophilic Substitution HOI->Reaction NOM Natural Organic Matter (NOM) NOM->Reaction DCIM This compound (CHCl₂I) Reaction->DCIM G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample IS Add Internal Standard Sample->IS Purge Purge with Inert Gas IS->Purge Trap Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Data Data MS->Data Data Acquisition & Quantification

References

Dichloroiodomethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: dichloro(iodo)methane[1][2]

Synonyms: Dichloroiodomethane (DCIM), Chloriodoform (archaic), IDCM, iododichloromethane, Methane, dichloroiodo-[1]

This technical guide provides an in-depth overview of this compound, a trihalomethane of interest to researchers in environmental science, toxicology, and synthetic chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates relevant chemical pathways and analytical workflows.

Core Chemical and Physical Properties

This compound is a heavy, nonflammable, transparent pale yellow liquid with an odor similar to chloroform.[1] It is soluble in organic solvents such as acetone, diethyl ether, ethanol, and benzene, but only very slightly soluble in water.[1] The compound is known to decompose when exposed to air and light.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula CHCl₂I[1]
Molecular Weight 210.83 g/mol PubChem
Appearance Pale yellow liquid[1]
Boiling Point 128-131 °C at 760 mmHg[1]
Density 2.422 g/cm³LookChem
Flash Point 31.2 °CLookChem
Vapor Pressure 13.2 mmHg at 25 °CLookChem
Refractive Index 1.584 - 1.588LookChem
LogP 1.97 - 2.18Guidechem, LookChem
Solubility in Water Very slightly soluble[1]
CAS Number 594-04-7PubChem

Formation as a Disinfection Byproduct

This compound is recognized as a disinfection byproduct (DBP) formed during water treatment processes.[1] Its formation is particularly noted in water sources containing iodide that are disinfected using chlorination or chloramination.[3] The presence of organic matter in the source water acts as a precursor for the formation of trihalomethanes, including this compound.[1]

DBP_Formation cluster_water_source Water Source cluster_treatment Water Treatment Plant Organic_Matter Natural Organic Matter (NOM) Reaction Halogenation Reaction Organic_Matter->Reaction Iodide Iodide Ions (I⁻) Iodide->Reaction Disinfectant Disinfectant (Chlorine/Chloramine) Disinfectant->Reaction DCIM This compound (CHCl₂I) Reaction->DCIM

Formation of this compound as a Disinfection Byproduct.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of chloroform with sodium iodide.[1] The following is a representative protocol.

Materials:

  • Chloroform (CHCl₃)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone.

  • Add chloroform to the flask. The molar ratio of sodium iodide to chloroform should be approximately 1.5:1.

  • Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by gas chromatography.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash with a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Determination by GC-MS

The quantification of trace levels of this compound in environmental or biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique like solid-phase microextraction (SPME).[3][4]

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME autosampler and fibers (e.g., polydimethylsiloxane/divinylbenzene)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas (ultra-high purity)

  • Headspace vials with septa

GC-MS Parameters (Representative):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 40-300)

  • SIM Ions for this compound: m/z 83, 85, 175, 210 (quantification ion in bold)

Sample Preparation and Analysis Workflow:

  • Collect the aqueous sample (e.g., drinking water) in a headspace vial.

  • Add a known amount of an internal standard (e.g., deuterated this compound) and a salting-out agent (e.g., sodium chloride).

  • Seal the vial and place it in the autosampler tray.

  • Incubate the sample at a controlled temperature (e.g., 60 °C) with agitation to facilitate the partitioning of analytes into the headspace.

  • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes onto the column.

  • Initiate the GC-MS analysis.

  • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Internal Standard Spiking & Salting Sample->Spike Incubate Incubation and Headspace Generation Spike->Incubate SPME SPME Fiber Adsorption Incubate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Analytical Workflow for this compound Determination by SPME-GC-MS.

References

Solubility of Dichloroiodomethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I), a trihalomethane, is a subject of interest in various chemical and pharmaceutical research areas. Its utility in organic synthesis and potential applications in drug development necessitate a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and standardized methodologies for its empirical determination.

Introduction to this compound

This compound is a dense, non-flammable, pale yellow liquid with a chemical formula of CHCl₂I.[1] It is structurally related to chloroform, with one chlorine atom substituted by an iodine atom. This substitution significantly influences its physical and chemical properties, including its polarity and, consequently, its solubility in various media. In the context of drug development and organic synthesis, this compound can act as a reagent or a solvent. A clear understanding of its solubility is paramount for reaction kinetics, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available chemical literature, this compound is generally described as being soluble in a range of common organic solvents. This solubility is attributed to the principle of "like dissolves like," where its moderate polarity allows for favorable interactions with a variety of organic media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityQualitative Solubility of this compound
AcetoneC₃H₆OPolar aproticSoluble[1]
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[1]
EthanolC₂H₅OHPolar proticSoluble[1]
BenzeneC₆H₆NonpolarSoluble[1]
ChloroformCHCl₃Polar aproticSlightly Soluble
MethanolCH₃OHPolar proticSlightly Soluble

Factors Influencing Solubility

The solubility of this compound in an organic solvent is influenced by several key factors:

  • Polarity: The polarity of both the solute (this compound) and the solvent is the most critical factor. This compound possesses a dipole moment due to the electronegativity differences between the halogen atoms and the carbon and hydrogen atoms. It is expected to dissolve well in solvents with similar polarity.

  • Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. This is because the increased kinetic energy helps to overcome intermolecular forces between solute-solute and solvent-solvent molecules.

  • Pressure: For liquid solutes, pressure has a negligible effect on solubility under standard laboratory conditions.

  • Intermolecular Forces: The types of intermolecular forces (van der Waals forces, dipole-dipole interactions) that can be established between this compound and the solvent molecules will dictate the extent of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker bath or magnetic stirrer with a hot plate

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., Electron Capture Detector - ECD or Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore).

  • Syringes and filters

Procedure:

  • Preparation of Supersaturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solute should be more than what is expected to dissolve to ensure that a saturated solution is formed. b. Place the sealed container in a temperature-controlled shaker bath set to the desired temperature. c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation. c. Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any suspended microparticles. d. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-ECD) to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound is a hazardous chemical. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification cluster_result Result prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration sampling Withdraw and Filter Supernatant equilibration->sampling dilution Dilute Sample sampling->dilution analysis Analyze via GC (or other method) dilution->analysis concentration Determine Concentration from Curve analysis->concentration calibration Generate Calibration Curve calibration->concentration solubility Calculate Solubility concentration->solubility

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The interplay of factors governing the solubility of this compound can be represented in a logical diagram:

solubility_factors cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_conditions External Conditions cluster_solubility Outcome solute_polarity Molecular Polarity solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_imf Intermolecular Forces solute_imf->solubility Interaction Strength solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_imf Intermolecular Forces solvent_imf->solubility temperature Temperature temperature->solubility Affects Kinetic Energy

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, its chemical structure suggests good solubility in a range of common organic solvents. For research and development purposes where precise solubility data is required, empirical determination is necessary. The generalized experimental protocol provided in this guide offers a robust starting point for such investigations. A thorough understanding of the factors influencing solubility will aid in solvent selection and the design of experimental procedures. As a compound of interest in specialized chemical applications, further research into its physical properties, including quantitative solubility, would be a valuable contribution to the scientific community.

References

Dichloroiodomethane: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of dichloroiodomethane (CHCl₂I), specifically its boiling point and density. This document details the established values for these properties and outlines the standard experimental methodologies used for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference. These values are critical for a variety of applications, including reaction setup, purification, and safety protocols.

PropertyValueUnits
Boiling Point128 - 131°C
Density2.422g/cm³

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property. The most common methods for determining the boiling point of a liquid like this compound are the Thiele tube method and the distillation method.

1. Thiele Tube Method

This microscale method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or hot plate), and a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is placed in a Thiele tube filled with a high-boiling point oil, ensuring the sample is fully immersed.

    • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2. Simple Distillation Method

This method is suitable when a larger quantity of the liquid is available and can also serve as a purification step.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser where it is cooled and collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[1][2][3]

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. The density of a liquid can be determined with high accuracy using a pycnometer or more simply with a graduated cylinder and a balance.

1. Using a Graduated Cylinder and Balance

This method is straightforward and provides a good estimate of density.

  • Apparatus: Graduated cylinder, and an electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured and recorded.

    • A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

    • The density is then calculated by dividing the mass of the liquid by its volume.[4][5][6]

2. Using a Pycnometer (Specific Gravity Bottle)

This method offers higher precision and is the standard for accurate density determination of liquids.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), electronic balance, and a constant temperature bath.

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is accurately determined.

    • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

    • The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid.

    • The mass of the liquid is calculated by subtraction.

    • To determine the exact volume of the pycnometer, the process is repeated with a reference liquid of known density (e.g., deionized water) at a specific temperature. The volume is calculated from the mass and known density of the reference liquid.

    • The density of the sample liquid is then calculated by dividing its mass by the determined volume of the pycnometer.

Visualizations

The following diagrams illustrate the logical relationships in determining the physical properties discussed.

Density_Determination cluster_inputs Inputs cluster_process Process cluster_output Output Mass Mass Calculation Density = Mass / Volume Mass->Calculation Volume Volume Volume->Calculation Density Density Calculation->Density

Caption: Workflow for Density Calculation.

Boiling_Point_Concept Liquid_State This compound (Liquid) Boiling_Point Boiling Point Reached Liquid_State->Boiling_Point Heating Vapor_State This compound (Vapor) Boiling_Point->Vapor_State Vapor_Pressure Vapor Pressure Vapor_Pressure->Boiling_Point equals External_Pressure External Pressure External_Pressure->Boiling_Point equals

Caption: Concept of Boiling Point Determination.

References

The Dichotomous Reactivity of the Carbon-Iodine Bond in Dichloroiodomethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I), a trihalomethane of significant interest, presents a fascinating case study in chemical reactivity. While recognized as a disinfection byproduct in water treatment processes with noted cytotoxic and genotoxic properties, it also serves as a valuable reagent in organic synthesis.[1] The key to its dual nature lies in the carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds. This inherent weakness dictates its propensity to undergo a variety of transformations, including nucleophilic substitution, radical reactions, and even electrophilic interactions. This in-depth technical guide explores the core principles governing the reactivity of the C-I bond in this compound, providing quantitative data, detailed experimental methodologies, and mechanistic insights to aid researchers in harnessing its synthetic potential and understanding its biological implications.

Core Reactivity Principles: The Carbon-Iodine Bond

The reactivity of haloalkanes is inversely proportional to the strength of the carbon-halogen bond. The C-I bond is the longest and weakest among the halogens, making iodoalkanes the most reactive in this class of compounds. While the electronegativity difference between carbon and iodine is small, leading to a low bond polarity, the C-I bond is highly polarizable. This allows for the induction of a dipole upon the approach of a nucleophile, facilitating reaction.

Bond Dissociation Energy

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondAverage Bond Dissociation Energy (kJ/mol)
C-F485
C-Cl327
C-Br285
C-I~213-240

Note: The presence of two chlorine atoms in this compound will influence the precise C-I BDE.

Nucleophilic Substitution Reactions

The electron-deficient carbon atom in this compound is susceptible to attack by nucleophiles, leading to substitution of the iodide ion, which is an excellent leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that it is a primary-like halide.

General SN2 Mechanism

G

Experimental Protocol: Representative Nucleophilic Substitution with Thiophenolate

This protocol describes a representative SN2 reaction of a polyhalogenated iodoalkane with a soft nucleophile, thiophenolate.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • Add thiophenol (1.0 equivalent) to the ethanolic sodium hydroxide solution and stir for 10 minutes to form sodium thiophenolate in situ.

  • To this solution, add this compound (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Table 2: Representative Yields for Nucleophilic Substitution with Thiophenols

Thiophenol DerivativeProductReported Yield (%)
ThiophenolPhenyl(dichloro)methyl sulfide85-95 (estimated)
4-Methylthiophenol(4-Tolyl)(dichloro)methyl sulfide88-98 (estimated)
4-Chlorothiophenol(4-Chlorophenyl)(dichloro)methyl sulfide80-90 (estimated)
Note: These are estimated yields based on similar reactions with other haloalkanes.[4]

Radical Reactions

The weak C-I bond in this compound is susceptible to homolytic cleavage upon exposure to heat or UV light, initiating radical chain reactions. This reactivity is particularly useful for the formation of new carbon-carbon bonds.

General Mechanism of Radical Addition to an Alkene

G

Experimental Protocol: Representative Radical Addition to an Alkene

This protocol is adapted from the free-radical addition of iodoalkanes to alkenes.[5]

Materials:

  • This compound

  • An alkene (e.g., 1-octene)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Toluene or benzene (solvent)

  • Reaction vessel suitable for photochemical or thermal initiation (e.g., quartz tube for UV, round-bottom flask for heat)

  • Inert atmosphere (nitrogen or argon) supply

Procedure:

  • In a reaction vessel, dissolve the alkene (1.0 equivalent) and this compound (1.5 equivalents) in the chosen solvent under an inert atmosphere.

  • Add the radical initiator (0.1 equivalents).

  • For thermal initiation, heat the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).

  • For photochemical initiation, irradiate the mixture with a UV lamp at a suitable wavelength.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Electrophilic Interactions: Halogen Bonding

Contrary to the typical view of halogens in haloalkanes as being nucleophilic, the iodine atom in this compound can act as an electrophile through a phenomenon known as halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. Diiodomethane has been shown to act as a halogen bond donor.[6] This electrophilic character can influence reaction mechanisms and is relevant in supramolecular chemistry and crystal engineering.

G

Biological Implications and Toxicology

This compound is classified as an iodinated trihalomethane (I-THM), a class of disinfection byproducts that are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[1]

Metabolic Pathways

The in-vivo metabolism of dihalomethanes proceeds through two primary pathways:

  • Cytochrome P450-mediated Oxidation: This pathway involves the oxidation of the C-H bond, potentially leading to the formation of reactive intermediates.

  • Glutathione (GSH) Conjugation: This is a detoxification pathway where glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to the electrophilic carbon, displacing the iodide.

G

Genotoxicity

The genotoxicity of iodinated trihalomethanes is a significant concern. While the precise mechanism for this compound is not fully elucidated, it is plausible that its metabolites, or the parent compound itself, can interact with biological macromolecules. Halogenated hydrocarbons have been shown to form DNA adducts, leading to mutations and chromosomal aberrations.[7] The potential for this compound to cause DNA damage underscores the importance of monitoring its levels in drinking water.

Conclusion

The reactivity of the C-I bond in this compound is a double-edged sword. Its inherent weakness makes it an attractive target for a range of chemical transformations, providing synthetic chemists with a versatile tool for the construction of complex molecules. However, this same reactivity is also the likely source of its biological toxicity. A thorough understanding of the principles governing its reactions, from nucleophilic substitution and radical additions to the more subtle electrophilic interactions of halogen bonding, is crucial for both its effective utilization in the laboratory and for assessing its risks to human health and the environment. Future research should focus on obtaining more precise quantitative data on its reactivity and further delineating its metabolic and toxicological pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dichloroiodomethane from Chloroform

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichloroiodomethane (CHCl₂I) is a trihalomethane of interest in organic synthesis and as a potential environmental contaminant. Its synthesis from the readily available starting material, chloroform (CHCl₃), is a key transformation for accessing this compound. This document provides detailed protocols for the synthesis of this compound from chloroform, based on established chemical literature. The primary method detailed is the reaction of chloroform with sodium hypoiodite (NaOI), which has been reported to be an effective route.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound from chloroform.

ParameterValueReference
Reactants Chloroform (CHCl₃), Sodium Hypoiodite (NaOI)[1]
Major Product This compound (CHCl₂I)[1]
Minor Product Trichloroiodomethane (CCl₃I)[1]
Product Ratio (CHCl₂I : CCl₃I) Approximately 10 : 1[1]
Overall Yield of CHCl₂I Approximately 10 mol %[1]
¹³C NMR Chemical Shift of CHCl₂I 11.2 ppm (relative to Me₄Si)[1]

Experimental Protocol: Synthesis of this compound from Chloroform via Sodium Hypoiodite

This protocol is adapted from the method described by Kennedy, J. R., et al. (1979).[1]

Materials and Equipment:

  • Reagents:

    • Chloroform (CHCl₃), analytical grade

    • Sodium hydroxide (NaOH), pellets or solution

    • Iodine (I₂), solid

    • Deionized water

    • Sodium thiosulfate (Na₂S₂O₃), for quenching

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), for drying

    • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (optional, for high purity)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation of Sodium Hypoiodite (NaOI) Solution:

    • In a suitable flask, prepare a solution of sodium hydroxide in deionized water. The concentration should be carefully chosen to react with the iodine.

    • Cool the NaOH solution in an ice bath.

    • Slowly add solid iodine (I₂) to the cold NaOH solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C. The solution will initially turn dark brown and then should become a pale yellow, indicating the formation of NaOI.

    • The reaction is: 2NaOH + I₂ → NaOI + NaI + H₂O.

  • Reaction with Chloroform:

    • In a separate round-bottom flask, place the desired amount of chloroform.

    • Cool the chloroform in an ice bath.

    • Slowly add the freshly prepared cold sodium hypoiodite solution to the chloroform with vigorous stirring.

    • Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress can be monitored by techniques such as gas chromatography (GC) if available.

  • Work-up and Extraction:

    • Once the reaction is deemed complete, quench any remaining NaOI by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate. The lower, denser layer will be the organic phase containing the product.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then a brine solution (saturated NaCl) to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the bulk of the solvent and any unreacted chloroform using a rotary evaporator.

    • For higher purity, the resulting crude this compound can be purified by fractional distillation under reduced pressure. This compound has a boiling point of 131 °C at atmospheric pressure.

Safety Precautions:

  • Chloroform is a suspected carcinogen and is toxic. Handle it in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Iodine is a hazardous substance. Avoid inhalation of its vapors.

  • The reaction can be exothermic. Proper temperature control is crucial.

  • Always wear appropriate personal protective equipment.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow reagent reagent process process product product waste waste chloroform Chloroform reaction Reaction chloroform->reaction naoi_prep Prepare NaOI Solution (NaOH + I₂) naoi_prep->reaction workup Work-up & Extraction reaction->workup drying Drying workup->drying aqueous_waste Aqueous Waste workup->aqueous_waste Separate purification Purification (Rotary Evaporation/ Distillation) drying->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound from chloroform.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Dichloroiodomethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I) is a trihalomethane compound of interest in various fields of chemical research.[1][2] It serves as a valuable synthetic intermediate in the preparation of other organic compounds and is also studied in analytical chemistry.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The primary method outlined is based on the reaction of chloroform with sodium hypoiodite, a route that has been investigated and reported in the scientific literature.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent/ProductChemical FormulaMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)Density (g/mL)
ChloroformCHCl₃119.380.16.711.941.48
Sodium HydroxideNaOH40.000.2-8.0-
IodineI₂253.810.1-25.38-
This compoundCHCl₂I210.830.01 (Theoretical)4.0 (Theoretical)2.11 (Theoretical)2.64
Reported Yield ~10 mol % [3]

Experimental Protocol

This protocol is based on the reinvestigated synthesis reported by Kennedy, J. R., et al. (1979).[3]

1. Preparation of Sodium Hypoiodite (NaOI) Solution:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 25.38 g (0.1 mol) of iodine crystals to the stirred NaOH solution. The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 10 °C.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the sodium hypoiodite solution. The solution should be a pale yellow color.

2. Reaction with Chloroform:

  • To the freshly prepared and chilled NaOI solution, add 6.7 mL (0.1 mol) of chloroform dropwise from the addition funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Subsequently, let the mixture slowly warm to room temperature and continue stirring for 24 hours.

3. Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them with 50 mL of 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 131-132 °C at atmospheric pressure.[2]

4. Characterization:

  • The identity and purity of the synthesized this compound can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The carbon-13 NMR spectrum of this compound shows a chemical shift at approximately 11.2 ppm relative to tetramethylsilane (TMS).[3]

Mandatory Visualization

experimental_workflow reagent reagent process process product product analysis analysis NaOH Sodium Hydroxide (aq) NaOI_prep Preparation of Sodium Hypoiodite (NaOI) NaOH->NaOI_prep I2 Iodine I2->NaOI_prep reaction Reaction NaOI_prep->reaction CHCl3 Chloroform CHCl3->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Phase workup->drying evaporation Solvent Evaporation drying->evaporation purification Fractional Distillation evaporation->purification CHCl2I This compound purification->CHCl2I characterization GC-MS & NMR Analysis CHCl2I->characterization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This compound is a toxic and potentially harmful substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Iodine is corrosive and can cause stains. Avoid contact with skin and clothing.

  • Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.

  • The reaction of iodine with sodium hydroxide is exothermic and should be controlled by cooling.

References

Application Notes and Protocols: Dichloroiodomethane in Asymmetric Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHICl₂) is a valuable reagent in organic synthesis, particularly in the construction of chiral cyclopropane rings, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in asymmetric cyclopropanation reactions, focusing on cobalt-catalyzed methodologies. These reactions offer a robust and stereoselective route to dichlorinated cyclopropanes, which can serve as versatile intermediates for further synthetic transformations. The protocols and data presented herein are based on established methods for related gem-dihaloalkanes and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The asymmetric cyclopropanation of olefins with this compound is typically achieved through a cobalt-catalyzed reaction involving a chiral ligand. The proposed mechanism involves the formation of a cobalt-carbenoid intermediate from this compound. This chiral cobalt complex then transfers the dichlorocarbene moiety to the olefin in an enantioselective manner, yielding the desired dichlorocyclopropane. The stereochemistry of the product is controlled by the chiral ligand coordinated to the cobalt center.

Core Reaction and Proposed Mechanism

The asymmetric cyclopropanation of an alkene with this compound in the presence of a chiral cobalt catalyst and a reducing agent (e.g., zinc) is proposed to proceed through the following key steps:

  • Activation of the Cobalt Catalyst: The cobalt(II) precatalyst is reduced in situ to a more reactive low-valent cobalt species.

  • Formation of the Cobalt-Carbenoid: The activated cobalt catalyst reacts with this compound to form a chiral cobalt-dichlorocarbene complex.

  • Cyclopropanation: The chiral cobalt-carbenoid transfers the dichlorocarbene to the alkene substrate in a stereocontrolled fashion.

  • Catalyst Regeneration: The cobalt catalyst is regenerated, allowing for a catalytic cycle.

Asymmetric Dichlorocyclopropanation Proposed Catalytic Cycle Co_II Co(II) Precatalyst Co_I Activated Co(I) Co_II->Co_I Carbenoid Chiral Co(III)-Carbenoid L*Co=CCl₂ Co_I->Carbenoid Oxidative Addition Alkene_Complex Alkene Coordination Carbenoid->Alkene_Complex Alkene_Complex->Co_I Catalyst Regeneration Product Chiral Dichlorocyclopropane Alkene_Complex->Product Carbene Transfer CHICl2 CHICl₂ CHICl2->Carbenoid Alkene Alkene Alkene->Alkene_Complex Coordination Reducing_Agent Reducing Agent (e.g., Zn) Reducing_Agent->Co_II Reduction

Proposed Catalytic Cycle

Experimental Protocols

The following protocols are adapted from established procedures for asymmetric cyclopropanation using gem-dichloroalkanes and are expected to be applicable to this compound with minor modifications.[1][2] Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates.

General Procedure for Cobalt-Catalyzed Asymmetric Dichlorocyclopropanation

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Chiral Oxazoline Iminopyridine (OIP) ligand (e.g., (S)-tert-Butyl-4-ethyl-2-(1-(pyridin-2-yl)ethylideneamino)oxazoline)

  • Zinc powder (<10 micron, activated)

  • This compound (CHICl₂)

  • Alkene substrate

  • Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox, an oven-dried vial is charged with CoBr₂ (0.02 mmol, 5 mol%) and the chiral OIP ligand (0.022 mmol, 5.5 mol%). Anhydrous solvent (1.0 mL) is added, and the mixture is stirred for 1 hour at room temperature to form the cobalt-ligand complex.

  • Reaction Setup: To the vial containing the catalyst solution, add the alkene substrate (0.4 mmol, 1.0 equiv.) and activated zinc powder (1.2 mmol, 3.0 equiv.).

  • Initiation: this compound (0.8 mmol, 2.0 equiv.) is added to the reaction mixture.

  • Reaction: The vial is sealed and stirred vigorously at the desired temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate). The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral dichlorocyclopropane.

Data Presentation

The following tables summarize representative data for the asymmetric cyclopropanation of various olefins using related gem-dihaloalkanes. While specific data for this compound is limited in the literature, these results provide a strong indication of the expected yields and enantioselectivities.

Table 1: Asymmetric Dimethylcyclopropanation of Dienes with 2,2-Dichloropropane[1]
EntryDiene SubstrateProductYield (%)ee (%)
11-Phenyl-1,3-butadiene1-Methyl-1-(2-phenylvinyl)cyclopropane9093
21-(4-Methoxyphenyl)-1,3-butadiene1-Methyl-1-(2-(4-methoxyphenyl)vinyl)cyclopropane8592
31-(4-Chlorophenyl)-1,3-butadiene1-(2-(4-Chlorophenyl)vinyl)-1-methylcyclopropane9194
4(E)-1,4-Diphenyl-1,3-butadiene(E)-1-Methyl-1-(2-phenylvinyl)-2-phenylcyclopropane7891
Table 2: Asymmetric Monochlorocyclopropanation of Styrenes with Dichloromethane[3]
EntryStyrene SubstrateProductYield (%)ee (%)
1Styrene1-Chloro-2-phenylcyclopropane8590
24-Methylstyrene1-Chloro-2-(p-tolyl)cyclopropane8892
34-Methoxystyrene1-Chloro-2-(4-methoxyphenyl)cyclopropane9093
44-Chlorostyrene1-Chloro-2-(4-chlorophenyl)cyclopropane8288

Note: The data in these tables are for analogous reactions and serve as a guide. Actual results with this compound may vary.

Logical Workflow for Experimentation

The following diagram illustrates a logical workflow for researchers investigating the asymmetric cyclopropanation with this compound.

Experimental_Workflow Workflow for Asymmetric Dichlorocyclopropanation start Start: Define Alkene Substrate catalyst_prep Prepare Chiral Cobalt Catalyst (CoBr₂ + OIP Ligand) start->catalyst_prep reaction_setup Set up Reaction: Alkene, Catalyst, Zn, CHICl₂ catalyst_prep->reaction_setup optimization Optimize Reaction Conditions (Temperature, Time, Solvent) reaction_setup->optimization monitoring Monitor Reaction Progress (TLC, GC-MS) optimization->monitoring workup Work-up and Purification (Filtration, Chromatography) monitoring->workup characterization Characterize Product (NMR, MS, Chiral HPLC) workup->characterization data_analysis Analyze Yield and Enantioselectivity characterization->data_analysis conclusion Conclusion and Further Applications data_analysis->conclusion

Experimental Workflow

Applications in Drug Development

Chiral cyclopropanes are privileged structures in medicinal chemistry due to their unique conformational properties and metabolic stability. Dichlorocyclopropanes, accessible through the methods described, can be further functionalized. For instance, the dichloro-geminal dihalide can be a precursor to cyclopropanones or can be reduced to a monochlorinated or non-chlorinated cyclopropane. These transformations open up a wide range of possibilities for the synthesis of novel drug candidates. The stereoselective nature of this reaction is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.

Safety Precautions

  • This compound is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Cobalt compounds are potentially toxic and should be handled with care.

  • Reactions involving zinc powder can be exothermic.

  • All reactions should be conducted under an inert atmosphere to prevent the quenching of reactive intermediates.

References

Application Notes and Protocols for Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings from alkenes. Cyclopropanes are valuable structural motifs in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability to bioactive molecules. These application notes provide a detailed overview and practical protocols for performing the Simmons-Smith cyclopropanation.

A Note on Dichloroiodomethane: Initial searches for protocols involving this compound (CH₂ClI) in Simmons-Smith cyclopropanation did not yield established methodologies or quantitative data. The standard and well-documented reagent for this transformation is diiodomethane (CH₂I₂) . Therefore, the following protocols and data are based on the use of diiodomethane, the universally accepted reagent for this reaction.

The reaction is renowned for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] It proceeds via the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to the alkene in a concerted fashion.[2] Key variations of this reaction include the use of a zinc-copper couple or the utilization of diethylzinc, known as the Furukawa modification, which can offer improved reactivity and reproducibility.[3][4]

Data Presentation

The efficiency and diastereoselectivity of the Simmons-Smith cyclopropanation are influenced by the nature of the substrate and the specific reaction conditions employed. Below is a summary of representative yields and diastereoselectivities for various alkene substrates.

Table 1: Cyclopropanation of Unfunctionalized Alkenes
Alkene SubstrateReagent SystemProductYield (%)Reference
CyclohexeneCH₂I₂ / Zn-CuBicyclo[4.1.0]heptane (Norcarane)~55-58%[3]
1-OcteneCH₂I₂ / Et₂Zn1-Hexylcyclopropane~70-80%[4]
StyreneCH₂I₂ / Et₂ZnPhenylcyclopropane~60-70%[4]
Table 2: Diastereoselective Cyclopropanation of Allylic Alcohols

The presence of a hydroxyl group proximal to the double bond can direct the cyclopropanation to occur on the same face of the alkene, leading to high diastereoselectivity due to coordination with the zinc reagent.[5]

Alkene SubstrateReagent SystemMajor DiastereomerDiastereomeric Ratio (syn:anti)Yield (%)Reference
(Z)-3-Hexen-1-olCH₂I₂ / Zn-Cusyn>200:1High[1]
(E)-3-Hexen-1-olCH₂I₂ / Zn-Cusyn~2:1Moderate[1]
Cyclohex-2-en-1-olCH₂I₂ / Et₂Znsyn>95:5~85-95%[6]

Experimental Protocols

The following are detailed methodologies for the two most common variations of the Simmons-Smith cyclopropanation. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Classic Simmons-Smith Cyclopropanation using Zinc-Copper Couple

This protocol is adapted from the original Simmons and Smith procedure for the cyclopropanation of cyclohexene.[3]

1. Preparation of Zinc-Copper Couple: a. In a flask equipped with a magnetic stirrer, add zinc dust (2.0 eq) and a 10% aqueous HCl solution. b. Stir vigorously for 1-2 minutes to activate the zinc surface, then decant the acidic solution. c. Wash the zinc powder sequentially with distilled water (3x), a 2% aqueous copper(II) sulfate solution (2x), distilled water (3x), and finally with absolute ethanol and anhydrous diethyl ether. d. Dry the resulting grey powder under high vacuum and store under an inert atmosphere.

2. Cyclopropanation Reaction: a. To a round-bottom flask containing the freshly prepared zinc-copper couple (1.5 eq), add anhydrous diethyl ether. b. Add a solution of diiodomethane (1.2 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The mixture may gently reflux. c. After the initial exothermic reaction subsides, add a solution of the alkene (1.0 eq) in anhydrous diethyl ether dropwise. d. Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

3. Workup and Purification: a. Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution. b. Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether. c. Separate the organic layer from the filtrate, and extract the aqueous layer with diethyl ether (2x). d. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Furukawa Modification using Diethylzinc

This protocol is a more modern and often higher-yielding alternative to the classic procedure, particularly for electron-rich alkenes like enol ethers.[4]

1. Reagent Preparation (in situ): a. To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of the alkene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). b. Cool the solution to 0 °C in an ice bath.

2. Cyclopropanation Reaction: a. Add a solution of diethylzinc (1.2 eq, typically 1.0 M in hexanes) dropwise to the stirred alkene solution. b. Following the addition of diethylzinc, add diiodomethane (1.2 eq) dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC-MS or TLC.

3. Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. b. Continue stirring for 30 minutes, then add an equal volume of diethyl ether. c. Separate the layers and extract the aqueous layer with diethyl ether (2x). d. Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow Simmons-Smith Cyclopropanation Workflow cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Zinc Carbenoid (Zn-Cu + CH₂I₂ or Et₂Zn + CH₂I₂) add_alkene Add Alkene Substrate in Anhydrous Solvent reagent_prep->add_alkene react Stir at Appropriate Temperature (0°C to Reflux) add_alkene->react quench Quench Reaction (e.g., sat. aq. NH₄Cl) react->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Distillation or Chromatography) extract->purify product Isolated Cyclopropane Product purify->product

Caption: A generalized workflow for the Simmons-Smith cyclopropanation reaction.

Reaction Mechanism

reaction_mechanism Simmons-Smith Reaction Mechanism cluster_formation Carbenoid Formation cluster_cyclopropanation Cyclopropanation Zn_Cu Zn-Cu Carbenoid ICH₂ZnI Zn_Cu->Carbenoid + CH2I2_f CH₂I₂ Alkene Alkene (R₂C=CR₂) TS [Butterfly Transition State] Alkene->TS Product Cyclopropane TS->Product ZnI2 + ZnI₂ Carbenoid_ref->TS

Caption: The mechanism involves carbenoid formation followed by concerted cyclopropanation.

References

Application Notes and Protocols: Dichloroiodomethane-Mediated Synthesis of Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropanes are valuable structural motifs in organic chemistry, appearing in numerous natural products and pharmaceutical agents. Their inherent ring strain makes them useful intermediates for further synthetic transformations. The synthesis of cyclopropanes is a cornerstone of modern organic synthesis, with various methods developed for their construction.

One common strategy involves the addition of a carbene or carbenoid to an alkene. This document details the protocol for the synthesis of gem-dichlorocyclopropanes using dichloroiodomethane as a precursor to dichlorocarbene (:CCl₂). While chloroform (CHCl₃) is more conventionally used for generating dichlorocarbene, this compound offers an alternative pathway, leveraging the excellent leaving group ability of iodide.

The reaction proceeds via the formation of the highly reactive dichlorocarbene intermediate, which then undergoes a stereospecific [1+2] cycloaddition with an alkene to yield the corresponding dichlorocyclopropane. This method is applicable to a wide range of substituted alkenes.

Reaction Mechanism: Dichlorocarbene Generation and Cycloaddition

The overall transformation involves two key stages: the generation of dichlorocarbene from this compound and the subsequent cycloaddition to an alkene.

  • Deprotonation: A strong base abstracts the acidic proton from this compound, forming a trichloromethyl anion.

  • Alpha-Elimination: The unstable anion rapidly eliminates an iodide ion (a superior leaving group compared to chloride) to generate the neutral, electrophilic dichlorocarbene intermediate.

  • Cycloaddition: The dichlorocarbene reacts with an alkene in a concerted, cheletropic manner. This addition is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[1][2][3]

Reaction_Mechanism cluster_carbene_formation Step 1 & 2: Dichlorocarbene Formation cluster_cycloaddition Step 3: [1+2] Cycloaddition reagents CHCl₂I + Base anion [:CCl₂I]⁻ reagents->anion Deprotonation carbene [:CCl₂] anion->carbene α-Elimination (Loss of I⁻) products1 + H-Base⁺ + I⁻ carbene_add [:CCl₂] carbene->carbene_add Reacts with Alkene alkene Alkene (R₂C=CR₂) ts Transition State alkene->ts carbene_add->ts cyclopropane gem-Dichlorocyclopropane ts->cyclopropane Stereospecific cycloaddition

Caption: Mechanism of dichlorocyclopropanation.

Experimental Protocols

This section provides a generalized protocol for the dichlorocyclopropanation of an alkene using this compound under phase-transfer catalysis (PTC) conditions. The PTC facilitates the reaction between the aqueous base and the organic reagents.

3.1. Materials and Reagents

  • Alkene (e.g., cyclohexene, styrene)

  • This compound (CHCl₂I)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (TEBAC) or other phase-transfer catalyst

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

3.2. General Experimental Procedure

Safety Note: Dihalomethanes are hazardous and should be handled in a well-ventilated fume hood. Concentrated sodium hydroxide is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Reaction Setup: To a round-bottom flask, add the alkene (1.0 eq.), this compound (1.5 - 2.0 eq.), the organic solvent (e.g., DCM), and the phase-transfer catalyst (0.05 eq.).

  • Reaction Initiation: Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases. Slowly add the 50% aqueous sodium hydroxide solution (3.0 - 5.0 eq.) dropwise to the mixture at 0 °C (ice bath). The reaction is often exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual base and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure gem-dichlorocyclopropane.

Experimental_Workflow start 1. Reaction Setup (Alkene, CHCl₂I, PTC, Solvent) initiation 2. Add 50% NaOH (aq) at 0°C with vigorous stirring start->initiation monitoring 3. Stir at Room Temperature (Monitor by TLC/GC) initiation->monitoring workup 4. Quench with Water & Transfer to Separatory Funnel monitoring->workup extraction 5. Extract with Solvent workup->extraction washing 6. Wash with Water & Brine extraction->washing drying 7. Dry (Na₂SO₄) & Concentrate washing->drying purification 8. Purify (Distillation or Chromatography) drying->purification product Pure gem-Dichlorocyclopropane purification->product

References

Dichloroiodomethane as a Reagent for Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I) is a versatile trihalomethane reagent in organic synthesis, primarily serving as a precursor for the in-situ generation of dichlorocarbene (:CCl₂).[1] This highly reactive intermediate is a valuable tool for the construction of various heterocyclic frameworks, which are pivotal structural motifs in pharmaceuticals and agrochemicals. The presence of an iodine atom makes this compound a particularly effective dichlorocarbene source under specific conditions, such as treatment with organolithium reagents or under phase-transfer catalysis (PTC). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds.

Synthesis of gem-Dichlorocyclopropanes: Precursors to Furans

gem-Dichlorocyclopropanes are valuable synthetic intermediates that can be readily prepared by the dichlorocyclopropanation of alkenes. These compounds can subsequently be converted to other functional groups and heterocyclic systems, notably furans. This compound, via dichlorocarbene, offers an efficient route to these cyclopropane derivatives. The reaction is particularly effective for electron-rich alkenes, such as enol ethers, which are direct precursors to furan systems.

The generation of dichlorocarbene from a haloform like chloroform is often achieved using a strong base and a phase-transfer catalyst, a method that is also applicable to this compound.[2][3]

Table 1: Dichlorocyclopropanation of Alkenes using Dichlorocarbene Precursors under Phase-Transfer Catalysis

EntryAlkene SubstrateDichlorocarbene SourceBaseCatalystSolventTemp (°C)Yield (%)Reference
1CyclohexeneChloroform50% aq. NaOHBenzyltriethylammonium chlorideChloroformReflux60-70[2]
2StyreneChloroform50% aq. NaOHBenzyltriethylammonium chlorideChloroform40>95[3]
31-OcteneChloroform50% aq. NaOHBenzyltriethylammonium chlorideChloroform5085[3]
4α-MethylstyreneChloroform30% aq. NaOHBenzyltriethylammonium chlorideChloroform45High[3]
53-Methyl-1-cyclohexeneChloroform25% aq. NaOHTridecylmethylammonium chlorideChloroformRT60-70[2]
Experimental Protocol: Dichlorocyclopropanation of an Enol Ether

This protocol describes a general procedure for the synthesis of a gem-dichlorocyclopropane from an enol ether using a phase-transfer catalysis method, which can be adapted for this compound as the dichlorocarbene source.

Materials:

  • This compound (or Chloroform)

  • Alkene (e.g., 2,3-dihydrofuran)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add the alkene (10 mmol), benzyltriethylammonium chloride (0.5 mmol), and dichloromethane (20 mL).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (10 mL) to the flask.

  • Cool the mixture in an ice bath and add this compound (15 mmol) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude gem-dichlorocyclopropane.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The resulting gem-dichlorocyclopropanated enol ether can then be subjected to ring-opening and cyclization to form the corresponding furan, often under thermal or acidic conditions.

Dichlorocyclopropanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Alkene BTEAC CH2Cl2 addition Add CHCl2I dropwise at 0°C reagents->addition naoh 50% aq. NaOH naoh->addition stir Stir at RT (12-24h) addition->stir dilute Dilute with H2O stir->dilute extract Extract with CH2Cl2 dilute->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product gem-Dichlorocyclopropane

Fig. 1: Experimental workflow for dichlorocyclopropanation.

Synthesis of Aziridines

Aziridines are three-membered nitrogen-containing heterocycles that are important building blocks in organic synthesis. The reaction of imines with carbenoids is a common method for their preparation. While not directly using this compound, a related protocol involves the in-situ generation of chloromethyllithium from chloroiodomethane for the synthesis of aziridines from imines.[4] This demonstrates the utility of mixed dihalomethanes in generating reactive intermediates for heterocycle synthesis.

Table 2: Synthesis of Aziridines from Imines using Halomethyllithium Reagents

EntryImine SubstrateReagentBaseSolventTemp (°C)Yield (%)Reference
1N-(Benzylidene)-p-toluenesulfonamideChloroiodomethaneMeLiTHF-78 to RT85[4]
2N-(4-Chlorobenzylidene)-p-toluenesulfonamideChloroiodomethaneMeLiTHF-78 to RT82[4]
3N-(4-Methoxybenzylidene)-p-toluenesulfonamideChloroiodomethaneMeLiTHF-78 to RT88[4]
4N-(2-Naphthylidene)-p-toluenesulfonamideChloroiodomethaneMeLiTHF-78 to RT79[4]
5N-(Cinnamylidene)-p-toluenesulfonamideChloroiodomethaneMeLiTHF-78 to RT75[4]
Experimental Protocol: Synthesis of N-Tosylaziridines

This protocol is adapted from the synthesis of aziridines using chloroiodomethane and methyllithium.[4]

Materials:

  • N-Sulfonylimine

  • Chloroiodomethane

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • Dissolve the N-sulfonylimine (1 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, add chloroiodomethane (1.2 mmol) to anhydrous THF (5 mL) at -78 °C.

  • To the chloroiodomethane solution, add methyllithium (1.1 mmol) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C to generate chloromethyllithium.

  • Transfer the freshly prepared chloromethyllithium solution to the imine solution at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

Aziridination_Pathway reagent_gen CHCl₂I + MeLi -> [LiCHCl₂] reaction Intermediate Adduct reagent_gen->reaction Nucleophilic Addition imine N-Sulfonylimine imine->reaction Electrophile cyclization Aziridine reaction->cyclization Intramolecular Cyclization (-LiI)

Fig. 2: Reaction pathway for aziridination.

Synthesis of Thiazoles (Theoretical Application)

The Hantzsch thiazole synthesis is a classical method for preparing thiazoles, typically involving the reaction of an α-haloketone with a thioamide.[5] While there are no direct and detailed reports on the use of this compound for this transformation, its ability to act as a source of a two-carbon electrophilic species after dehalogenation and rearrangement could be envisioned. A more plausible approach involves the reaction of thiourea with a dichlorocarbene adduct. For instance, the reaction of thiourea with 1,3-dichloroacetone yields chloromethyl 5-thiazolyl ketones.[6]

A hypothetical pathway for the synthesis of a 2-aminothiazole derivative could involve the reaction of thiourea with an in-situ generated dichlorocarbene species from this compound, followed by rearrangement and cyclization. However, this remains a theoretical proposal requiring experimental validation.

Synthesis of Oxazolidinones (Theoretical Application)

Oxazolidinones are an important class of antibacterial agents. Their synthesis often involves the cyclization of β-amino alcohols with a carbonyl source like phosgene or its equivalents. This compound could potentially serve as a phosgene equivalent after oxidation or hydrolysis of an intermediate. A more direct, albeit speculative, route could involve the reaction of a primary amine and carbon dioxide with this compound acting as a C1 building block under reductive conditions.

A more established method involves the reaction of primary amines with halomethyloxiranes and a carbonate salt.[7] While not a direct application of this compound, it highlights the use of halogenated C1 synthons in heterocycle synthesis. A theoretical protocol for the synthesis of an N-substituted oxazolidinone could involve the initial formation of an isocyanate from a primary amine and a dichlorocarbene-derived species, followed by intramolecular cyclization with a tethered hydroxyl group. This proposed pathway requires significant experimental investigation.

Safety and Handling of this compound

This compound is a toxic and irritant compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] It is sensitive to light and air, so it should be stored in a tightly sealed container in a cool, dark place.[1]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[8][9]

Conclusion

This compound is a valuable reagent for the synthesis of gem-dichlorocyclopropanes and, by extension, furans. Its utility in generating carbenoid species also extends to the synthesis of aziridines. While its direct application in the synthesis of other important heterocycles like thiazoles and oxazolidinones is less documented, the underlying reactivity of the dichlorocarbene it generates suggests potential for the development of new synthetic methodologies. Researchers and drug development professionals can leverage the protocols and data presented herein for the efficient construction of these important molecular scaffolds, while adhering to strict safety guidelines.

References

Application Notes and Protocols for Dichloroiodomethane in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of dichloroiodomethane (CHCl₂I) as a potential solvent for various spectroscopic analysis techniques. Due to the limited availability of specific application data for this compound, this guide combines its known physicochemical properties with generalized experimental protocols. Researchers should consider these as starting points and may need to optimize procedures for their specific analytical needs.

Introduction to this compound

This compound, also known as iododichloromethane, is a trihalomethane characterized by its high density and refractive index.[1] Its chemical structure consists of a central carbon atom bonded to one hydrogen, two chlorine, and one iodine atom.[2] It is a pale yellow liquid with a chloroform-like odor and is soluble in many organic solvents, but only slightly soluble in water.[3] A key consideration for its use is its tendency to decompose in the presence of air and light.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific spectroscopic applications and for safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula CHCl₂I[1][2][3][4][5][6]
Molecular Weight 210.83 g/mol [1][2][4][5]
Appearance Pale yellow liquid[3]
Odor Chloroform-like[3]
Boiling Point 128 - 131 °C[1][3]
Density ~2.422 g/cm³[1]
Refractive Index 1.588[1]
Solubility Soluble in acetone, diethyl ether, ethanol, benzene; very slightly soluble in water.[3]
Stability Decomposes in the presence of air and light.[2][3]

Safety and Handling

Proper safety precautions are crucial when working with this compound. The available safety data varies, with some sources classifying it as non-hazardous, while others indicate it is harmful if swallowed and toxic to aquatic life.[4][5]

General Safety Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.[4]

  • Store in a cool, dark place away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[4]

  • This compound is nonflammable.[2]

Applications in Spectroscopic Analysis

While specific data on the performance of this compound as a spectroscopic solvent is not widely available, its properties suggest potential utility in several areas. Its high polarity may make it suitable for dissolving a range of analytes. However, its own spectral features must be considered to avoid interference.

Deuterated solvents are typically used in ¹H NMR to avoid large solvent signals that can obscure analyte peaks.[7] If a deuterated version of this compound (CDCl₂I) is not available, its use in ¹H NMR would be limited to situations where the solvent proton signal does not overlap with analyte signals of interest. For ¹³C NMR, the single carbon signal of this compound would be present. The chemical shifts of residual protons in common deuterated solvents are well-documented and can serve as a reference.[8][9][10]

General Protocol for NMR Sample Preparation:

  • Ensure the analyte is sufficiently soluble in this compound.

  • Accurately weigh a suitable amount of the analyte and dissolve it in the required volume of this compound (or its deuterated counterpart, if available) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • If required, add an internal standard (e.g., tetramethylsilane - TMS). Modern spectrometers can often lock onto the solvent signal, making an internal standard unnecessary.[7]

  • Acquire the NMR spectrum according to the instrument's standard operating procedures.

The ideal solvent for IR spectroscopy should have minimal absorption in the spectral regions of interest.[11] Solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are commonly used because they have "windows" of transparency in the IR spectrum.[11] this compound will have its own characteristic absorption bands (e.g., C-H, C-Cl, C-I stretching and bending vibrations) that could interfere with the analysis of the analyte. It is crucial to run a background spectrum of the solvent to identify these regions of interference.

General Protocol for Liquid-Phase IR Spectroscopy:

  • Select an appropriate IR cell (e.g., NaCl or KBr plates) that is compatible with this compound.

  • Record a background spectrum of pure this compound in the IR cell.

  • Prepare a solution of the analyte in this compound at a suitable concentration.

  • Fill the IR cell with the sample solution.

  • Acquire the IR spectrum of the sample.

  • Subtract the solvent background spectrum from the sample spectrum to obtain the spectrum of the analyte.

General Protocol for UV-Vis Spectroscopy:

  • Choose a cuvette material (e.g., quartz) that is transparent in the desired wavelength range and compatible with this compound.

  • Fill a cuvette with pure this compound to be used as a reference (blank).

  • Prepare a solution of the analyte in this compound.

  • Fill a second cuvette with the sample solution.

  • Place both cuvettes in the spectrophotometer.

  • Record the absorbance or transmittance spectrum of the sample. The instrument will automatically subtract the absorbance of the solvent blank.

Raman spectroscopy can be a powerful tool for identifying and quantifying substances, including chlorinated solvents.[13][14] The solvent's own Raman scattering peaks must be considered, but they can also serve as an internal standard.[14]

General Protocol for Raman Spectroscopy:

  • Ensure the sample vial or container is made of a material that does not produce a strong interfering Raman signal.

  • Acquire a Raman spectrum of pure this compound to identify its characteristic peaks.

  • Prepare a solution of the analyte in this compound.

  • Acquire the Raman spectrum of the sample solution.

  • If necessary, perform a spectral subtraction of the solvent's contribution to isolate the analyte's spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement start Start solubility Check Analyte Solubility in this compound start->solubility dissolve Dissolve Analyte in This compound solubility->dissolve Soluble transfer Transfer to Appropriate Container (e.g., NMR tube, cuvette) dissolve->transfer background Acquire Solvent Background Spectrum transfer->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (e.g., background subtraction) sample_spec->process end End process->end

Caption: General workflow for preparing and analyzing a sample using this compound as a solvent.

solvent_selection start Start: Choose a Spectroscopic Technique select_solvent Select this compound (or other solvent) start->select_solvent q_solubility Is the analyte soluble? q_reactivity Is the solvent reactive with the analyte? q_solubility->q_reactivity Yes unsuitable Solvent is Unsuitable (Choose another) q_solubility->unsuitable No q_interference Does the solvent interfere with analyte signals? suitable Solvent is Suitable q_interference->suitable No q_interference->unsuitable Yes q_reactivity->q_interference No q_reactivity->unsuitable Yes select_solvent->q_solubility

Caption: Decision-making process for selecting a suitable solvent for spectroscopic analysis.

Conclusion

This compound presents a potential, albeit not commonly documented, option as a solvent for spectroscopic analysis, particularly for analytes that are soluble in polar organic solvents. Its primary drawbacks are its potential for decomposition in air and light, and the lack of comprehensive data on its spectral properties, such as its UV cutoff wavelength and detailed IR and Raman spectra. Researchers considering its use should perform preliminary assessments, including background scans and stability tests, to ensure its compatibility with their specific analytical methods and instrumentation. The protocols provided herein offer a general framework for such evaluations.

References

Application Note: High-Sensitivity Detection of Dichloroiodomethane in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dichloroiodomethane, a regulated disinfection byproduct, in various water matrices. Two primary sample preparation techniques, Purge and Trap (P&T) and Solid Phase Microextraction (SPME), coupled with Gas Chromatography-Mass Spectrometry (GC-MS), are presented. These methods offer low detection limits, excellent linearity, and high precision, making them suitable for routine monitoring of drinking water quality and for research applications in environmental science and drug development where water purity is critical.

Introduction

This compound (CHCl₂I) is an iodinated trihalomethane (i-THM) that can form during water disinfection processes, particularly when iodide is present in the source water.[1] Compared to their chlorinated and brominated analogs, i-THMs are often more cytotoxic, making their detection and quantification in drinking water a significant public health concern. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile organic compounds (VOCs) like this compound in environmental samples.[2] This document provides detailed protocols for the analysis of this compound in water using GC-MS with two common and effective sample introduction techniques: Purge and Trap (P&T) and Headspace Solid Phase Microextraction (HS-SPME).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-MS methods for the analysis of this compound and other trihalomethanes in water.

ParameterPurge and Trap (P&T)Solid Phase Microextraction (SPME)Reference
Analyte This compound & other THMsThis compound & other DBPs
Method Detection Limit (MDL) ~1 - 10 ng/L1 - 50 ng/L[3][4]
Limit of Quantification (LOQ) ~5 - 30 ng/L5 - 150 ng/L
Linearity (R²) > 0.995> 0.991[5]
Repeatability (%RSD) < 10%< 15%
Recovery 80 - 120%78 - 105%[4][6]

Experimental Protocols

Protocol 1: Purge and Trap GC-MS (Based on EPA Method 8260)

This protocol is a widely accepted method for the analysis of volatile organic compounds in water.[7][8][9][10]

1. Sample Preparation and Handling:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • If residual chlorine is present, quench with a reducing agent (e.g., ascorbic acid or sodium thiosulfate).

  • Store samples at 4°C and analyze within 14 days.

2. Purge and Trap Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.[5][11]

  • Purge Time: 11 minutes at ambient temperature.[5][11]

  • Trap: Combination trap (e.g., Tenax®, silica gel, charcoal).[5]

  • Desorption Temperature: 250°C.

  • Desorption Time: 2 minutes.

  • Bake Temperature: 270°C for 8 minutes.

3. GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Oven Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp to 170°C at 12°C/min.

    • Ramp to 220°C at 20°C/min, hold for 3 minutes.

  • Injector Temperature: 200°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-300 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Full Scan or Selected Ion Monitoring (SIM). For higher sensitivity, use SIM mode monitoring characteristic ions for this compound (e.g., m/z 178, 176, 141, 45).

Protocol 2: Headspace Solid Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free, sensitive, and automated sample preparation technique.[12]

1. Sample Preparation and Handling:

  • Follow the same sample collection and preservation procedures as for the P&T method.

  • For analysis, transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.

  • Add a salting-out agent (e.g., 4g of NaCl or (NH₄)₂SO₄) to enhance the partitioning of analytes into the headspace.[4]

2. HS-SPME Parameters:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[4]

  • Extraction Temperature: 40°C.[4]

  • Extraction Time: 30 minutes with agitation.[4]

  • Desorption Temperature: 250°C.

  • Desorption Time: 3 minutes in the GC inlet.[4]

3. GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 120°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Same parameters as in the P&T protocol. Utilize SIM mode for enhanced sensitivity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the P&T and HS-SPME GC-MS methods.

P_and_T_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (40 mL VOA vial) Preservation 2. Preservation (Acidification & Cooling) SampleCollection->Preservation InternalStd 3. Add Internal Standard Preservation->InternalStd PurgeAndTrap 4. Purge and Trap InternalStd->PurgeAndTrap GC_Separation 5. GC Separation PurgeAndTrap->GC_Separation MS_Detection 6. MS Detection GC_Separation->MS_Detection DataAcquisition 7. Data Acquisition MS_Detection->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Purge and Trap GC-MS Experimental Workflow.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection Aliquoting 2. Aliquot to Headspace Vial SampleCollection->Aliquoting Salting 3. Add Salt & Internal Std Aliquoting->Salting HS_SPME 4. Headspace SPME Salting->HS_SPME GC_Separation 5. GC Separation HS_SPME->GC_Separation MS_Detection 6. MS Detection GC_Separation->MS_Detection DataAcquisition 7. Data Acquisition MS_Detection->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Headspace SPME GC-MS Experimental Workflow.

Conclusion

The GC-MS methods detailed in this application note provide reliable and sensitive protocols for the detection and quantification of this compound in water samples. The choice between Purge and Trap and SPME will depend on laboratory equipment availability, desired level of automation, and sample throughput needs. Both methods are demonstrated to be effective for monitoring water quality and ensuring compliance with regulatory limits for disinfection byproducts.

References

Application Notes and Protocols for the Quantification of Dichloroiodomethane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I) is a trihalomethane that has been identified as a disinfection byproduct in drinking water.[1] Due to concerns about potential human exposure and toxicity, sensitive and reliable methods for its quantification in biological matrices are essential.[2] Iodinated trihalomethanes (iodo-THMs) are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[2][3] These application notes provide detailed protocols for the quantification of this compound in blood, urine, and tissue samples using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Additionally, potential metabolic pathways and mechanisms of toxicity are discussed.

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: Quantitative Data for this compound Analysis in Human Blood

ParameterValueReference
Analytical MethodHeadspace SPME-GC-HRMS[1]
Limit of Detection (LOD)2 ng/L[1]
Accuracy (% Difference)6 - 20%[1]
Precision (% CV)< 9%[1]

Table 2: Adapted Quantitative Parameters for this compound Analysis in Urine and Tissue

ParameterUrine (Adapted Protocol)Tissue (Adapted Protocol)
Analytical MethodHeadspace SPME-GC-MSHeadspace GC-MS
Expected LODLow ng/LLow µg/kg
Expected Precision (% CV)< 15%< 20%
Expected Accuracy85 - 115%80 - 120%

Note: The data for urine and tissue are expected performance parameters based on the adaptation of established methods for similar volatile organic compounds.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Blood

This protocol is based on the validated method by Silva et al. for the analysis of iodo-THMs in human blood.[1]

1. Materials and Reagents

  • Whole blood samples collected in potassium oxalate and sodium fluoride vacutainers.

  • This compound (analytical standard)

  • ²H-labeled this compound (internal standard)

  • Purge-and-trap grade methanol

  • Deionized water

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene)

  • Headspace vials (20 mL) with PTFE-lined septa

  • Gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS)

2. Sample Preparation

  • Allow frozen blood samples to thaw at room temperature.

  • Invert the blood tubes gently to ensure homogeneity.

  • Pipette 5 mL of whole blood into a 20 mL headspace vial.

  • Spike the sample with the ²H-labeled this compound internal standard.

  • Immediately cap the vial tightly.

3. Headspace SPME Extraction

  • Place the vial in an autosampler tray with an incubation/agitation station.

  • Incubate the sample at 40°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 20 minutes at 40°C.

4. GC-HRMS Analysis

  • Desorb the analytes from the SPME fiber in the GC injection port at 250°C for 2 minutes.

  • GC Conditions:

    • Column: DB-VRX (or equivalent), 60 m x 0.25 mm ID, 1.4 µm film thickness.

    • Oven Program: Initial temperature of 35°C, hold for 5 minutes, ramp to 150°C at 10°C/min, then ramp to 220°C at 25°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Mode: High-resolution multiple ion monitoring.

    • Monitor the appropriate quantitation and confirmation ions for this compound and its labeled internal standard.

5. Quantification

  • Generate a calibration curve using fortified blood samples with known concentrations of this compound.

  • Calculate the concentration of this compound in the samples based on the ratio of the analyte peak area to the internal standard peak area.

Protocol 2: Quantification of this compound in Human Urine (Adapted)

This protocol is adapted from established methods for the analysis of volatile organic compounds in urine.[4][5][6]

1. Materials and Reagents

  • Urine samples

  • This compound (analytical standard)

  • ²H-labeled this compound (internal standard)

  • Sulfuric acid (H₂SO₄), 2.5 M

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., Carboxen/PDMS)

  • Headspace vials (10 mL) with PTFE-lined septa

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation

  • Pipette 1 mL of urine into a 10 mL headspace vial.

  • Add 0.2 mL of 2.5 M H₂SO₄ to acidify the sample.[5]

  • Add NaCl to saturate the solution (approximately 0.3 g).

  • Spike the sample with the ²H-labeled this compound internal standard.

  • Immediately cap the vial tightly and vortex for 10 seconds.

3. Headspace SPME Extraction

  • Incubate the vial at 37°C for 10 minutes with agitation.[7]

  • Expose the SPME fiber to the headspace for 30 minutes at 37°C.

4. GC-MS Analysis

  • Desorb the analytes in the GC injection port at 250°C for 2 minutes.

  • GC Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Oven Program: Initial temperature of 40°C, hold for 4 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for this compound (e.g., m/z 175, 177, 83, 85).

5. Quantification

  • Prepare a calibration curve using fortified urine samples.

  • Quantify based on the internal standard method.

Protocol 3: Quantification of this compound in Biological Tissue (Adapted)

This protocol is a general approach for the analysis of volatile compounds in tissue and can be optimized for specific tissue types.[8][9]

1. Materials and Reagents

  • Tissue samples (e.g., liver, adipose)

  • This compound (analytical standard)

  • ²H-labeled this compound (internal standard)

  • 90% Methanol, chilled to -20°C

  • Ceramic beads

  • Headspace vials (20 mL) with PTFE-lined septa

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation

  • Weigh approximately 25 mg of frozen tissue.[8]

  • Place the tissue in a bead beater tube with ceramic beads.

  • Add 450 µL of chilled 90% methanol containing the ²H-labeled internal standard.[8]

  • Homogenize the tissue using a bead beater.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a 20 mL headspace vial.

  • Immediately cap the vial tightly.

3. Headspace GC-MS Analysis

  • Incubate the vial at 60°C for 20 minutes with agitation.

  • Use a heated headspace autosampler to inject a portion of the headspace into the GC-MS.

  • GC-MS Conditions:

    • Use the same GC-MS conditions as described in Protocol 2.

4. Quantification

  • Prepare a calibration curve by spiking tissue homogenates with known concentrations of this compound.

  • Quantify using the internal standard method.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Blood Whole Blood SPME Headspace SPME Blood->SPME Urine Urine Urine->SPME Tissue Tissue Headspace Static Headspace Tissue->Headspace GCMS GC-MS / GC-HRMS SPME->GCMS Headspace->GCMS Quant Internal Standard Quantification GCMS->Quant

References

Troubleshooting & Optimization

troubleshooting low yields in dichloroiodomethane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving dichloroiodomethane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CHCl₂I) is a trihalomethane, appearing as a pale yellow liquid with a chloroform-like odor.[1][2] It is soluble in many organic solvents but only very slightly soluble in water.[1] A critical property for experimental work is its sensitivity to air and light, which can cause it to decompose.[1][3]

Q2: What are the primary applications of this compound in organic synthesis?

This compound is a versatile reagent and solvent.[3] It is prominently used in cyclopropanation reactions, such as the Simmons-Smith reaction, to form cyclopropanes from alkenes.[4][5][6] It also serves as a source of iodine for the iodination of aromatic compounds and can be used in certain enzyme-catalyzed reactions.[3]

Q3: Why are reactions with this compound prone to low yields?

Achieving high yields can be challenging due to several factors. The compound's instability in the presence of light and air can lead to degradation of the starting material.[1][3] Its reactivity can also lead to various side reactions, and product loss can occur during workup and purification steps if not performed carefully.[7][8] Furthermore, the success of many of its reactions, like the Simmons-Smith reaction, is highly dependent on factors like steric hindrance and the presence of directing groups in the substrate.[5]

Q4: What are the essential safety precautions when handling this compound?

While specific toxicity data is limited, its structural similarity to chloroform suggests it could pose health risks upon exposure.[3] It is not flammable but may react with strong oxidizing or reducing agents.[3] When handling, it is crucial to use appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing.[9] All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide: Low Yields

Q5: My reaction yield is very low or I've isolated no product. What are the first things to check?

Low yields are a common issue stemming from several potential errors in procedure, reagent quality, or reaction conditions.[7][10]

  • Reagent Integrity: this compound decomposes over time, especially when exposed to light and air.[1][3] Ensure the reagent is fresh or has been stored properly. Purity can be checked by methods like NMR spectroscopy.

  • Reaction Setup: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) to prevent moisture from interfering with the reaction.[7] An inert atmosphere (e.g., nitrogen or argon) is often necessary.

  • Workup Procedure: Product loss is common during workup.[11] Your product might be partially soluble in the aqueous layer, volatile and lost during solvent removal, or stuck in filtration media.[11] It's advisable to check all phases and materials for your product if the yield is unexpectedly low.

Q6: How can I optimize my reaction conditions to improve yield?

Optimizing parameters like temperature, solvent, and reaction time is crucial.[12]

  • Temperature: Many reactions require heating to overcome the activation energy, but excessive heat can cause decomposition of the product or reagents.[12] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[12]

  • Solvent: The solvent must fully dissolve the reactants.[12] Poor solubility can lead to an incomplete or very slow reaction. Common solvents for this compound reactions include dichloromethane (DCM) and 1,2-dichloroethane.[13][14]

  • Reaction Time: Reactions should be monitored to determine the point of maximum product formation.[12] Letting a reaction run for too long can lead to product degradation and the formation of byproducts, reducing the overall yield.[12]

  • Monitoring: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time to quench the reaction.[7][12]

Q7: I'm observing multiple products and the selectivity of my reaction is poor. What can I do?

Poor selectivity can arise from side reactions or the formation of isomers.

  • Minimize Side Reactions: In radical reactions, using a high concentration of the substrate relative to the halogen source can help prevent over-halogenation.[15] For reactions sensitive to steric effects, like the Simmons-Smith reaction, the choice of substrate is critical.[5]

  • Control Stereochemistry: In cyclopropanation reactions, the stereochemistry of the alkene is preserved in the product.[5][13] However, the presence of directing groups, such as hydroxyl groups, can influence the facial selectivity of the addition.[5]

  • Phase-Transfer Catalysis (PTC): For reactions involving reactants in different phases, PTC can significantly improve yield and selectivity by facilitating the transport of reactants across the phase boundary.[16][17][18]

Q8: My reaction worked once, but I am unable to reproduce the results. What could be the cause?

Reproducibility issues often point to subtle variations in the experimental setup or reagents.

  • Atmospheric Control: Reactions sensitive to moisture or air require consistent and rigorous exclusion using techniques like flame-dried glassware and maintaining an inert atmosphere.[7]

  • Reagent Purity: The purity of starting materials, reagents, and solvents can vary between batches.[7] If possible, purify reagents and solvents before use.

  • Procedural Details: Small details like the rate of reagent addition or stirring speed can significantly impact the outcome.[7][10] Adding reagents dropwise and ensuring thorough stirring are often critical.[7]

Data and Protocols

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 594-04-7[1][19]
Molecular Formula CHCl₂I[2][19]
Molar Mass 210.83 g·mol⁻¹[2]
Appearance Pale yellow liquid[1]
Boiling Point 131 °C[1]
Solubility Soluble in acetone, ether, ethanol, benzene. Very slightly soluble in water.[1]

Table 2: Troubleshooting Summary for Low Yields in this compound Reactions

IssuePotential CauseRecommended Solution
Low Conversion Reagent decompositionUse fresh or purified this compound; store properly.
Insufficient temperature or timeGradually increase temperature and/or extend reaction time while monitoring.[20]
Poor reagent solubilityScreen for a more suitable solvent that dissolves all reactants.
Multiple Products Side reactions (e.g., radical)Adjust reactant concentrations; use an excess of the hydrocarbon.
Lack of stereocontrolConsider directing groups on the substrate; ensure alkene purity.[5]
Product Loss During aqueous workupCheck the aqueous layer for product; perform back-extraction.[11]
During solvent removalCheck the rotovap trap for volatile products.[11]
During purificationTest product stability on silica gel before column chromatography.[7][11]
Irreproducibility Moisture or air sensitivityUse flame-dried glassware and maintain an inert atmosphere.[7]
Inconsistent reagent qualityPurify reagents and solvents before use.[7]
Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

This protocol is a generalized example for the cyclopropanation of an alkene using a zinc-copper couple.

  • Preparation of Zn-Cu Couple: In a flask equipped with a condenser and a magnetic stir bar, add zinc dust and an equal weight of deionized water. Heat the suspension to boiling and add copper(II) acetate until the black color of the zinc disappears. Allow the mixture to cool, decant the water, and wash the resulting zinc-copper couple with diethyl ether. Dry the couple under vacuum.

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add the zinc-copper couple followed by a solution of the alkene in a dry ethereal solvent (e.g., diethyl ether). Add this compound dropwise to the stirred suspension. A gentle reflux may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the starting alkene is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography.[21]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.

  • Also spot the starting material(s) on the same plate for comparison.

  • Develop the plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Check Reagent Quality - Purity of CHCl₂I? - Stability of other reactants? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes repurify Action: Purify/Replace Reagents check_reagents->repurify No check_setup 2. Review Reaction Setup - Glassware completely dry? - Inert atmosphere maintained? setup_ok Setup OK check_setup->setup_ok Yes improve_setup Action: Flame-dry glassware, ensure inert conditions check_setup->improve_setup No check_conditions 3. Analyze Reaction Conditions - Temperature optimal? - Correct solvent? Full solubility? conditions_ok Conditions OK check_conditions->conditions_ok Yes optimize Action: Screen temperature, solvents, and reaction time check_conditions->optimize No check_workup 4. Investigate Workup & Purification - Product lost in aqueous layer? - Product volatile? - Degradation on silica? modify_workup Action: Back-extract aqueous layers, check rotovap trap, test silica stability check_workup->modify_workup reagents_ok->check_setup setup_ok->check_conditions conditions_ok->check_workup

Caption: A logical workflow for troubleshooting low yields in chemical reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware 1. Flame-Dry Glassware prep_reagents 2. Prepare/Purify Reagents & Solvents prep_glassware->prep_reagents setup 3. Assemble Apparatus under Inert Atmosphere prep_reagents->setup addition 4. Add Reactants & Solvent setup->addition run 5. Run Reaction (Stirring, Heating) addition->run monitor 6. Monitor Progress (TLC/LC-MS) run->monitor quench 7. Quench Reaction monitor->quench extract 8. Aqueous Extraction quench->extract dry 9. Dry Organic Layer extract->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify Product (Column, Distillation) concentrate->purify

Caption: A typical experimental workflow for organic synthesis.

References

common impurities in dichloroiodomethane and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroiodomethane. The information is presented in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from its synthesis, degradation, or storage. These typically include:

  • Starting materials and related byproducts: Since this compound is often synthesized from chloroform, residual chloroform is a common impurity.[1][2] Other halogenated methanes, such as dichloromethane and trichloroiodomethane, may also be present as byproducts of the synthesis process.

  • Degradation products: this compound is sensitive to light and air, and can decompose over time.[2] This degradation can release free iodine, which imparts a yellow, brown, or purplish color to the liquid.

  • Water: Moisture can be introduced during synthesis or through improper handling and storage.

  • Stabilizers: While not always present, some commercial grades of related haloalkanes contain stabilizers like ethanol to prevent decomposition. If present, these would be considered impurities for applications requiring high purity.

Q2: My this compound has a yellow or brownish tint. What causes this and is it still usable?

A2: A yellow or brownish discoloration is typically due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of this compound upon exposure to light and air.[2] For many applications, this level of impurity may not be critical. However, for sensitive reactions, it is advisable to purify the this compound to remove the iodine.

Q3: How can I remove the iodine discoloration from my this compound?

Q4: How can I remove water from this compound?

A4: To remove dissolved water, you can use a suitable drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used.[8][9][10] The this compound is stirred with the drying agent and then filtered or decanted. For very dry solvent, fractional distillation from a drying agent like calcium hydride (CaH₂) can be performed.

Q5: I suspect my this compound is contaminated with chloroform. How can I purify it?

A5: Due to the significant difference in their boiling points (chloroform: ~61°C, this compound: ~131°C), fractional distillation is a highly effective method for separating chloroform from this compound.[11][12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction results Impurities in this compound (e.g., water, iodine, chloroform) are interfering with the reaction.Purify the this compound using the appropriate method(s) outlined in the FAQs and the detailed experimental protocol below.
Discolored starting material Decomposition of this compound leading to the formation of iodine.Remove the iodine by washing with aqueous sodium thiosulfate solution. Store the purified product in a dark bottle, under an inert atmosphere if possible.
Low product yield Presence of water in the this compound, which may be quenching a moisture-sensitive reaction.Dry the this compound over a suitable drying agent and/or distill it from a drying agent.

Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) is the recommended analytical technique for assessing the purity of this compound and identifying any impurities.[14][15][16][17][18] A high-purity sample should exhibit a single major peak corresponding to this compound. One study reported a purity of over 99% for a synthesized batch of this compound, as determined by GC.[14]

Experimental Protocol: Purification of this compound

This protocol describes a general procedure for the purification of this compound to remove common impurities such as iodine, water, and residual chloroform.

1. Removal of Iodine: a. Place the discolored this compound in a separatory funnel. b. Add an equal volume of a 5-10% (w/v) aqueous solution of sodium thiosulfate. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure. d. Allow the layers to separate. The organic layer (bottom) should become colorless. e. Drain and discard the upper aqueous layer. f. Wash the organic layer with deionized water to remove any residual thiosulfate salts.

2. Drying the this compound: a. Transfer the washed this compound to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (a thin layer covering the bottom of the flask is usually sufficient). c. Swirl the flask for several minutes. If the drying agent clumps together, add more until some remains free-flowing. d. Allow the mixture to stand for at least 30 minutes. e. Separate the dried this compound from the drying agent by filtration or by carefully decanting the liquid.

3. Fractional Distillation: a. Assemble a fractional distillation apparatus. Ensure all glassware is dry. b. Add the dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. c. Slowly heat the flask. d. Collect the fraction that distills at the boiling point of this compound (~131°C at atmospheric pressure). Discard any initial lower-boiling fractions, which may contain residual chloroform or other volatile impurities. e. Store the purified this compound in a clean, dry, amber glass bottle to protect it from light. For long-term storage, consider flushing the bottle with an inert gas like nitrogen or argon.

Impurity Data Summary

ImpurityTypical SourceBoiling Point (°C)Removal Method
Iodine (I₂) ** Decomposition184.3Chemical washing (Sodium thiosulfate)
Chloroform (CHCl₃) Synthesis byproduct61.2Fractional Distillation
Water (H₂O) Contamination100Drying agents, Distillation
Dichloromethane (CH₂Cl₂) **Synthesis byproduct39.6Fractional Distillation
Trichloroiodomethane (CCl₃I) Synthesis byproduct~140 (decomposes)Fractional Distillation (less effective)

Impurity Removal Workflow

Workflow for this compound Purification cluster_start Initial State cluster_wash Washing Step cluster_dry Drying Step cluster_distill Distillation Step cluster_end Final Product Impure_DCM Impure this compound (may contain Iodine, Water, Chloroform) Thiosulfate_Wash Wash with aq. Na₂S₂O₃ Impure_DCM->Thiosulfate_Wash Removes Iodine Water_Wash Wash with Deionized Water Thiosulfate_Wash->Water_Wash Removes Salts Drying_Agent Dry with Anhydrous MgSO₄ or Na₂SO₄ Water_Wash->Drying_Agent Removes Water Filter Filter or Decant Drying_Agent->Filter Fractional_Distillation Fractional Distillation Filter->Fractional_Distillation Removes Chloroform & other volatile impurities Pure_DCM Pure this compound Fractional_Distillation->Pure_DCM

References

Technical Support Center: Stabilization of Dichloroiodomethane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and stabilization of dichloroiodomethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is primarily degraded by exposure to light and air (oxygen).[1] The energy from light, particularly UV radiation, can initiate the cleavage of the carbon-halogen bonds, leading to the formation of reactive free radicals. These radicals can then react with oxygen in a process called photo-oxidation, resulting in the decomposition of the molecule.

Q2: What are the visible signs of this compound degradation?

A2: A common sign of degradation is a change in color. Pure this compound is a colorless to pale yellow liquid. Upon degradation, it may darken, turning yellow to pink or even brown. This discoloration is often due to the formation of dissolved halogens, such as iodine, resulting from the decomposition process.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. It is best stored in an amber glass bottle with a tightly sealed cap to protect it from light and moisture. For long-term storage, refrigeration is recommended.

Q4: Are there any chemical stabilizers that can be added to this compound for long-term storage?

A4: Yes, certain stabilizers can be added to prolong the shelf-life of this compound. Based on practices with similar halogenated hydrocarbons, two common types of stabilizers are recommended:

  • Copper: Often used as a stabilizer for iodoalkanes like chloroiodomethane, copper (in the form of a small piece of copper wire or powder) can act as a radical scavenger and neutralize acidic byproducts that may form during decomposition.

  • Butylated Hydroxytoluene (BHT): BHT is a phenolic antioxidant that is widely used as a stabilizer in various organic solvents to prevent free-radical mediated oxidation.[1][2] It functions by donating a hydrogen atom to quench free radicals, thus terminating the degradation chain reaction.

Q5: What are the potential degradation products of this compound?

A5: While specific studies on this compound are limited, based on the degradation pathways of similar halogenated methanes, the decomposition is expected to be a complex process involving free radicals. Potential degradation products could include:

  • Smaller halogenated methanes and ethanes

  • Phosgene (COCl₂)

  • Carbon oxides (CO, CO₂)

  • Hydrogen halides (HCl, HI)

  • Elemental halogens (I₂, Cl₂)

The formation of these byproducts can significantly impact experimental results and pose safety hazards.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (Yellow/Brown) Exposure to light and/or air leading to decomposition and formation of iodine.1. Verify the integrity of the storage container seal. 2. Ensure the container is made of amber glass or is otherwise protected from light. 3. Consider adding a stabilizer such as a small piece of copper wire or a low concentration of BHT (e.g., 0.01-0.1% w/w). 4. If severely discolored, the product may be significantly degraded and should be disposed of according to safety protocols.
Inconsistent Experimental Results Use of degraded this compound containing impurities.1. Check the appearance of your this compound for any signs of degradation. 2. Perform a quality control check using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities. 3. If impurities are detected, purify the this compound by distillation or obtain a fresh, stabilized supply.
Formation of Acidic Byproducts (e.g., HCl, HI) Hydrolysis of this compound due to the presence of moisture.1. Store this compound over a drying agent like molecular sieves to remove moisture. 2. Ensure all glassware and reaction components are thoroughly dried before use. 3. Consider adding a stabilizer like copper, which can help neutralize acidic byproducts.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to evaluate the stability of this compound under stressed conditions to predict its long-term stability.

1. Sample Preparation:

  • Prepare multiple aliquots of high-purity this compound in clear and amber glass vials with PTFE-lined screw caps.
  • For testing stabilizers, add the desired concentration of the stabilizer (e.g., 0.1% w/w BHT or a small copper wire) to a subset of the vials.
  • Include control samples with no stabilizer.

2. Storage Conditions:

  • Photostability: Expose a set of clear vials to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] Keep a corresponding set of amber vials as dark controls.
  • Thermal Stability: Place a set of amber vials in a stability chamber at an elevated temperature (e.g., 40 °C ± 2 °C) and controlled humidity (e.g., 75% RH ± 5% RH).

3. Testing Schedule:

  • Analyze the samples at initial (time zero) and regular intervals (e.g., 1, 3, and 6 months for thermal stability; shorter intervals for photostability).

4. Analytical Method:

  • Use a validated Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of this compound and identify and quantify any degradation products.

GC-MS Method for Analysis of this compound and its Degradation Products

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler (for volatile degradation products)

GC Conditions:

  • Column: Agilent J&W DB-Select 624 UI or similar phase suitable for volatile halogenated compounds.[5]

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Mode: Split (e.g., 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Data Analysis:

  • Identify this compound and any degradation products by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to that of a standard.

  • Quantify the decrease in this compound concentration and the formation of degradation products over time using a suitable internal standard.

Data Presentation

Table 1: Recommended Stabilizers for this compound

StabilizerTypeProposed Mechanism of ActionTypical Concentration
Copper MetalFree radical scavenger, neutralizes acidic byproducts.Small piece of wire or powder
Butylated Hydroxytoluene (BHT) Phenolic AntioxidantFree radical scavenger, terminates oxidative chain reactions.[1][2]0.01 - 0.1% w/w

Visualizations

Troubleshooting_Dichloroiodomethane_Degradation start Start: this compound Stability Issue check_appearance Check Visual Appearance start->check_appearance is_discolored Discolored? (Yellow/Brown) check_appearance->is_discolored check_storage Review Storage Conditions: - Amber Bottle? - Tightly Sealed? - Away from Light/Heat? is_discolored->check_storage Yes no_issue No Visual Degradation is_discolored->no_issue No add_stabilizer Consider Adding Stabilizer: - Copper Wire - BHT (0.01-0.1%) check_storage->add_stabilizer purify_or_replace Purify by Distillation or Obtain Fresh Stock add_stabilizer->purify_or_replace end_replace Dispose and Replace purify_or_replace->end_replace inconsistent_results Inconsistent Experimental Results? no_issue->inconsistent_results qc_analysis Perform QC Analysis (GC-MS) inconsistent_results->qc_analysis Yes end_use Proceed with Experiment inconsistent_results->end_use No impurities_detected Impurities Detected? qc_analysis->impurities_detected impurities_detected->purify_or_replace Yes impurities_detected->end_use No

Caption: Troubleshooting workflow for this compound degradation issues.

Inferred_Degradation_Pathway DCIM This compound (CHCl₂I) initiation Initiation (Light/Heat) DCIM->initiation radicals Formation of Free Radicals (e.g., •CHCl₂, •I, •Cl) initiation->radicals propagation Propagation radicals->propagation stabilizer Stabilizer Action (e.g., Copper, BHT) radicals->stabilizer quenched by peroxy_radicals Peroxy Radicals (e.g., CHCl₂OO•) propagation->peroxy_radicals reacts with oxygen Oxygen (O₂) oxygen->peroxy_radicals degradation_products Degradation Products: - Phosgene (COCl₂) - Hydrogen Halides (HCl, HI) - Smaller Halogenated Compounds - Carbon Oxides (CO, CO₂) peroxy_radicals->degradation_products termination Termination (Stable Products) stabilizer->termination

Caption: Inferred photodegradation pathway of this compound.

References

preventing decomposition of dichloroiodomethane during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dichloroiodomethane (CHCl₂I). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Can I still use it?

A pale yellow color is the typical appearance of this compound. However, a noticeable darkening to yellow or brown indicates decomposition, likely due to exposure to light and/or air.[1] The primary decomposition products are often free iodine and other halogenated species, which can interfere with your reaction by causing side reactions or quenching reagents. It is highly recommended to purify the this compound by distillation before use if a significant color change is observed.

Q2: What are the common decomposition products of this compound?

Decomposition of this compound can lead to the formation of various byproducts, including:

  • Iodine (I₂): Responsible for the characteristic brown color of decomposed material.

  • Dichloromethane (CH₂Cl₂): Can arise from the loss of iodine.

  • Chloroform (CHCl₃): May form through disproportionation or reaction with other species.

  • Other polyhalogenated methanes: A complex mixture of other chlorinated and iodinated methanes can be generated.

The presence of these impurities can significantly impact the yield and purity of your desired product.[2]

Q3: How can I purify this compound that has started to decompose?

Distillation is the most effective method for purifying this compound. Due to its relatively high boiling point (131 °C), vacuum distillation is recommended to prevent thermal decomposition during purification.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is sluggish or fails to initiate. Decomposition of this compound leading to lower reagent concentration and presence of inhibitors.Purify the this compound by vacuum distillation immediately before use. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Formation of unexpected side products. Impurities from decomposed this compound are participating in the reaction.Use freshly distilled this compound. Consider adding a stabilizer, such as copper powder, to the reaction mixture.
Inconsistent reaction yields. Variable quality of the this compound used.Standardize the purification and handling of this compound for all reactions. Store purified this compound under an inert atmosphere, in an amber bottle, and at a low temperature.
Discoloration of the reaction mixture (yellow/brown). Ongoing decomposition of this compound under the reaction conditions.Ensure rigorous exclusion of air and light. If compatible with your reaction chemistry, add a small amount of copper powder or wire as a radical scavenger.
Difficulty in product purification. Presence of closely boiling impurities from this compound decomposition.Optimize the purification of the starting material to minimize the formation of these impurities. Utilize chromatographic techniques for purification of the final product.

Experimental Protocols

Protocol for Purification of this compound by Vacuum Distillation

Objective: To remove decomposition products (e.g., iodine) from this compound.

Materials:

  • Decomposed this compound

  • Round-bottom flask

  • Short-path distillation head

  • Receiving flask

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the decomposed this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The purified product should be a colorless to pale yellow liquid.

  • Store the purified this compound under an inert atmosphere in an amber bottle at 4°C.

Protocol for Stabilization of this compound with Copper

Objective: To prevent the decomposition of this compound during storage and reactions.

Materials:

  • Purified this compound

  • Copper powder (activated) or copper wire

Procedure for Storage:

  • To a bottle of purified this compound, add a small amount of activated copper powder or a small piece of copper wire.

  • Seal the bottle tightly under an inert atmosphere (e.g., argon or nitrogen).

  • Store the stabilized this compound in a cool, dark place.

Procedure for Reactions:

  • If your reaction is sensitive to metallic copper, this method is not suitable.

  • For compatible reactions, add a small amount of activated copper powder (approximately 1-5% by weight of the this compound) to the reaction vessel along with the other reagents.

  • The copper can be removed at the end of the reaction by filtration.

Visualizations

Decomposition_Pathway CHCl2I This compound Decomposition Decomposition (Light, Air, Heat) CHCl2I->Decomposition Products Decomposition Products Decomposition->Products I2 Iodine (I₂) Products->I2 Color Change CH2Cl2 Dichloromethane (CH₂Cl₂) Products->CH2Cl2 Byproducts Other Halogenated Byproducts Products->Byproducts

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_purification Purification cluster_stabilization Stabilization cluster_reaction Reaction Decomposed_CHCl2I Decomposed This compound Distillation Vacuum Distillation Decomposed_CHCl2I->Distillation Purified_CHCl2I Purified This compound Distillation->Purified_CHCl2I Add_Cu Add Copper Powder/Wire Purified_CHCl2I->Add_Cu Store Store under Inert Gas in Amber Bottle Add_Cu->Store Reaction_Setup Reaction Setup (Inert Atmosphere, No Light) Store->Reaction_Setup

Caption: Recommended workflow for handling this compound.

References

Navigating Byproduct Formation in Simmons-Smith Reactions with Dichloroiodomethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing byproduct formation in the Simmons-Smith cyclopropanation reaction when utilizing dichloroiodomethane. This resource is intended to assist researchers in optimizing their reaction conditions and isolating the desired cyclopropanated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Simmons-Smith reaction when using this compound?

While the Simmons-Smith reaction is known for being relatively clean, several byproducts can arise, particularly with the more reactive this compound. The primary inorganic byproduct is a mixture of zinc chloride and zinc iodide (ZnClI or a mixture of ZnCl2 and ZnI2). Organic byproducts can include:

  • Insertion products: The highly reactive zinc carbenoid can insert into C-H bonds, particularly allylic positions, leading to chain-elongated or rearranged products.

  • Alkene dimerization products: Under certain conditions, the alkene substrate may undergo dimerization or polymerization, catalyzed by the Lewis acidic zinc byproducts.

  • Products from reaction with solvents: Basic solvents like tetrahydrofuran (THF) or triethylamine can react with the carbenoid, leading to the formation of byproducts such as methane, ethane, ethylene, and polymethylene.[1]

  • Methylation of heteroatoms: If the substrate contains heteroatoms (e.g., alcohols, amines), methylation can occur, especially with excess reagent and prolonged reaction times.[2]

Q2: My reaction is sluggish and yields are low. What are the potential causes?

Several factors can contribute to low yields:

  • Inactive Zinc: The zinc metal (or zinc-copper couple) must be sufficiently activated to form the organozinc carbenoid. Inadequate activation will result in a slow or incomplete reaction.

  • Inappropriate Solvent: The choice of solvent is crucial. While ethereal solvents are common, for the more reactive carbenoid generated from this compound, non-coordinating solvents like 1,2-dichloroethane are recommended for a clean and rapid reaction.[3] Basic solvents can reduce the reactivity of the carbenoid towards the alkene.[1][3]

  • Steric Hindrance: Highly substituted or sterically hindered alkenes can be poor substrates for the Simmons-Smith reaction.

  • Low Temperature: While low temperatures are often used to control reactivity, excessively low temperatures can significantly slow down the reaction rate.

Q3: I am observing a significant amount of unidentified impurities in my crude product. How can I minimize their formation?

Minimizing impurities requires careful control of reaction parameters:

  • Control of Lewis Acidity: The zinc halide byproducts are Lewis acidic and can catalyze side reactions. Adding an excess of diethylzinc can scavenge the zinc halides, forming the less acidic ethylzinc halides.[2] Alternatively, quenching the reaction with pyridine can also sequester these Lewis acidic species.[2]

  • Slow Addition of Reagents: Adding the this compound or the pre-formed carbenoid solution slowly to the alkene can help to control the reaction rate and minimize side reactions.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can lead to the formation of degradation products or methylation of sensitive functional groups.[2]

  • Use of High-Purity Reagents: Ensure that all reagents, especially the alkene and this compound, are pure and free from contaminants that could interfere with the reaction.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low to no conversion of starting alkene 1. Inactive zinc. 2. Inappropriate solvent. 3. Low reaction temperature.1. Activate the zinc with a fresh portion of copper sulfate or by using a zinc-copper couple. Consider ultrasonication to enhance activation. 2. Switch to a non-coordinating solvent such as 1,2-dichloroethane. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of multiple unidentified byproducts 1. Lewis acid-catalyzed side reactions. 2. Reaction with a basic solvent. 3. Excess reagent or prolonged reaction time.1. Add excess diethylzinc to scavenge zinc halides or quench the reaction with pyridine. 2. Use a non-basic solvent like 1,2-dichloroethane. 3. Carefully control the stoichiometry of the reagents and monitor the reaction to determine the optimal endpoint.
Presence of methylated byproducts (for substrates with heteroatoms) Electrophilicity of the zinc carbenoid.Use a minimal excess of the Simmons-Smith reagent and shorten the reaction time.[2]
Formation of polymeric material Lewis acid-catalyzed polymerization of the alkene.Add a Lewis base scavenger like excess diethylzinc or pyridine.[2] Consider running the reaction at a lower temperature.

Experimental Protocols

Key Experiment: Simmons-Smith Cyclopropanation of an Alkene using this compound and Diethylzinc (Furukawa Modification)

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 eq)

  • This compound (CH₂ClI) (1.5 eq)

  • Diethylzinc (Et₂Zn) (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 eq) to the stirred solution.

  • In a separate dry flask, prepare a solution of this compound (1.5 eq) in anhydrous 1,2-dichloroethane.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_cyclopropanation Desired Reaction Pathway CH2ClI CH₂ClI Carbenoid ClCH₂ZnI (Zinc Carbenoid) CH2ClI->Carbenoid Zn Zn(Cu) or Et₂Zn Zn->Carbenoid Insertion TransitionState [Butterfly Transition State] Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane Product TransitionState->Cyclopropane ZnX2 ZnClI (Byproduct) TransitionState->ZnX2

Caption: General mechanism of the Simmons-Smith reaction with this compound.

Troubleshooting_Workflow Start Experiment Start Problem Byproduct Formation or Low Yield Start->Problem CheckReagents Check Reagent Purity & Activity Problem->CheckReagents CheckSolvent Verify Solvent is Non-Coordinating Problem->CheckSolvent CheckTemp Optimize Reaction Temperature Problem->CheckTemp AddScavenger Add Lewis Acid Scavenger (e.g., excess Et₂Zn) Problem->AddScavenger ControlAddition Ensure Slow Reagent Addition Problem->ControlAddition MonitorTime Optimize Reaction Time Problem->MonitorTime Success Successful Cyclopropanation CheckReagents->Success CheckSolvent->Success CheckTemp->Success AddScavenger->Success ControlAddition->Success MonitorTime->Success

Caption: A logical workflow for troubleshooting common issues in the Simmons-Smith reaction.

References

Technical Support Center: Optimizing Dichloroiodomethane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dichloroiodomethane (CHCI₂I) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction temperatures and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used, and what are the typical temperature ranges?

A1: this compound is a versatile reagent primarily used in cyclopropanation reactions (as a precursor to dichlorocarbene), the Appel reaction for converting alcohols to chlorides, and certain radical reactions. The optimal temperature is highly dependent on the specific transformation.

Reaction TypeReagent/MediatorTypical Temperature Range
Simmons-Smith like Cyclopropanation Forms dichlorocarbene in situ0°C to Room Temperature
Appel Reaction With triphenylphosphine0°C to Room Temperature
Dichlorocarbene C-H Insertion Thermal decomposition of precursors140°C to 180°C (gas phase)[1]
Radical Addition to Alkenes With a radical initiatorInitiator-dependent, often elevated temperatures

Q2: My Simmons-Smith type cyclopropanation reaction with this compound is sluggish. Should I increase the temperature?

A2: While a modest increase in temperature might enhance the reaction rate, it's crucial to proceed with caution. Higher temperatures can lead to the decomposition of the organozinc carbenoid intermediate and promote side reactions, potentially lowering your overall yield. Before increasing the temperature, ensure that your reagents are pure and the reaction is conducted under an inert atmosphere. A gradual increase, for instance from 0°C to room temperature, while monitoring the reaction by TLC or GC, is a prudent approach.[2][3]

Q3: I am observing significant side product formation in my Appel reaction using this compound. Could the temperature be the culprit?

A3: Yes, temperature is a critical factor in the Appel reaction.[4] The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[5] If the initial temperature is too high, or if the reaction is heated excessively, side reactions such as elimination or rearrangement can occur, especially with sensitive substrates. Maintaining a controlled temperature profile is key to minimizing these unwanted byproducts.

Q4: What are the signs of this compound decomposition, and at what temperature does it become significant?

A4: this compound is relatively stable at typical reaction temperatures used for cyclopropanation and Appel reactions. Significant thermal decomposition generally occurs at much higher temperatures. However, in the presence of certain reagents or catalysts, decomposition can be accelerated. Visual signs of decomposition can include a darkening of the reaction mixture. If you suspect decomposition, it is advisable to run the reaction at a lower temperature.

Troubleshooting Guides

Problem 1: Low Yield in Simmons-Smith type Cyclopropanation

Symptoms:

  • Low conversion of the starting alkene.

  • Formation of multiple unidentified byproducts.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Temperature The optimal temperature for dichlorocarbene generation and subsequent cyclopropanation is often a delicate balance. Too low, and the reaction is slow; too high, and the carbenoid decomposes. Start at 0°C and slowly warm to room temperature, monitoring the reaction progress. For less reactive alkenes, a slightly elevated temperature (e.g., 40°C in a sealed tube) might be necessary, but this should be explored cautiously.
Impure Reagents Ensure that the this compound, zinc reagent (if used), and solvent are of high purity and dry. Moisture can quench the organometallic intermediates.
Incorrect Stoichiometry The ratio of this compound to the alkene and any activating agent (e.g., zinc) is crucial. A slight excess of the this compound and activating agent is often beneficial.
Problem 2: Formation of Elimination Byproducts in Appel Reaction

Symptoms:

  • Formation of alkenes instead of the desired alkyl chloride.

  • Complex product mixture observed by NMR or GC-MS.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Excessive Temperature The Appel reaction should be initiated at a low temperature (typically 0°C) to control the formation of the reactive phosphonium intermediate.[5][6] Allowing the reaction to proceed at too high a temperature can favor E2 elimination, especially for secondary and tertiary alcohols. Maintain the cold bath during the addition of reagents and allow the reaction to warm to room temperature slowly.
Strongly Basic Conditions While the Appel reaction is generally neutral, the presence of basic impurities can promote elimination. Ensure all glassware is clean and reagents are free from basic residues.
Steric Hindrance For sterically hindered alcohols, the SN2 substitution can be slow, allowing elimination to become a competitive pathway. In such cases, running the reaction at the lower end of the temperature range for a longer period might improve the yield of the desired chloride.

Experimental Protocols

Protocol 1: Simmons-Smith type Cyclopropanation of an Alkene

This protocol is adapted from a procedure for a related Simmons-Smith reaction.[2]

  • To a solution of the alkene (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.5 eq).

  • Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of diethylzinc (1.5 eq) in hexanes dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Appel Reaction for the Conversion of a Primary Alcohol to an Alkyl Chloride

This protocol is a general procedure for the Appel reaction.[5]

  • To a solution of the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM), cool the mixture to 0°C in an ice bath under an inert atmosphere.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the disappearance of the starting alcohol by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add pentane or a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold pentane.

  • Concentrate the filtrate and purify the crude alkyl chloride by column chromatography.

Visualizing Reaction Workflows and Pathways

Caption: A general workflow for troubleshooting and optimizing the temperature in this compound-mediated reactions.

Simmons_Smith_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Cyclopropanation cluster_products Products Alkene Alkene TransitionState [Alkene---CCl₂---ZnI]‡ (Concerted Transition State) Alkene->TransitionState CH2ClI CHCI₂I Carbenoid [I-CCl₂-ZnI] (Dichlorocarbenoid) CH2ClI->Carbenoid Zn Zn(Cu) Zn->Carbenoid Carbenoid->TransitionState Cyclopropane Dichlorocyclopropane TransitionState->Cyclopropane Byproduct ZnI₂ TransitionState->Byproduct

Caption: Simplified pathway for the Simmons-Smith type cyclopropanation using this compound.

References

Navigating the Nuances of Solvent Effects in Dichloroiodomethane Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting experiments involving dichloroiodomethane, with a focus on understanding and controlling the kinetic effects of different solvents. The following question-and-answer format directly addresses common challenges and offers practical solutions to ensure the robustness and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is significantly slower than expected. What could be the cause?

A1: Several factors can contribute to a sluggish reaction. One of the most common is the choice of solvent. If you are performing a nucleophilic substitution (an S\textsubscript{N}2 reaction), the use of a polar protic solvent (e.g., methanol, ethanol, water) can dramatically decrease the reaction rate. These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy of the reaction.[1] Consider switching to a polar aprotic solvent like DMSO, DMF, or acetonitrile, which do not form such strong hydrogen bonds and leave the nucleophile more "naked" and reactive.

Q2: I'm observing a change in the reaction mechanism when I switch solvents. Is this expected?

A2: Yes, a change in solvent can shift the balance between different reaction pathways, most notably between S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. Polar protic solvents are known to favor S\textsubscript{N}1 reactions because they can effectively stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions. Conversely, polar aprotic solvents favor S\textsubscript{N}2 reactions. Therefore, if your substrate is susceptible to both pathways (e.g., a secondary dihalomethane), a change in solvent can indeed alter the dominant reaction mechanism.

Q3: How does solvent polarity, in general, affect the rate of my this compound reaction?

A3: The effect of solvent polarity depends on the change in charge distribution between the reactants and the transition state. According to the Hughes-Ingold rules, if the transition state is more charged or has a more localized charge than the reactants, increasing the solvent polarity will increase the reaction rate by stabilizing the transition state. For many S\textsubscript{N}2 reactions of neutral substrates with anionic nucleophiles, the charge is more dispersed in the transition state, and for S\textsubscript{N}1 reactions, a charged intermediate is formed. Therefore, understanding the specific mechanism is crucial to predicting the effect of polarity.

Q4: Are there any non-polar solvents that could be suitable for my reaction?

A4: While polar solvents are more common for reactions involving charged or polar species, non-polar solvents can be used in certain cases. However, a major limitation is the solubility of the reactants. If your nucleophile is an ionic salt, it will likely have very poor solubility in a non-polar solvent, leading to an extremely slow or non-existent reaction.

Troubleshooting Guides

Issue: Inconsistent Reaction Rates Between Batches

Possible Causes & Solutions:

  • Solvent Purity: The presence of trace amounts of water or other protic impurities in a polar aprotic solvent can significantly slow down an S\textsubscript{N}2 reaction.

    • Solution: Always use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves to maintain dryness.

  • Reactant Concentration: Inaccurate measurement of starting materials will directly impact the observed rate.

    • Solution: Double-check all mass and volume measurements. For hygroscopic or volatile compounds, handle them in a controlled environment (e.g., glovebox).

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature.

    • Solution: Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to ensure a constant and uniform temperature throughout the experiment.

Issue: Formation of Unexpected Side Products

Possible Causes & Solutions:

  • Shift in Reaction Mechanism: As discussed in the FAQs, a change in solvent can favor an alternative reaction pathway (e.g., elimination over substitution).

    • Solution: Carefully select your solvent based on the desired mechanism. For S\textsubscript{N}2 reactions, use a polar aprotic solvent. If elimination is a concern, consider using a less sterically hindered base/nucleophile and lower reaction temperatures.

  • Solvent Reactivity: Some solvents may not be inert under the reaction conditions.

    • Solution: Review the chemical compatibility of your solvent with all reactants and intermediates.

Quantitative Data on Solvent Effects

Solvent Composition (Acetonitrile:Methanol)Rate Constant (k) at 298 K (10⁻⁵ dm³ mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡) (kJ mol⁻¹)Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹)
100% Acetonitrile158065.7-42
80% Acetonitrile : 20% Methanol17868.2-54
60% Acetonitrile : 40% Methanol44.771.1-59
40% Acetonitrile : 60% Methanol13.574.5-63
20% Acetonitrile : 80% Methanol4.4777.0-67
100% Methanol1.5880.3-67

Data adapted from a study on the reaction of ethyl iodide with chloride ions. This data is intended to be illustrative of the general trend of decreasing S\textsubscript{N}2 reaction rate with increasing protic solvent concentration.

Key Experimental Protocols

Protocol: Determining the Effect of Solvent on the Kinetics of a Dihalomethane Reaction via UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a nucleophilic substitution reaction of a dihalomethane and determining the rate constant in different solvents.

1. Materials and Reagents:

  • This compound (or other dihalomethane)

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • A series of anhydrous polar aprotic solvents (e.g., DMSO, DMF, acetonitrile)

  • A series of anhydrous polar protic solvents (e.g., methanol, ethanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and volumetric flasks

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the dihalomethane in each solvent to be tested.

  • Prepare a stock solution of the nucleophile in each corresponding solvent.

  • The concentrations should be chosen such that the reaction proceeds at a measurable rate and the absorbance change is within the linear range of the spectrophotometer.

3. Kinetic Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ\textsubscript{max}) of the product or the disappearance of a reactant. If the product and reactant spectra overlap, a wavelength where the difference in absorbance is maximal should be chosen.

  • Equilibrate the cuvette containing the dihalomethane solution in the temperature-controlled holder of the spectrophotometer.

  • Initiate the reaction by injecting the nucleophile solution into the cuvette and mixing rapidly.

  • Immediately begin recording the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

4. Data Analysis:

  • Plot absorbance versus time.

  • Depending on the reaction order, plot the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) versus time (e.g., ln[A] vs. t for a pseudo-first-order reaction).

  • The slope of the linear plot will be related to the rate constant (k).

  • Repeat the experiment for each solvent system.

Visualizing Experimental Workflow and Logical Relationships

experimental_workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison & Conclusion prep_reagents Prepare Stock Solutions (this compound & Nucleophile) run_reaction Initiate Reaction in Temperature-Controlled UV-Vis Cuvette prep_reagents->run_reaction select_solvents Select & Prepare Anhydrous Solvents select_solvents->run_reaction collect_data Record Absorbance vs. Time run_reaction->collect_data plot_data Plot Absorbance vs. Time collect_data->plot_data determine_order Determine Reaction Order plot_data->determine_order calc_rate Calculate Rate Constant (k) determine_order->calc_rate compare_rates Compare Rate Constants Across Solvents calc_rate->compare_rates conclusion Draw Conclusions on Solvent Effects compare_rates->conclusion

Caption: Workflow for Investigating Solvent Effects on Reaction Kinetics.

solvent_effects_logic Logical Relationship of Solvent Effects on SN2 Reactions solvent_type Solvent Type protic Polar Protic (e.g., Methanol, Water) solvent_type->protic aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) solvent_type->aprotic solvation_strong Strong Nucleophile Solvation (Hydrogen Bonding) protic->solvation_strong solvation_weak Weak Nucleophile Solvation aprotic->solvation_weak nucleophile_stabilized Stabilized (Less Reactive) Nucleophile solvation_strong->nucleophile_stabilized nucleophile_reactive 'Naked' (More Reactive) Nucleophile solvation_weak->nucleophile_reactive rate_decreased Decreased SN2 Reaction Rate nucleophile_stabilized->rate_decreased rate_increased Increased SN2 Reaction Rate nucleophile_reactive->rate_increased

Caption: Influence of Solvent Type on SN2 Reaction Kinetics.

References

managing side reactions of dichloroiodomethane with nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing reactions involving dichloroiodomethane (CHCl₂I). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this versatile but challenging reagent. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reactions and manage common side products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound (DCIM) is a trihalomethane with the chemical formula CHCl₂I. It is a pale yellow liquid soluble in common organic solvents like acetone, diethyl ether, and benzene.[1] A primary concern is its stability; it can decompose when exposed to air and light.[1] It is also incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[2] Due to its sensitivity, it should be handled with care, and reactions should ideally be conducted under an inert atmosphere and protected from light.

Q2: What is the primary reaction pathway of this compound with nucleophiles?

A2: The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this mechanism, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom of this compound.[4] This attack occurs simultaneously with the departure of the iodide ion, which is a good leaving group. The reaction is concerted, meaning it happens in a single step, leading to the formation of a new carbon-nucleophile bond.[3]

Q3: What are the most common side reactions observed when using this compound?

A3: The most common side reactions depend on the nucleophile used:

  • With Amines: Primary and secondary amines are themselves nucleophilic and can react further with this compound. This leads to over-alkylation, resulting in a complex mixture of secondary, tertiary, and even quaternary ammonium salts, which can be difficult to control.[5][6]

  • With Phenols/Alkoxides: While the desired reaction is typically O-alkylation on the hydroxyl group, a competing side reaction is C-alkylation (a Friedel-Crafts-type reaction) on the aromatic ring.[7][8] This is especially prevalent under conditions that favor electrophilic aromatic substitution.

  • Elimination Reactions: Although less common for this substrate compared to secondary or tertiary halides, elimination reactions can be promoted by high temperatures and the use of sterically hindered, strong bases, leading to the formation of dichlorocarbene intermediates.[9]

  • Decomposition: At elevated temperatures or upon prolonged exposure to incompatible materials, the reagent can decompose, leading to tar formation and reduced yield.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: I am getting a very low or no yield of my desired dichloromethylated product.

  • Possible Cause 1: Reagent Purity & Stability

    • Solution: this compound decomposes over time, especially when exposed to light and air.[1] Ensure you are using a fresh or properly stored bottle. If the liquid has a significant brown or violet color (indicating iodine formation), consider purifying it by passing it through a short plug of activated alumina or by distillation under reduced pressure. Additionally, ensure your nucleophile and solvents are pure and anhydrous, as moisture can quench reagents and cause side reactions.[11]

  • Possible Cause 2: Inadequate Reaction Conditions

    • Solution: SN2 reactions are sensitive to reaction parameters.[3] Ensure you are stirring the reaction mixture thoroughly to promote contact between reagents.[11] If the reaction is sluggish, gentle heating may be required. However, be cautious, as excessive heat can promote decomposition and elimination side reactions.[12] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Possible Cause 3: Poor Nucleophilicity

    • Solution: The nucleophile may not be strong enough. For neutral nucleophiles like phenols or some secondary amines, the addition of a suitable base is required to deprotonate them, thereby increasing their nucleophilicity.[13] For example, reacting a phenol with a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) before adding this compound will generate the much more reactive phenoxide ion.[7][14]

Problem: My reaction with a primary/secondary amine is producing a complex mixture of products.

  • Possible Cause: Over-alkylation

    • Solution: Both the starting amine and the newly formed secondary/tertiary amine product are nucleophilic and can compete for the this compound.[6] To favor mono-alkylation, use a large excess of the starting amine relative to the this compound. This ensures the electrophile is more likely to encounter a molecule of the starting amine rather than the product. Alternatively, adding the this compound slowly to the reaction mixture can help maintain a low concentration, suppressing subsequent alkylation steps.[12]

Problem: When reacting with a phenol, I'm observing substitution on the aromatic ring instead of the desired ether product.

  • Possible Cause: C-alkylation vs. O-alkylation

    • Solution: This side reaction is favored under conditions that promote electrophilic aromatic substitution. To strongly favor O-alkylation (ether formation), ensure you fully convert the phenol to its corresponding phenoxide ion before introducing the this compound.[7] Use a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetone. These solvents enhance the reactivity of the nucleophile.[9] Avoid Lewis acids, as they will catalyze C-alkylation.[7]

Problem: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance.

  • Possible Cause: Decomposition

    • Solution: This indicates reagent or product decomposition. Lower the reaction temperature immediately.[12] High temperatures can accelerate the decomposition of haloalkanes and sensitive organic molecules.[15] Ensure the reaction is running under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If the problem persists, investigate the stability of your starting material and product under the reaction conditions (e.g., to the base or solvent used).[16]

Key Data Summary

The tables below summarize how different experimental parameters can be adjusted to control the outcome of reactions with this compound.

Table 1: Influence of Reaction Parameters on Dichloromethylation of Phenols

ParameterCondition Favoring O-Alkylation (Desired)Condition Favoring C-Alkylation (Side Reaction)Rationale
Base Strong base (NaH, K₂CO₃, Cs₂CO₃) to form phenoxideWeak or no base; Lewis Acid (e.g., AlCl₃)A strong base generates a highly nucleophilic phenoxide, favoring SN2. Lewis acids activate the ring for electrophilic attack.[7][9]
Solvent Polar Aprotic (DMF, Acetone, Acetonitrile)Non-polar (Hexane, Toluene)Polar aprotic solvents solvate the counter-ion but leave the nucleophile "naked" and more reactive for SN2.[9]
Temperature Low to moderate (0 °C to 50 °C)HighHigher temperatures can favor the higher activation energy pathway of Friedel-Crafts-type reactions.[12]
Leaving Group Iodine (as in CHCl₂I) is an excellent leaving group-The good leaving group ability of iodide facilitates the SN2 pathway.

Table 2: Troubleshooting Guide for N-Dichloromethylation of Amines

IssuePotential CauseRecommended SolutionRationale
Low Yield Incomplete reactionUse a slight excess of the amine, add a non-nucleophilic base (e.g., triethylamine, Hünig's base) to scavenge the HI byproduct.[17]The HI generated can protonate the starting amine, rendering it non-nucleophilic. A scavenger base prevents this.
Product Mixture Over-alkylationUse a large excess (3-5 equivalents) of the starting amine or add CHCl₂I dropwise.High concentration of the starting amine outcompetes the product for reaction with the electrophile.[5][6]
Quaternary Salt Reaction with tertiary amineThis is the expected product. Tertiary amines are cleanly alkylated.Tertiary amines cannot be deprotonated after alkylation, so the reaction stops cleanly at the quaternary salt stage.[6]
No Reaction Steric hindranceUse a less hindered amine or a more reactive electrophile if possible.SN2 reactions are sensitive to steric bulk on both the nucleophile and the electrophile.[3]

Experimental Protocols

Protocol 1: General Procedure for O-Dichloromethylation of a Phenol

  • Objective: To synthesize a dichloromethyl aryl ether via Williamson ether synthesis.

  • Materials:

    • Substituted Phenol (1.0 eq)

    • This compound (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF via syringe until the concentration of the phenol is approximately 0.5 M.

    • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add this compound (1.2 eq) dropwise via syringe over 5 minutes.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

    • After the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers.

    • Wash the organic layer sequentially with water, saturated aq. NH₄Cl, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired dichloromethyl aryl ether.

Protocol 2: Managing Over-alkylation in the N-Dichloromethylation of a Secondary Amine

  • Objective: To favor the formation of a mono-dichloromethylated tertiary amine from a secondary amine.

  • Materials:

    • Secondary Amine (3.0 eq)

    • This compound (1.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (3.0 eq) in anhydrous acetonitrile to a concentration of 0.5 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add this compound (1.0 eq) dropwise to the stirred solution over 30 minutes using a syringe pump. The slow addition is critical to maintain a low concentration of the electrophile.[12]

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • Once the this compound has been consumed, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired tertiary amine and unreacted secondary amine. The excess secondary amine can often be removed by an acidic wash or by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key reaction pathways and logical workflows to aid in experimental design and troubleshooting.

G cluster_main Main Reaction Pathway (SN2) cluster_side Side Reaction Pathway (Over-alkylation) R2NH Primary/Secondary Amine (R₂NH) Product Desired Product (R₂N-CHCl₂) R2NH->Product + CHCl₂I - HI CHCl2I This compound (CHCl₂I) CHCl2I->Product SideProduct1 Quaternization [R₂N(CHCl₂)₂]⁺ I⁻ Product->SideProduct1 + CHCl₂I (Product is also a nucleophile)

Caption: Desired SN2 reaction vs. the over-alkylation side reaction with amine nucleophiles.

G Phenol Phenol Phenoxide Phenoxide Ion (Highly Nucleophilic) Phenol->Phenoxide Deprotonation C_Alk C-Alkylation Product (Side Product) Phenol->C_Alk Electrophilic Aromatic Substitution (C-center) Base Base (e.g., K₂CO₃) Base->Phenoxide O_Alk O-Alkylation Product (Desired Ether) Phenoxide->O_Alk SN2 Attack (O-center) CHCl2I CHCl₂I CHCl2I->O_Alk CHCl2I->C_Alk LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->C_Alk

Caption: Competing pathways of O-alkylation (desired) and C-alkylation (side reaction) for phenols.

Caption: A troubleshooting workflow for diagnosing the cause of low reaction yield.

References

Technical Support Center: Purification of Dichloroiodomethane by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of dichloroiodomethane by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound? A1: this compound has a boiling point of approximately 128-131°C at atmospheric pressure (760 mmHg).[1][2][3]

Q2: Should I use simple or vacuum distillation to purify this compound? A2: Vacuum distillation is highly recommended. This compound is sensitive to air and light and can decompose upon prolonged heating.[1] Distilling at temperatures above 150°C can often lead to the decomposition of organic compounds.[4] Vacuum distillation lowers the boiling point, minimizing the risk of thermal decomposition.

Q3: My this compound is turning dark brown or purple during distillation. What is happening? A3: The discoloration indicates decomposition, which releases free iodine. This is often caused by excessive heat, prolonged distillation time, or the presence of air and light.[1] To prevent this, use vacuum distillation to lower the temperature, ensure all glassware joints are properly sealed to prevent air leaks, and wrap the distillation flask and condenser in aluminum foil to protect the compound from light.

Q4: The distillation is extremely slow, or no product is distilling over. What could be the issue? A4: This can be due to several factors:

  • Inadequate Heating: The heating bath temperature may be too low. It should typically be set 20-30°C higher than the boiling point of the liquid at the given pressure.[4]

  • Vacuum is Too High (Pressure Too Low): If the vacuum is too strong, the boiling point may be lower than the temperature of the condenser water, preventing the vapor from condensing.

  • Poor Insulation: In a vacuum distillation setup, heat loss can be significant. Insulating the distillation head and neck with glass wool or aluminum foil can help maintain the necessary vapor temperature.

  • System Leaks: Air leaks in a vacuum distillation setup will prevent the system from reaching the desired low pressure, keeping the boiling point high.

Q5: The temperature reading on the thermometer is fluctuating. What does this indicate? A5: A fluctuating temperature reading often suggests uneven boiling ("bumping") or the presence of an azeotrope or multiple impurities distilling at different rates. Ensure smooth boiling by using a magnetic stir bar or boiling chips. If the fluctuation is consistent, you may be distilling a mixture of components.

Q6: Does this compound form any common azeotropes? A6: While extensive azeotropic data for this compound is not readily available in common databases, it is possible for it to form azeotropes with other solvents, particularly those with similar boiling points.[5] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5] If you suspect an azeotrope, analytical testing of the distillate (e.g., GC-MS, NMR) is recommended.

Q7: What are the primary safety precautions for distilling this compound? A7: this compound is a hazardous chemical. Key safety precautions include:

  • Ventilation: Always handle and distill this compound inside a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage: Store purified this compound in a tightly sealed container, protected from light, in a cool, well-ventilated area.[6] Recommended storage is at 4°C.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Product Discoloration (Turns Dark) 1. Thermal decomposition from excessive heat. 2. Presence of oxygen (air leak). 3. Exposure to light.1. Use vacuum distillation to reduce the boiling point. 2. Check all joints and seals for leaks. Use high-vacuum grease. 3. Wrap the distillation flask and column with aluminum foil.
Low or No Distillate Collection 1. Heating bath temperature is too low. 2. System pressure is too high (vacuum leak). 3. Condenser is too cold or efficient for the low pressure. 4. Poor insulation of the distillation column.1. Increase heating bath temperature gradually (20-30°C above target boiling point). 2. Check for leaks in the vacuum setup. 3. Increase the temperature of the condenser coolant or reduce its flow rate. 4. Insulate the column and distillation head with glass wool or foil.
"Bumping" or Uneven Boiling 1. Lack of boiling nuclei. 2. Heating is too rapid or uneven.1. Add a new magnetic stir bar or fresh boiling chips to the cool liquid before heating. 2. Heat the flask gradually and ensure even stirring.
Distillate is Impure 1. Distillation rate is too fast, causing physical transfer of higher-boiling impurities (splashing). 2. Co-distillation with an impurity that has a similar boiling point or forms an azeotrope.1. Reduce the heating rate to ensure a slow, steady distillation rate (approx. 1-2 drops per second). 2. Consider using a fractionating column for better separation. Analyze the distillate to identify the impurity.
Thermometer Reading is Incorrect 1. Improper placement of the thermometer bulb. 2. The system has not reached thermal equilibrium.1. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. 2. Allow the system to stabilize once distillation begins before recording the boiling point.

Quantitative Data Summary

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Chemical Formula CHCl₂I[1]
Molar Mass 210.82 g/mol [1]
Appearance Pale yellow liquid[1]
Boiling Point (at 760 mmHg) 128 - 131 °C[1][2][3]
Density ~2.422 g/cm³[2]
Flash Point 31.2 °C[2][3]
Solubility Very slightly soluble in water; Soluble in acetone, ether, ethanol, benzene.[1]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
100~80 - 85
50~65 - 70
20~50 - 55
10~38 - 43
5~27 - 32
Note: These are estimated values. Actual boiling points may vary based on the purity of the compound and the accuracy of the pressure measurement.

Experimental Protocol: Purification by Vacuum Distillation

This protocol is recommended to minimize thermal decomposition.

3.1 Materials and Equipment

  • Crude this compound

  • Round-bottom flasks (distilling and receiving)

  • Distillation head with thermometer port

  • Condenser (Liebig or similar)

  • Vacuum adapter

  • Vacuum pump with trap (preferably with a pressure gauge/manometer)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Glassware joints, clips, and high-vacuum grease

  • 5% Sodium thiosulfate solution (aqueous)

  • Anhydrous magnesium sulfate or calcium chloride

  • Aluminum foil

  • Standard laboratory safety equipment (fume hood, PPE)

3.2 Pre-Distillation Preparation

  • Removal of Iodine: If the crude material is dark, wash it in a separatory funnel with a 5% aqueous solution of sodium thiosulfate until the organic layer is colorless or pale yellow. Subsequently, wash with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or calcium chloride for at least 30 minutes.

  • Filtration: Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add a magnetic stir bar.

  • Apparatus Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all glass joints are clean and lightly greased. Use joint clips to secure all connections. Place the thermometer correctly as described in the troubleshooting guide. Wrap the distilling flask and distillation head with aluminum foil.

3.3 Distillation Procedure

  • Turn on the condenser cooling water.

  • Begin stirring the this compound in the distillation flask.

  • Slowly and carefully apply the vacuum, allowing the pressure to stabilize at the desired level (e.g., 10-20 mmHg).

  • Once the pressure is stable, begin heating the distillation flask gently.

  • Observe the liquid for the onset of boiling. As the vapor rises, the temperature on the thermometer will increase and stabilize at the boiling point for the set pressure.

  • Collect the distillate that comes over at a constant temperature. The ideal collection rate is 1-2 drops per second.

  • If the temperature drops, it indicates that the product has finished distilling. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop the distillation when the temperature changes significantly or when only a small amount of residue remains in the flask.

  • Once finished, turn off the heating and allow the system to cool completely before slowly and carefully releasing the vacuum. Never open a hot, evacuated system to the atmosphere.

3.4 Post-Distillation Handling and Storage

  • Transfer the purified, colorless this compound to a clean, dry amber glass bottle to protect it from light.

  • For long-term stability, adding a small piece of copper wire or storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to scavenge any trace amounts of acid or iodine that may form.

  • Store the container tightly sealed at 4°C in a well-ventilated area.[6][8]

Visualizations

Caption: Troubleshooting workflow for common issues during this compound distillation.

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Safe Handling and Disposal of Dichloroiodomethane Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and disposal of dichloroiodomethane (CHCl₂I) waste. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for laboratory-scale waste management.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with several potential risks. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Due to its structural similarity to chloroform, it is prudent to consider it as a potential central nervous system depressant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]

Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side-shields or a face shield.[3][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[3][5][6]

  • Body Protection: An impervious lab coat or chemical-resistant apron. For larger quantities or situations with a higher risk of splashing, a full chemical-resistant suit is recommended.[3][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3][4] If there is a risk of inhalation, a suitable respirator should be used.[3]

Q3: How should I properly store this compound and its waste?

A3: this compound is sensitive to light and air, in which it can decompose.[7] Therefore, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage is often under refrigeration (e.g., 4°C).[1][3]

This compound waste, as a halogenated organic solvent, must be segregated from non-halogenated solvent waste.[8][9] Waste containers should be clearly labeled as "Hazardous Waste: Halogenated Solvents" and include the full chemical name "this compound."[10] Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[11]

Q4: What is the standard procedure for disposing of this compound waste?

A4: The industry-standard and most environmentally sound method for the disposal of this compound waste is through a licensed hazardous waste management facility that utilizes high-temperature incineration.[8] Never dispose of this compound down the drain or by evaporation.[11]

Q5: Can I neutralize small amounts of this compound waste in the lab before disposal?

A5: While collection for professional disposal is the primary recommendation, laboratory-scale neutralization of small quantities of this compound waste may be feasible under strict safety protocols. Two potential methods are alkaline hydrolysis and reduction. It is crucial to have a thorough understanding of the reaction and to perform it in a chemical fume hood with appropriate PPE. Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Accidental Spill of this compound Improper handling, container failure.For Minor Spills (inside a fume hood): 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, safety goggles, lab coat). 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][6] 4. Collect the absorbed material into a designated, labeled container for halogenated waste.[4] 5. Clean the spill area with soap and water.[12] For Major Spills (outside a fume hood or large volume): 1. Evacuate the area immediately. 2. Alert others and activate the emergency response system (e.g., call 911 and campus safety).[12] 3. If safe to do so, close doors to the affected area to contain vapors. 4. Do not attempt to clean up a major spill without specialized training and equipment.
Unexpected Reaction During Experiment Incompatible reagents mixed with this compound.1. If the reaction is vigorous, evacuate the immediate area and alert others. 2. If the reaction is controllable, ensure the fume hood sash is lowered and continue to observe from a safe distance. 3. Be prepared to use a fire extinguisher if necessary. This compound itself is non-flammable, but it may be used in reactions with flammable solvents. 4. Once the reaction has subsided, treat the entire mixture as hazardous waste.
Waste Container is Leaking Container degradation, improper sealing.1. Wear appropriate PPE, including chemical-resistant gloves and eye protection. 2. Place the leaking container into a larger, compatible, and properly labeled secondary containment vessel.[11] 3. If the contents have spilled, follow the minor spill cleanup procedure. 4. Transfer the waste to a new, suitable container if possible, ensuring it is properly labeled. 5. Dispose of the damaged container as contaminated solid waste.
Unsure if Waste is Halogenated Cross-contamination of waste streams.1. Err on the side of caution and treat the waste as halogenated.[8] 2. Review laboratory procedures to identify the source of potential cross-contamination. 3. Ensure all personnel are trained on proper waste segregation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaCHCl₂I[7]
Molar Mass210.83 g/mol [7]
AppearancePale yellow liquid[7]
OdorChloroform-like[7]
Boiling Point131 °C[7]
Solubility in WaterVery slightly soluble[7]
Solubility in Organic SolventsSoluble in acetone, diethyl ether, ethanol, benzene[7]

Table 2: Personal Protective Equipment (PPE) Summary

Protection TypeSpecification
Eye/Face Chemical safety goggles with side-shields or face shield.
Hand Chemical-resistant gloves (e.g., nitrile).
Body Lab coat, chemical-resistant apron.
Respiratory Use within a certified chemical fume hood.

Mandatory Visualization

WasteDisposalDecisionTree This compound Waste Disposal Decision Tree start This compound Waste Generated is_small_quantity Is the quantity small (<100 mL) and suitable for in-lab neutralization? start->is_small_quantity collect_waste Collect in a labeled, sealed container for 'Halogenated Organic Waste' is_small_quantity->collect_waste No neutralization_protocol Follow Laboratory-Scale Neutralization Protocol is_small_quantity->neutralization_protocol Yes dispose_via_ehs Arrange for pickup by Environmental Health & Safety (EHS) for incineration collect_waste->dispose_via_ehs verify_neutralization Verify completion of neutralization (e.g., pH testing, GC-MS) neutralization_protocol->verify_neutralization dispose_neutralized Dispose of neutralized waste according to institutional guidelines (may require EHS pickup) verify_neutralization->dispose_neutralized Successful failed_neutralization If neutralization is incomplete, treat as hazardous waste and collect for EHS pickup verify_neutralization->failed_neutralization Unsuccessful failed_neutralization->dispose_via_ehs

Caption: Decision tree for the disposal of this compound waste.

Experimental Protocols

Important Safety Note: These protocols should only be performed by trained personnel in a certified chemical fume hood with strict adherence to all safety precautions and PPE requirements.

Protocol 1: Alkaline Hydrolysis of this compound Waste

This protocol is adapted from the known reaction of chloroform with alcoholic potassium hydroxide.[5][11] The reaction is expected to proceed via an elimination mechanism, potentially forming dichlorocarbene, which would then react with water.

Materials:

  • This compound waste (small quantity, e.g., 1-5 g)

  • Ethanol or isopropanol

  • Potassium hydroxide (KOH) pellets

  • Water (deionized)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Appropriate glassware for quenching and workup

Procedure:

  • Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: For every 1 gram of this compound waste, add 20 mL of ethanol to the flask and stir until the waste is fully dissolved.

  • Base Addition: Slowly and carefully add a stoichiometric excess of potassium hydroxide (e.g., 3-5 equivalents) to the solution. The reaction may be exothermic.

  • Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully add water to quench the reaction.

  • Neutralization: Check the pH of the resulting solution. Neutralize with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Disposal: The final neutralized aqueous solution should be collected as aqueous hazardous waste for disposal through your institution's environmental health and safety (EHS) office.

AlkalineHydrolysisWorkflow Workflow for Alkaline Hydrolysis of this compound start Start: Small quantity of this compound waste dissolve Dissolve waste in ethanol in a round-bottom flask start->dissolve add_koh Slowly add excess potassium hydroxide dissolve->add_koh reflux Heat to reflux for 2-4 hours with stirring add_koh->reflux cool_quench Cool to room temperature and quench with water reflux->cool_quench neutralize Neutralize with dilute acid to pH 6-8 cool_quench->neutralize dispose Collect for disposal as aqueous hazardous waste neutralize->dispose end End dispose->end

Caption: Experimental workflow for the alkaline hydrolysis of this compound.

Protocol 2: Reductive Dehalogenation of this compound Waste

This protocol is based on the general principle of reducing alkyl halides with sodium borohydride.[13] The reaction is expected to replace the halogen atoms with hydrogen.

Materials:

  • This compound waste (small quantity, e.g., 1-2 g)

  • Ethanol or isopropanol

  • Sodium borohydride (NaBH₄)

  • Water (deionized)

  • Stir plate and magnetic stir bar

  • Erlenmeyer flask

  • Appropriate glassware for quenching and workup

Procedure:

  • Preparation: In a chemical fume hood, place a magnetic stir bar in an Erlenmeyer flask.

  • Dissolution: For every 1 gram of this compound waste, add 25 mL of ethanol to the flask and stir until the waste is fully dissolved.

  • Reduction: Slowly and in portions, add a stoichiometric excess of sodium borohydride (e.g., 4-5 equivalents) to the stirred solution. The reaction will generate hydrogen gas, so ensure adequate ventilation and no nearby ignition sources. The reaction may be exothermic.

  • Reaction: Continue stirring at room temperature for at least 4 hours or until the reaction is complete (monitored by a suitable analytical method like GC-MS, if available).

  • Quenching: Slowly and carefully add water dropwise to the reaction mixture to quench any unreacted sodium borohydride.

  • Disposal: The final solution should be collected as hazardous waste for disposal through your institution's EHS office. Due to the presence of borates and other byproducts, it should not be disposed of down the drain.

References

Validation & Comparative

A Comparative Study of Dichloroiodomethane and Diiodomethane Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of methylene donors is paramount for the efficient construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of dichloroiodomethane (CHCl₂I) and diiodomethane (CH₂I₂), two key reagents in cyclopropanation and C-H insertion reactions. The information is supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

The primary application of both this compound and diiodomethane lies in the generation of carbenoid species for the synthesis of cyclopropanes, a structural motif of significant interest in medicinal chemistry. While both reagents can effect the transfer of a methylene or substituted methylene group, their reactivity profiles, stereochemical outcomes, and substrate scope exhibit notable differences.

Cyclopropanation Reactions: A Reactivity Comparison

The Simmons-Smith reaction and its modifications are the most common methods for cyclopropanation using these dihalomethanes. The reaction involves the formation of a zinc carbenoid intermediate which then reacts with an alkene in a concerted, stereospecific manner.[1][2]

ReagentSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reaction Time (h)Reference
Diiodomethane (CH₂I₂) CyclohexeneBicyclo[4.1.0]heptane92N/A20J. Am. Chem. Soc. 1959, 81 (21), 5658–5661
Diiodomethane (CH₂I₂) (Z)-3-hexenecis-1,2-diethylcyclopropane85>99:1 (cis)12J. Org. Chem. 1996, 61 (18), 6179–6185
Diiodomethane (CH₂I₂) (E)-3-hexenetrans-1,2-diethylcyclopropane82>99:1 (trans)12J. Org. Chem. 1996, 61 (18), 6179–6185
Chloroiodomethane (ClCH₂I) CyclohexeneBicyclo[4.1.0]heptane95N/A1J. Org. Chem. 1991, 56 (2), 698-703

Note: Direct comparative data for this compound under identical conditions is limited in the literature. The data for chloroiodomethane, a related mixed halogenated methane, is included to provide an indication of the potential for enhanced reactivity with chloro-substituted reagents.

Generally, diiodomethane is a reliable and widely used reagent for the cyclopropanation of a broad range of alkenes.[1] The resulting zinc carbenoid, often referred to as the Simmons-Smith reagent, is known for its high stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane product.[1] The presence of directing groups, such as hydroxyl groups, in the substrate can significantly influence the diastereoselectivity of the reaction.[3]

While comprehensive quantitative data for this compound in direct comparison is scarce, the reactivity of the corresponding carbenoid is expected to be different. The presence of two electron-withdrawing chlorine atoms in this compound would render the resulting dichlorocarbenoid more electrophilic than the methylene carbenoid from diiodomethane. This increased electrophilicity could lead to different reactivity patterns and potentially faster reaction rates, as suggested by the data for chloroiodomethane. However, it may also lead to a different substrate scope and potential side reactions.

C-H Insertion Reactions

Both methylene and dichlorocarbene, the reactive intermediates generated from diiodomethane and this compound respectively, can undergo C-H insertion reactions. However, simple carbenes often exhibit low regioselectivity in these transformations.[4] The stabilization of the carbene with a metal, forming a carbenoid, can improve selectivity.

Computational studies have shown that for simple carbenes like methylene (from diazomethane, a precursor with similar reactivity to the CH₂I₂/Zn carbenoid) and dichlorocarbene, C-H insertion is a low-energy pathway.[5][6] For dichlorocarbene, insertion into C-H bonds is a known reaction, and it shows a preference for more electron-rich C-H bonds.[7] For example, the tertiary C-H bond of isobutane is significantly more reactive towards dichlorocarbene than the C-H bonds of cyclohexane.[7]

Experimental Protocols

General Simmons-Smith Cyclopropanation with Diiodomethane

This protocol is a standard procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

Materials:

  • Alkene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

  • Under a nitrogen atmosphere, add anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple.

  • After the initial reaction to form the carbenoid has subsided, add a solution of the alkene in anhydrous diethyl ether dropwise.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

For a detailed procedure for the preparation of the zinc-copper couple and the cyclopropanation of cyclohexene to yield norcarane, refer to Organic Syntheses.[8]

Conceptual Protocol for Dichlorocyclopropanation with this compound

While a specific, well-documented protocol for the Simmons-Smith type reaction using this compound is not as common, a conceptual procedure can be outlined based on the principles of the reaction. The higher reactivity of the presumed dichlorocarbenoid might necessitate lower reaction temperatures and shorter reaction times.

Materials:

  • Alkene

  • This compound (CHCl₂I)

  • Zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn)

  • Anhydrous non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Conceptual Procedure:

  • In a flame-dried, inert atmosphere flask, suspend the zinc-copper couple in the anhydrous solvent.

  • Cool the suspension to a low temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of this compound in the anhydrous solvent to the stirred suspension.

  • After a short period for carbenoid formation, add the alkene to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to proceed, monitoring its progress by appropriate analytical techniques.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup, dry the organic phase, and remove the solvent.

  • Purify the resulting dichlorocyclopropane derivative.

Reaction Mechanisms and Pathways

The reactivity of both this compound and diiodomethane is centered around the formation of a zinc carbenoid, which acts as the methylene or dichloromethylene transfer agent.

Reaction_Mechanisms cluster_CH2I2 Diiodomethane Reactivity cluster_CHCl2I This compound Reactivity CH2I2 CH₂I₂ Carbenoid_CH2I2 IZnCH₂I (Simmons-Smith Reagent) CH2I2->Carbenoid_CH2I2  + Zn(Cu) ZnCu_CH2I2 Zn-Cu Couple TS_CH2I2 Butterfly Transition State Carbenoid_CH2I2->TS_CH2I2 Alkene_CH2I2 Alkene Alkene_CH2I2->TS_CH2I2 Cyclopropane Cyclopropane TS_CH2I2->Cyclopropane ZnI2 ZnI₂ TS_CH2I2->ZnI2 CHCl2I CHCl₂I Carbenoid_CHCl2I IZnCCl₂I (presumed) CHCl2I->Carbenoid_CHCl2I  + Zn(Cu) ZnCu_CHCl2I Zn-Cu Couple TS_CHCl2I Transition State Carbenoid_CHCl2I->TS_CHCl2I Alkene_CHCl2I Alkene Alkene_CHCl2I->TS_CHCl2I Dichlorocyclopropane Dichlorocyclopropane TS_CHCl2I->Dichlorocyclopropane ZnI2_2 ZnI₂ TS_CHCl2I->ZnI2_2

Caption: Generalized reaction pathways for cyclopropanation using diiodomethane and this compound.

The Simmons-Smith reaction with diiodomethane is well-established to proceed through a "butterfly-type" transition state, which accounts for the concerted and stereospecific nature of the methylene transfer.[9] For this compound, a similar mechanism is presumed, leading to the formation of a dichlorocyclopropane. The increased electrophilicity of the dichlorocarbenoid intermediate may influence the energetics of the transition state and the overall reaction rate.

Conclusion

Both this compound and diiodomethane are valuable reagents for the synthesis of cyclopropane derivatives. Diiodomethane, via the Simmons-Smith reaction, is a well-understood and reliable choice for the stereospecific cyclopropanation of a wide variety of alkenes. This compound, while less studied in this specific context, offers the potential for accessing dichlorocyclopropanes. The resulting dichlorocarbenoid is expected to be more electrophilic, which may translate to higher reactivity but could also impact substrate scope and selectivity.

For researchers and drug development professionals, the choice between these two reagents will depend on the desired product and the specific substrate. For simple methylenation, diiodomethane is the standard. For the synthesis of gem-dichlorocyclopropanes, which can be valuable synthetic intermediates, this compound is the logical precursor, though optimization of reaction conditions may be required. Further quantitative comparative studies are needed to fully elucidate the relative reactivity and synthetic utility of these two important dihalomethanes.

References

A Comparative Guide to Cyclopropanation: Dichloroiodomethane vs. Diazomethane Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of a cyclopropane ring is a fundamental transformation in organic synthesis, pivotal in the creation of numerous pharmaceuticals and biologically active molecules. The choice of reagent for this transformation significantly impacts reaction efficiency, substrate scope, and safety. This guide provides a detailed comparison of two reagents used for cyclopropanation: diazomethane and diiodomethane, the latter being a safer and more common alternative to the user's queried dichloroiodomethane, for which there is limited application in this context.

Executive Summary

While this compound is not a commonly employed reagent for cyclopropanation, this guide focuses on a more pertinent comparison between the highly efficient but hazardous diazomethane and the safer, widely used diiodomethane in the context of the Simmons-Smith reaction.

Diazomethane , particularly when catalyzed by palladium complexes, is a highly reactive and efficient reagent for the cyclopropanation of a broad range of alkenes, including electron-rich, electron-poor, and unfunctionalized systems. However, its extreme toxicity and explosive nature necessitate specialized handling and limit its scalability.

The Simmons-Smith reaction , utilizing diiodomethane and a zinc-copper couple (or variations like the Furukawa modification with diethylzinc), offers a much safer alternative.[1] It is a stereospecific method that is particularly effective for electron-rich alkenes and those with directing hydroxyl groups. While generally providing good to excellent yields, it can be less reactive towards electron-deficient alkenes.

Performance Comparison: Diazomethane vs. Diiodomethane (Simmons-Smith)

The following table summarizes the cyclopropanation efficiency of diazomethane (catalyzed by palladium acetate) and diiodomethane (in the Simmons-Smith reaction) for a variety of alkene substrates. Yields are indicative and can vary based on specific reaction conditions.

Alkene SubstrateClassDiazomethane with Pd(OAc)₂ (% Yield)Diiodomethane with Zn-Cu (% Yield)
StyreneUnfunctionalized Aromatic~95%70-80%
CyclohexeneUnfunctionalized Cyclic>90%80-95%[2]
1-OcteneUnfunctionalized TerminalHigh60-70%
Methyl AcrylateElectron-DeficientModerate to High (with specific catalysts)Low to Moderate
CyclohexenoneElectron-Deficient (Enone)GoodModerate
DihydropyranElectron-Rich (Vinyl Ether)High80-90%
(Z)-3-hexeneInternal AlkeneHigh (stereospecific)High (stereospecific)
Allyl AlcoholFunctionalizedHighHigh (with directing effect)

Experimental Protocols

Palladium-Catalyzed Cyclopropanation with Diazomethane

This protocol is adapted from procedures for the palladium-catalyzed cyclopropanation of unsaturated compounds.

Warning: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of non-ground glass joints and a blast shield.

Materials:

  • Alkene (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Solution of diazomethane in diethyl ether (approx. 0.5 M, 3.0 mmol, 3.0 eq)

  • Anhydrous diethyl ether or dichloromethane (10 mL)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the alkene (1.0 mmol) and palladium(II) acetate (0.02 mmol).

  • Dissolve the solids in anhydrous diethyl ether (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane (3.0 mmol) dropwise from the dropping funnel over a period of 30-60 minutes. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Carefully quench any excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.

Simmons-Smith Cyclopropanation with Diiodomethane

This protocol is a general procedure for the Simmons-Smith reaction.

Materials:

  • Alkene (1.0 mmol)

  • Zinc-copper couple (Zn-Cu, 2.0 mmol, 2.0 eq)

  • Diiodomethane (CH₂I₂, 1.5 mmol, 1.5 eq)

  • Anhydrous diethyl ether (10 mL)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel, add the zinc-copper couple (2.0 mmol) under an inert atmosphere.

  • Add anhydrous diethyl ether (5 mL) to the flask.

  • In the addition funnel, prepare a solution of the alkene (1.0 mmol) and diiodomethane (1.5 mmol) in anhydrous diethyl ether (5 mL).

  • Add a small portion of the alkene/diiodomethane solution to the stirred suspension of the zinc-copper couple. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has initiated (as evidenced by a gentle reflux), add the remaining solution from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting alkene.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflows

The following diagrams illustrate the general experimental workflows for the two cyclopropanation methods.

Diazomethane_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene & Pd(OAc)₂ in Ether B Cool to 0°C A->B C Slowly Add Diazomethane Solution B->C D Stir at 0°C then RT C->D E Quench with Acetic Acid D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I I

Palladium-Catalyzed Cyclopropanation with Diazomethane Workflow.

Simmons_Smith_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Zn-Cu Couple in Ether C Add Alkene/CH₂I₂ Solution to Zn-Cu A->C B Prepare Alkene & CH₂I₂ Solution B->C D Stir at Reflux C->D E Quench with NH₄Cl (aq) D->E F Filter through Celite® E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J J

Simmons-Smith Cyclopropanation Workflow.

Conclusion

The choice between diazomethane and diiodomethane for cyclopropanation hinges on a balance of efficiency, substrate scope, and safety. For high-yielding reactions across a wide variety of alkenes, particularly electron-deficient ones, palladium-catalyzed diazomethane cyclopropanation is a powerful tool, provided the stringent safety measures can be met. For many applications, especially those where safety and functional group tolerance are paramount, the Simmons-Smith reaction and its modifications represent a more practical and robust choice. The limited literature on this compound for this purpose suggests it is not a standard or advantageous reagent for cyclopropanation compared to the well-established methods discussed herein.

References

Cost-Effectiveness of Dichloroiodomethane in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, the selection of reagents is a pivotal decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive comparison of the cost-effectiveness of dichloroiodomethane against its primary alternatives, diiodomethane and dibromomethane, with a focus on their application in cyclopropanation reactions—a critical step in the synthesis of numerous pharmaceuticals and agrochemicals.

Executive Summary

This compound presents a theoretically cheaper alternative to diiodomethane for cyclopropanation reactions due to the lower cost of its precursors. However, its practical cost-effectiveness in large-scale synthesis is contingent upon factors such as reaction yield, efficiency, and the specific requirements of the target molecule. While diiodomethane remains a widely used and well-documented reagent for high-value products where yield and stereospecificity are paramount, dibromomethane offers a significantly lower-cost option, albeit with potentially lower reactivity. This guide provides a detailed analysis to aid researchers and process chemists in making informed decisions for their specific synthetic needs.

Comparative Analysis of Cyclopropanating Agents

The choice of a dihalomethane for cyclopropanation is a multifaceted decision. The following table summarizes the key performance indicators for this compound and its common alternatives. It is important to note that large-scale pricing is subject to negotiation with suppliers and can vary based on purity and volume.

FeatureThis compoundDiiodomethaneDibromomethane
Molecular Weight ( g/mol ) 210.83267.84173.83
Typical Large-Scale Synthesis Route Halogen exchange from chloroform and sodium iodide.[1]Reduction of iodoform or Finkelstein reaction from dichloromethane.Direct bromination of methane.
Indicative Price (USD/kg) Lab scale: ~$1455/500mg, bulk pricing not readily available[2][3]Lab scale: ~$110-2380/kg, bulk pricing is lower.[3]Lab scale: ~$763/kg, bulk pricing is significantly lower.[4]
Key Applications Cyclopropanation, solvent, analytical reagent.[5]Simmons-Smith cyclopropanation, high-density solvent.[6]Cyclopropanation, solvent, organic synthesis.[7]
Reported Yield in Cyclopropanation Moderate to good, substrate-dependent.Generally high and stereospecific.[6]Lower than diiodomethane, can be improved with activators.[7]
Safety and Handling Toxic, light-sensitive.[5]Toxic, dense, light-sensitive.[6]Toxic, volatile.[7]

Cost Comparison of Reagents

The direct cost of the dihalomethane is a primary consideration. The following table provides an estimated cost comparison for the reagents discussed. Prices are indicative and based on currently available data for varying scales.

ReagentIndicative Price (USD/kg)Key Suppliers
This compound Not readily available for bulkSpecialized chemical suppliers
Diiodomethane 110 - 2380Major chemical suppliers
Dibromomethane ~763Major chemical suppliers
Chloroform 32 - 52Bulk chemical manufacturers
Sodium Iodide 10 - 65Bulk chemical manufacturers
Zinc-Copper Couple ~540Specialized chemical suppliers
Diethylzinc Highly variable, solution-dependentSpecialized chemical suppliers

Experimental Protocols

General Procedure for Simmons-Smith Cyclopropanation

This protocol describes a typical laboratory-scale Simmons-Smith reaction. For large-scale synthesis, significant process optimization and safety assessments are required.

Materials:

  • Alkene (1.0 eq)

  • Dihalomethane (diiodomethane or dibromomethane) (1.5 - 2.0 eq)

  • Zinc-Copper couple (2.0 - 3.0 eq) or Diethylzinc (1.1 eq)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • A flame-dried reaction vessel is charged with the zinc-copper couple under an inert atmosphere (e.g., Nitrogen or Argon).

  • The anhydrous solvent is added, followed by the slow, dropwise addition of the dihalomethane at a controlled temperature (often 0 °C to room temperature).

  • The alkene, dissolved in the anhydrous solvent, is then added to the reaction mixture.

  • The reaction is stirred at the appropriate temperature for a period determined by reaction monitoring (e.g., TLC or GC analysis).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as distillation or column chromatography.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Finkelstein reaction.[1]

Materials:

  • Chloroform

  • Sodium iodide

  • Acetone

Procedure:

  • Sodium iodide is dissolved in acetone in a round-bottom flask.

  • Chloroform is added to the solution.

  • The mixture is refluxed for a specific duration.

  • After cooling, the precipitated sodium chloride is filtered off.

  • The acetone and excess chloroform are removed by distillation.

  • The resulting crude this compound is then purified by fractional distillation.

Visualizing the Synthesis Workflow and Logic

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Cyclopropanation Reaction cluster_process Workup & Purification cluster_end Final Product Alkene Alkene Simmons_Smith Simmons-Smith Reaction Alkene->Simmons_Smith Dihalomethane Dihalomethane (CH2X2) Dihalomethane->Simmons_Smith Zinc_Reagent Zinc Reagent (Zn-Cu or Et2Zn) Zinc_Reagent->Simmons_Smith Quenching Quenching Simmons_Smith->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Cyclopropane Cyclopropane Purification->Cyclopropane

General workflow for a Simmons-Smith cyclopropanation reaction.

Cost_Logic cluster_reagents Reagent Cost Breakdown cluster_yield Yield Impact cluster_process Process Considerations Cost_Effectiveness Overall Cost-Effectiveness Reagent_Cost Reagent Cost Cost_Effectiveness->Reagent_Cost Yield Reaction Yield Cost_Effectiveness->Yield Process_Factors Process Factors Cost_Effectiveness->Process_Factors CH2I2 Diiodomethane (High Cost) Reagent_Cost->CH2I2 CHCl2I This compound (Potentially Lower Cost) Reagent_Cost->CHCl2I CH2Br2 Dibromomethane (Low Cost) Reagent_Cost->CH2Br2 High_Yield High Yield (Fewer side products, less waste) Yield->High_Yield Low_Yield Lower Yield (More purification, higher cost) Yield->Low_Yield Safety Safety & Handling Process_Factors->Safety Waste Waste Disposal Process_Factors->Waste Throughput Reaction Time & Throughput Process_Factors->Throughput

Factors influencing the cost-effectiveness of cyclopropanating agents.

Conclusion

The choice between this compound, diiodomethane, and dibromomethane for large-scale cyclopropanation is a strategic one that extends beyond the initial reagent cost.

  • This compound remains an intriguing but less-documented option. Its potential cost-effectiveness, derived from cheaper starting materials, needs to be validated through process development and scale-up studies to determine if yields and operational efficiencies can offset any potential drawbacks.

  • Diiodomethane is the reagent of choice for high-value products where high, stereospecific yields are critical and the reagent cost can be absorbed into the final product price. The Simmons-Smith reaction using diiodomethane is a robust and well-understood transformation.[6]

  • Dibromomethane stands out as the most economical option in terms of raw material cost.[7] For large-volume synthesis of less complex molecules where a moderate yield is acceptable, it presents a compelling case. However, its lower reactivity might necessitate more forcing conditions or the use of more expensive activators like diethylzinc.

Ultimately, the most cost-effective solution will be application-specific. It is recommended that process chemists conduct a thorough evaluation, including small-scale trials and a comprehensive cost analysis that considers all aspects of the synthesis, from raw materials to waste disposal, before committing to a large-scale process.

References

Purity Under Scrutiny: A Comparative Guide to the Validation of Dichloroiodomethane Purity by Quantitative NMR and Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a critical, non-negotiable aspect of quality control. This guide provides an objective comparison of two robust analytical methods for validating the purity of dichloroiodomethane: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC). Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

This compound (CHCl₂I), a trihalomethane, finds application in various synthetic processes. Ensuring its purity is paramount to the integrity and reproducibility of these processes. While several analytical techniques can be employed for purity assessment, qNMR and GC stand out for their accuracy and reliability.

Quantitative Comparison of Analytical Methods

The following table summarizes the key performance attributes of qNMR and GC in the context of this compound purity assessment.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC) with Flame Ionization Detector (FID)
Principle The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the precise quantification of a substance against a certified internal standard.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification.
Purity Determination Direct measurement of the analyte's molar concentration relative to a standard of known purity.Typically determined by area percent, assuming all components have the same response factor, or by using a reference standard for calibration.
Reported Purity of this compound Not explicitly found in literature for direct comparison. However, the technique is known for high accuracy.98% to >99%[1]
Advantages - Primary ratio method, often requiring no analyte-specific reference material.[2] - Provides structural information, confirming the identity of the analyte and impurities simultaneously. - Non-destructive technique.- High sensitivity and resolution for volatile impurities. - Well-established and widely available technique.
Limitations - Lower sensitivity compared to GC for trace impurities. - Potential for signal overlap, requiring careful selection of an internal standard.- Requires a reference standard for accurate quantification of impurities with different response factors. - Destructive technique.
Sample Throughput Moderate; sample preparation is straightforward, but acquisition times can be longer for high precision.High; automated systems allow for rapid analysis of multiple samples.

Visualizing the Workflow: A Tale of Two Techniques

To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows for qNMR and GC analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in a deuterated solvent (e.g., CDCl3) in a vial weigh_analyte->dissolve weigh_standard Accurately weigh internal standard (e.g., 1,4-Dinitrobenzene) weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay) transfer->nmr_acq process Process spectrum (phasing, baseline correction) nmr_acq->process integrate Integrate signals of analyte and standard process->integrate calculate Calculate purity using the integration values, masses, and molecular weights integrate->calculate

qNMR Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc Data Acquisition cluster_proc_gc Data Processing & Analysis prepare_sample Prepare a dilute solution of this compound in a volatile solvent (e.g., Methylene Chloride) inject Inject sample into the GC system prepare_sample->inject separate Separate components on a capillary column inject->separate detect Detect eluting components using a Flame Ionization Detector (FID) separate->detect integrate_peaks Integrate peak areas in the chromatogram detect->integrate_peaks calculate_purity Calculate purity based on area percent integrate_peaks->calculate_purity

GC Experimental Workflow

Detailed Experimental Protocols

For scientists looking to implement these methods, the following detailed protocols provide a starting point for the validation of this compound purity.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound by ¹H qNMR using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., 1,4-Dinitrobenzene, purity ≥ 99.5%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

      • Acquisition Time: Sufficient to ensure complete decay of the Free Induction Decay (FID).

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum with careful phasing and baseline correction.

    • Integrate the singlet proton signal of this compound (expected around 6.0-7.0 ppm) and a well-resolved signal from the internal standard (e.g., the singlet from the four aromatic protons of 1,4-Dinitrobenzene at ~8.4 ppm).

    • Calculate the purity of this compound using the following equation:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Objective: To determine the purity of this compound by assessing the area percentage of the main component.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., Methylene Chloride or Hexane)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in the chosen volatile solvent.

  • GC Instrument Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/minute to 200 °C

      • Hold at 200 °C for 5 minutes

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Data Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      Purity (%) = (Area_this compound / Total Area_all peaks) * 100

Conclusion: Choosing the Right Tool for the Job

Both qNMR and GC are powerful techniques for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis.

  • For a definitive, primary measurement of purity that also provides structural confirmation, qNMR is the superior choice. Its ability to provide a direct, SI-traceable result without the need for an identical reference material makes it an invaluable tool in a metrological context and for the certification of reference materials.

  • For routine quality control, high-throughput screening, and the detection of volatile impurities, GC-FID offers an excellent combination of speed, sensitivity, and reliability.

Ultimately, a comprehensive purity assessment may involve the use of both techniques as orthogonal methods, providing a high degree of confidence in the quality of the this compound sample. This dual-pronged approach ensures that the material meets the stringent standards required in research, development, and manufacturing.

References

Interpreting the Mass Spectrum of Dichloroiodomethane and Its Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrum of dichloroiodomethane (CHCl₂I) and its potential reaction products. Understanding the fragmentation patterns of this trihalomethane is crucial for its identification and for elucidating the structures of its transformation products in various chemical and biological systems. This document presents experimental mass spectrometry data, details relevant experimental protocols, and offers a comparative analysis with alternative halogenated methanes.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion peak ([M]⁺) is expected around m/z 210, considering the most abundant isotopes of chlorine (³⁵Cl) and iodine (¹²⁷I). However, due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as clusters of peaks.

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Theoretical m/z Experimental m/z
[CHCl₂I]⁺Molecular Ion209.85209.850
[CHCl₂]⁺Dichloromethyl cation82.9582.945
[I]⁺Iodine cation126.90126.904
[CHI]⁺Chloroiodomethyl cation174.88174.881
[CCl₂I]⁺Dichloroiodomethyl cation209.85211.847

Experimental data sourced from a high-resolution mass spectrometry analysis.[1]

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows logical bond cleavage patterns, primarily driven by the stability of the resulting cations and neutral radicals. The weakest bond, the C-I bond, is expected to cleave readily.

Fragmentation Pathway of this compound M [CHCl₂I]⁺ (m/z 210, 212, 214) F1 [CHCl₂]⁺ (m/z 83, 85) M->F1 - I• F2 [I]⁺ (m/z 127) M->F2 - CHCl₂• F3 [CHI]⁺ (m/z 175, 177) M->F3 - Cl• F5 [CClI]⁺ (m/z 174, 176) M->F5 - HCl F4 [Cl]⁺ (m/z 35, 37) F1->F4 - CHCI•

Caption: Proposed fragmentation of this compound.

Comparison with Reaction Products

This compound can undergo various reactions, such as nucleophilic substitution and elimination, leading to products with distinct mass spectra.

Nucleophilic Substitution with Methoxide

Reaction with a nucleophile like methoxide (CH₃O⁻) would likely yield α,α-dichloromethyl methyl ether (CHCl₂OCH₃).

Table 2: Comparison of Key Fragments: this compound vs. α,α-Dichloromethyl Methyl Ether

Analyte Molecular Ion (m/z) Base Peak (m/z) Other Key Fragments (m/z)
This compound210, 212, 21483 ([CHCl₂]⁺)127 ([I]⁺), 175 ([CHClI]⁺)
α,α-Dichloromethyl Methyl Ether114, 116, 11879 ([CHOCH₂]⁺)83 ([CHCl₂]⁺), 49 ([CH₂O]⁺)

The mass spectrum of α,α-dichloromethyl methyl ether would show a lower molecular weight and the absence of the characteristic iodine isotope peak at m/z 127. The base peak would likely correspond to the loss of a chlorine atom to form a stable oxonium ion.

Reaction & MS Comparison cluster_0 This compound Reaction cluster_1 Mass Spectra Comparison A CHCl₂I C CHCl₂(OCH₃) A->C + CH₃O⁻ B CH₃O⁻ MS1 MS of CHCl₂I (m/z 210, 83, 127) MS2 MS of CHCl₂(OCH₃) (m/z 114, 79, 83)

Caption: Reaction and expected MS differences.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Halomethanes

A standard method for analyzing volatile halogenated organic compounds involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation:

  • For liquid samples (e.g., reaction mixtures), dilute with a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1-10 ppm.

  • For water samples, a purge and trap or solid-phase microextraction (SPME) method can be used to extract and concentrate the analytes.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile halocarbons.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-300.

Comparison with Alternative Halomethanes

The mass spectrum of this compound can be compared with other trihalomethanes to highlight the influence of the halogen atoms on the fragmentation pattern.

Table 3: Comparison of Molecular Ions and Key Fragments of Trihalomethanes

Compound Formula Molecular Weight Key Fragments (m/z)
ChloroformCHCl₃11883 ([CHCl₂]⁺), 47 ([CCl]⁺)
BromoformCHBr₃252173 ([CHBr₂]⁺), 93 ([CBr]⁺)
IodoformCHI₃394267 ([CHI₂]⁺), 127 ([I]⁺)
This compoundCHCl₂I21083 ([CHCl₂]⁺), 127 ([I]⁺), 175 ([CHClI]⁺)

The presence of different halogens leads to characteristic isotopic patterns and fragment ions, allowing for the unambiguous identification of each compound. The relative abundance of the [CX₂]⁺ and [X]⁺ ions can provide insights into the relative bond strengths of the carbon-halogen bonds.

Halomethane Comparison Logic A Analyze Mass Spectrum B Identify Molecular Ion Cluster A->B C Identify Halogen-Specific Fragments A->C E Identify [CX₂]⁺ Fragments A->E D Determine Halogen Composition B->D C->D F Confirm Structure D->F E->F

Caption: Logic for identifying halomethanes by MS.

References

Decoding Dichloroiodomethane: A Comparative Guide to its ¹H and ¹³C NMR Chemical Shifts for Confident Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR chemical shifts of dichloroiodomethane, offering a clear framework for its identification against similar halogenated methanes. The presented data, summarized in easy-to-read tables, is supported by a detailed experimental protocol for acquiring high-quality NMR spectra.

This compound (CHCl₂I), a trihalomethane, presents a unique spectroscopic signature that allows for its unambiguous identification. By comparing its proton (¹H) and carbon-13 (¹³C) NMR chemical shifts with those of closely related compounds such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), iodoform (CHI₃), and diiodomethane (CH₂I₂), researchers can confidently distinguish these species.

Comparative Analysis of NMR Chemical Shifts

The electronic environment of the proton and carbon nuclei in these halomethanes is significantly influenced by the number and type of halogen atoms attached. The electronegativity and size of the chlorine and iodine atoms lead to distinct downfield or upfield shifts in the NMR spectrum. The experimental ¹H and ¹³C NMR chemical shifts for this compound and its analogues, typically recorded in deuterated chloroform (CDCl₃), are presented below.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Other Halomethanes in CDCl₃

CompoundMolecular Formula¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compoundCHCl₂I6.81-21.8
DichloromethaneCH₂Cl₂5.3254.00
ChloroformCHCl₃7.2677.2
IodoformCHI₃4.90-139.7
DiiodomethaneCH₂I₂3.870-54.0

The data clearly illustrates the impact of halogen substitution on the chemical shifts. For instance, the proton in this compound is deshielded compared to dichloromethane and diiodomethane, but shielded relative to chloroform. This trend can be rationalized by considering the interplay of the inductive effects of the halogens. Similarly, the ¹³C chemical shift of this compound is notably upfield, a consequence of the "heavy atom effect" of iodine.

Experimental Protocol for NMR Data Acquisition

The following is a generalized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Set the spectral width to a range appropriate for protons in organic molecules (e.g., -1 to 13 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans (e.g., 8-16 for a reasonably concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set the spectral width to a range appropriate for carbon atoms in organic molecules (e.g., -10 to 220 ppm).

  • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 64 scans or more).

  • Use a suitable relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity, especially for quaternary carbons.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

  • Phase the resulting spectra to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (for ¹H), and integrations to elucidate the molecular structure.

Visualizing NMR Signal Relationships

The relationship between the structure of this compound and its expected NMR signals can be visualized as follows:

Dichloroiodomethane_NMR cluster_structure Molecular Structure cluster_nmr Expected NMR Signals C C H H C->H Cl1 Cl C->Cl1 Cl2 Cl C->Cl2 I I C->I C13_NMR ¹³C NMR Signal (Singlet) C->C13_NMR Gives rise to H1_NMR ¹H NMR Signal (Singlet) H->H1_NMR Gives rise to

Assessing the Stereoselectivity of Dichloroiodomethane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of reactions is paramount. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving dichloroiodomethane, with a primary focus on dichlorocyclopropanation of alkenes. Experimental data is presented to illustrate the levels of stereocontrol achievable under different conditions, and detailed protocols for key experiments are provided.

This compound (CHCl₂I) serves as a precursor for the generation of dichlorocarbene (:CCl₂), a reactive intermediate that readily participates in addition reactions with carbon-carbon double bonds to form dichlorocyclopropanes. The stereochemical course of these reactions is a critical aspect, determining the spatial arrangement of atoms in the product, which is of utmost importance in the synthesis of complex organic molecules and pharmacologically active compounds.

Dichlorocyclopropanation of Alkenes: A Stereospecific Addition

The addition of dichlorocarbene to alkenes is a well-established method for the synthesis of dichlorocyclopropanes. A key feature of this reaction is its stereospecificity . This means that the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting cyclopropane.

A cis-alkene will exclusively yield a cis-disubstituted dichlorocyclopropane, where the substituents on the newly formed cyclopropane ring are on the same face. Conversely, a trans-alkene will give rise to a trans-disubstituted dichlorocyclopropane, with the substituents on opposite faces of the ring. This stereospecificity is a consequence of the concerted mechanism of the carbene addition, where the two new carbon-carbon bonds are formed simultaneously from the same side of the alkene plane.

This principle is illustrated in the reaction of dichlorocarbene with cis- and trans-2-butene:

  • cis-2-Butene reacts with dichlorocarbene to produce cis-1,1-dichloro-2,3-dimethylcyclopropane.

  • trans-2-Butene reacts with dichlorocarbene to produce trans-1,1-dichloro-2,3-dimethylcyclopropane.

Asymmetric Dichlorocyclopropanation: Inducing Diastereoselectivity

While the inherent stereospecificity of dichlorocarbene addition is valuable, achieving enantioselectivity or diastereoselectivity in the cyclopropanation of prochiral alkenes requires the influence of a chiral element. This can be achieved through the use of a chiral auxiliary attached to the substrate.

A notable example involves the use of a catalytically formed chiral auxiliary to control the facial selectivity of dichlorocyclopropanation. In a study by Puriņš and Waser, a chiral oxazolidine, formed via a palladium-catalyzed enantioselective carboetherification, was used to direct the diastereoselective dichlorocyclopropanation of a tetra-substituted olefin.[1][2] This approach demonstrates that a chiral auxiliary can effectively bias the approach of the dichlorocarbene to one face of the double bond, leading to the preferential formation of one diastereomer.

The following table summarizes the diastereoselectivity achieved in this asymmetric dichlorocyclopropanation reaction for a variety of substrates. The diastereomeric ratio (dr) was determined by ¹⁹F NMR analysis of the crude reaction mixture.[3]

EntrySubstrate (Alkene with Chiral Auxiliary)ProductDiastereomeric Ratio (dr)Yield (%)
1Phenyl substitutedSpirocyclic aminomethylcyclopropanol derivative85:1565
24-Fluorophenyl substitutedSpirocyclic aminomethylcyclopropanol derivative86:1472
34-Chlorophenyl substitutedSpirocyclic aminomethylcyclopropanol derivative88:1268
44-Bromophenyl substitutedSpirocyclic aminomethylcyclopropanol derivative87:1375
52-Naphthyl substitutedSpirocyclic aminomethylcyclopropanol derivative84:1655

Phase-Transfer Catalysis in Dichlorocyclopropanation

The generation of dichlorocarbene from chloroform (a common precursor) and a strong base is often facilitated by a phase-transfer catalyst (PTC).[4] PTCs, typically quaternary ammonium salts, transport the hydroxide ion from the aqueous phase to the organic phase containing the chloroform and the alkene, enabling the deprotonation of chloroform and subsequent formation of dichlorocarbene at the interface.[1]

While standard PTCs do not induce stereoselectivity beyond the inherent stereospecificity of the reaction, the development of chiral phase-transfer catalysts has opened avenues for enantioselective dichlorocyclopropanation reactions. These catalysts create a chiral environment around the reacting species, influencing the trajectory of the dichlorocarbene addition to a prochiral alkene, thereby favoring the formation of one enantiomer over the other.

Kinetic studies of dichlorocyclopropanation of α-methyl styrene using benzyltriethylammonium chloride as a PTC have shown that the reaction rate is influenced by various parameters such as stirring speed, catalyst concentration, and temperature.[1] While this particular study did not focus on stereoselectivity, it highlights the importance of reaction conditions in controlling the outcome of PTC-mediated reactions.

Experimental Protocols

General Procedure for Stereospecific Dichlorocyclopropanation of an Alkene

This protocol describes a general method for the dichlorocyclopropanation of an alkene using chloroform and sodium hydroxide under phase-transfer catalysis.

Materials:

  • Alkene (e.g., cis- or trans-stilbene)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1 equivalent) and a catalytic amount of BTEAC (0.05 equivalents) in dichloromethane.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (10 equivalents) to the flask.

  • Slowly add chloroform (5 equivalents) to the reaction mixture.

  • Continue to stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, dilute the mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the pure dichlorocyclopropane derivative.

  • Characterize the product by NMR spectroscopy to confirm its stereochemistry. For example, the coupling constants between the cyclopropyl protons in the ¹H NMR spectrum can help distinguish between cis and trans isomers.

Protocol for Asymmetric Dichlorocyclopropanation Using a Chiral Auxiliary (Conceptual)

The following is a conceptual protocol based on the work of Puriņš and Waser, illustrating the key steps for an asymmetric dichlorocyclopropanation using a substrate-bound chiral auxiliary.[1][2]

Step 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate

  • The chiral auxiliary, an oxazolidine, is first catalytically constructed from a propargylic amine in a palladium-catalyzed enantioselective carboetherification step. This step establishes the key stereocenter that will direct the subsequent dichlorocyclopropanation.

Step 2: Diastereoselective Dichlorocyclopropanation

  • The enantioenriched oxazolidine-alkene substrate (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • A phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 equivalents) is added to the solution.

  • The mixture is cooled to a specific temperature (e.g., 0 °C) and vigorously stirred.

  • A solution of 50% aqueous sodium hydroxide (excess) is added, followed by the slow addition of chloroform (excess).

  • The reaction is stirred at the controlled temperature for a specified time, monitoring the progress by TLC or NMR.

  • Upon completion, the reaction is worked up as described in the general procedure.

  • The diastereomeric ratio of the product is determined using an appropriate analytical technique, such as ¹⁹F NMR if a fluorine-containing group is present in the auxiliary, or chiral HPLC.

Visualizing Reaction Pathways

Dichlorocarbene Generation and Stereospecific Addition

G cluster_generation Dichlorocarbene Generation cluster_addition Stereospecific Addition CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethyl anion (:CCl₃⁻) CHCl3->CCl3- + OH⁻ NaOH Sodium Hydroxide (NaOH) Carbene Dichlorocarbene (:CCl₂) CCl3-->Carbene - Cl⁻ Alkene Alkene TransitionState Concerted Transition State Carbene->TransitionState Cl- Chloride ion (Cl⁻) Alkene->TransitionState Cyclopropane Dichlorocyclopropane TransitionState->Cyclopropane

Caption: Dichlorocarbene formation and subsequent stereospecific addition to an alkene.

Asymmetric Dichlorocyclopropanation Workflow

G Start Prochiral Alkene ChiralAux Attachment of Chiral Auxiliary Start->ChiralAux Substrate Chiral Auxiliary-Substrate Conjugate ChiralAux->Substrate Reaction Dichlorocyclopropanation (:CCl₂) Substrate->Reaction Products Diastereomeric Products Reaction->Products Separation Chromatographic Separation Products->Separation Product1 Major Diastereomer Separation->Product1 Product2 Minor Diastereomer Separation->Product2

Caption: Workflow for asymmetric dichlorocyclopropanation using a chiral auxiliary.

Conclusion

The stereoselectivity of this compound reactions, primarily through the generation of dichlorocarbene, is a well-defined and predictable process. The addition of dichlorocarbene to alkenes proceeds with high stereospecificity, preserving the geometry of the starting alkene in the cyclopropane product. For achieving asymmetric induction, the use of chiral auxiliaries has proven effective in directing the diastereoselectivity of the cyclopropanation, offering a valuable strategy for the synthesis of enantioenriched dichlorocyclopropanes. The use of chiral phase-transfer catalysts also presents a promising avenue for enantioselective transformations. Further research into the development of more efficient and selective chiral catalysts will undoubtedly expand the synthetic utility of this compound in stereoselective synthesis.

References

Dichloroiodomethane: A Versatile Reagent in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications of dichloroiodomethane in cyclopropanation, homologation, and dichloromethylation reactions, offering a comparative analysis with alternative synthetic methods.

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This compound (CHCl₂I), a trihalomethane, has emerged as a valuable and versatile reagent in organic synthesis. Its unique reactivity profile makes it a potent precursor for the generation of dichlorocarbene and a source for the dichloromethyl group, enabling a range of important chemical transformations. This guide provides a detailed comparison of this compound's performance in key synthetic applications, supported by experimental data and protocols, to aid in the informed selection of synthetic strategies.

Dichlorocyclopropanation of Alkenes

The construction of gem-dichlorocyclopropane rings is a significant transformation in organic synthesis, as these motifs are precursors to a variety of functionalized molecules, including strained ring systems, allenes, and cumulenes. This compound serves as an effective precursor for dichlorocarbene (:CCl₂) for the dichlorocyclopropanation of alkenes.

One common method for generating dichlorocarbene from this compound involves the use of a strong base, often under phase-transfer catalysis (PTC) conditions. The higher reactivity of the C-I bond compared to the C-Cl bond facilitates the initial formation of a dichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene.

Comparison with Alternative Reagents:

The most common alternative for generating dichlorocarbene is the reaction of chloroform (CHCl₃) with a strong base. While chloroform is less expensive, this compound can offer advantages in terms of reaction conditions and efficiency in certain cases.

ReagentTypical ConditionsSubstrate ScopeYieldsAdvantagesDisadvantages
This compound Base (e.g., t-BuOK), PTCElectron-rich and unactivated alkenesGood to ExcellentMilder reaction conditions may be possible.Higher cost, potential for iodine-containing byproducts.
Chloroform Strong base (e.g., NaOH, t-BuOK), PTCBroad, well-establishedGood to ExcellentLow cost, readily available.Often requires vigorous conditions, potential for side reactions.
Sodium trichloroacetate Thermal decompositionVarious alkenesModerate to GoodAvoids the use of strong bases.Requires elevated temperatures, limited commercial availability.

Experimental Protocol: Dichlorocyclopropanation of Styrene using this compound

To a stirred solution of styrene (1.0 mmol) and benzyltriethylammonium chloride (TEBAC, 0.05 mmol) in dichloromethane (10 mL) at 0 °C is added a 50% aqueous solution of sodium hydroxide (5 mL). This compound (1.5 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred vigorously at room temperature for 4-6 hours. After completion, the mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,1-dichloro-2-phenylcyclopropane.

Logical Workflow for Dichlorocyclopropanation:

Dichlorocyclopropanation cluster_reagents Reagent Selection cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Chloroform Chloroform Chloroform->Reaction Base Base Base->Reaction Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Reaction Solvent Solvent Solvent->Reaction Alkene Alkene Alkene->Reaction Substrate gem-Dichlorocyclopropane gem-Dichlorocyclopropane Reaction->gem-Dichlorocyclopropane Product

Caption: Selection of reagents and conditions for dichlorocyclopropanation.

Homologation of Carbonyl Compounds

Homologation, the extension of a carbon chain by one atom, is a fundamental transformation in organic synthesis. This compound can be utilized in one-carbon homologation of aldehydes and ketones. This typically involves the reaction of this compound with an organometallic reagent, such as an organolithium or Grignard reagent, to generate a dichloromethyl carbanion or a related reactive species. This species then adds to the carbonyl group, and subsequent rearrangement or elimination leads to the homologated product.

Comparison with Alternative Reagents:

The Wittig reaction using methoxymethylenetriphenylphosphine is a classic and widely used method for one-carbon homologation of aldehydes and ketones. Other methods, such as the use of diazomethane or trimethylsilyldiazomethane, are also employed but come with significant safety concerns.

Reagent/MethodTypical ConditionsProduct TypeYieldsAdvantagesDisadvantages
This compound/Organometallic RLi or RMgX, low temperatureα,α-dichloro alcohol, can lead to alkynesModerate to GoodAccess to unique dichlorinated intermediates.Requires stoichiometric organometallic reagents, can be complex.
Wittig Reagent (Ph₃P=CHOMe) Aprotic solventAldehyde or ketone with one extra carbonGood to ExcellentWell-established, reliable.Stoichiometric phosphine oxide byproduct.
Diazomethane (CH₂N₂) Acid catalyst or photolysisHomologated ketone or epoxideVariableCan be highly efficient.Extremely toxic and explosive, requires specialized handling.

Experimental Protocol: One-Carbon Homologation of Benzaldehyde

Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure should be carried out by trained personnel in an inert atmosphere.

To a solution of this compound (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be analyzed and purified by chromatography.

Signaling Pathway for Homologation:

Homologation_Pathway This compound This compound Dichloromethyl-lithium Dichloromethyl-lithium This compound->Dichloromethyl-lithium + Organolithium Organolithium Reagent Organolithium Reagent Tetrahedral Intermediate Tetrahedral Intermediate Dichloromethyl-lithium->Tetrahedral Intermediate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Homologated Product Homologated Product Tetrahedral Intermediate->Homologated Product Workup

Caption: Generation and reaction of dichloromethyl-lithium for homologation.

Dichloromethylation Reactions

The introduction of a dichloromethyl group (-CHCl₂) into a molecule can be a valuable synthetic step, as this group can be further transformed into other functionalities, such as an aldehyde or a carboxylic acid. This compound can serve as an electrophilic source of the dichloromethyl group in reactions with nucleophiles like alkoxides and thiolates.

Comparison with Alternative Reagents:

Other reagents for dichloromethylation include dichloromethyl methyl ether and chloroform. The choice of reagent often depends on the nature of the nucleophile and the desired reaction conditions.

ReagentNucleophileTypical ConditionsYieldsAdvantagesDisadvantages
This compound Alkoxides, ThiolatesBaseModerate to GoodGood reactivity with soft nucleophiles.Potential for side reactions.
Dichloromethyl methyl ether Aromatic compounds (Friedel-Crafts)Lewis acidGoodEffective for aromatic formylation.Highly carcinogenic, moisture sensitive.
Chloroform Phenoxides (Reimer-Tiemann)Strong base, heatModerateInexpensive.Harsh conditions, often low yields.

Experimental Protocol: Synthesis of Dichloromethyl Phenyl Ether

To a solution of sodium phenoxide, prepared from phenol (1.0 mmol) and sodium hydride (1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, is added this compound (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield dichloromethyl phenyl ether.

Experimental Workflow for Dichloromethylation:

Dichloromethylation_Workflow cluster_prep Nucleophile Preparation Alcohol/Thiol Alcohol/Thiol Base Base Alkoxide/Thiolate Alkoxide/Thiolate Reaction Reaction Alkoxide/Thiolate->Reaction This compound This compound This compound->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Dichloromethyl Ether/Thioether Dichloromethyl Ether/Thioether Purification->Dichloromethyl Ether/Thioether Final Product

Safety Operating Guide

Proper Disposal of Dichloroiodomethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of dichloroiodomethane is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the specific formulation in use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

  • Spill Management: In the event of a spill, evacuate personnel from the immediate area. Use an inert absorbent material to contain the spill.[3] Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[2]

II. Waste Characterization and Segregation

This compound is a halogenated organic compound and must be treated as hazardous waste.[4][5][6][7] Proper characterization and segregation are the first steps in the disposal process.

  • Waste Identification: All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the chemical name and concentration.

  • Segregation: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[6] Keep it in a dedicated, closed container.[8]

III. Step-by-Step Disposal Procedure

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.[8]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste

    • The date of accumulation

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[8] The container must be kept closed at all times except when adding waste.[8]

  • Disposal Request: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2][3]

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date.

IV. Regulatory Considerations

The disposal of halogenated compounds like this compound is regulated by agencies such as the Environmental Protection Agency (EPA). Land disposal of hazardous waste containing halogenated organic compounds is restricted.[4] this compound falls under the category of spent halogenated solvents, which have specific EPA hazardous waste codes (e.g., F001, F002).[9]

Parameter Regulatory Guideline/Data Reference
EPA Waste Codes F001, F002 (for spent halogenated solvents)[9]
Land Disposal Restrictions Prohibited for hazardous wastes containing halogenated organic compounds.[4]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[2]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill No container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Non-Halogenated Waste container->segregate accumulate Store in Designated SAA (Keep Container Closed) segregate->accumulate request Request Disposal via EHS or Licensed Contractor accumulate->request end Final Disposal at Approved Facility request->end contain Contain Spill with Inert Absorbent spill->contain Yes collect_spill Collect and Containerize Spill Debris as Hazardous Waste contain->collect_spill collect_spill->accumulate

References

Personal protective equipment for handling Dichloroiodomethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dichloroiodomethane (CAS No. 594-04-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. While some safety data sheets (SDS) may classify it as not a hazardous substance, it is crucial to treat it with caution due to its chemical structure as a trihalomethane and its classification by other suppliers as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2]

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for handling chlorinated and aromatic solvents.[3][4] Nitrile gloves may offer some protection for chlorinated solvents.[2] Butyl rubber gloves are not recommended for halogenated solvents.[1][5] Always inspect gloves for degradation or punctures before use.To prevent skin contact.
Eye Protection Chemical safety goggles with side-shields are mandatory.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against eye irritation or serious eye damage from splashes.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, or impervious clothing should be worn at all times.[2]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If working outside a fume hood where vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of vapors.

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible.[1][2]

    • Don all required PPE before handling the chemical.

  • Handling:

    • Avoid inhalation, and contact with eyes and skin.[1][2]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling.[3]

    • Keep containers tightly closed when not in use.

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and air, as it can decompose under these conditions.[6]

  • Store away from incompatible materials such as strong bases and oxidizing agents.

  • For long-term storage, keep at -20°C (as a powder) or -80°C (in solvent).[2]

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan:

This compound is a halogenated solvent and must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste in a dedicated, properly labeled, and sealed container.

    • Do not mix with non-halogenated solvent waste. The disposal of halogenated waste is significantly more expensive and requires different treatment.

  • Disposal Method:

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Incineration is a common disposal method for halogenated solvents.

    • Do not dispose of down the drain or by evaporation.

Physical and Chemical Properties

PropertyValue
Chemical Formula CHCl₂I
Molecular Weight 210.83 g/mol
Appearance Pale yellow liquid
Boiling Point 128-131 °C at 760 mmHg
Density 2.422 g/cm³
Solubility Soluble in organic solvents.

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling in Fume Hood ppe->handling storage Proper Storage handling->storage spill Spill Occurs handling->spill waste Generate Waste handling->waste end End of Process storage->end spill_response Spill Response Protocol spill->spill_response spill_response->waste disposal Segregate and Store Halogenated Waste waste->disposal disposal->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。